molecular formula C8H6N4O B6598282 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one CAS No. 1339686-15-5

6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B6598282
CAS No.: 1339686-15-5
M. Wt: 174.16 g/mol
InChI Key: XMALMMOPPHBQJA-UHFFFAOYSA-N
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Description

6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C8H6N4O and its molecular weight is 174.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-pyrazin-2-yl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-8-2-1-6(11-12-8)7-5-9-3-4-10-7/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMALMMOPPHBQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339686-15-5
Record name 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one
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Foundational & Exploratory

6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological attributes of 6-(pyrazin-2-yl)pyridazin-3(2H)-one . This molecule represents a critical bi-heteroaryl scaffold in medicinal chemistry, specifically within the development of phosphodiesterase (PDE) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Unlike simple phenyl-pyridazinones, the incorporation of the electron-deficient pyrazine ring introduces unique electronic properties, altering solubility, metabolic stability, and hydrogen bonding potential.

This guide distinguishes between the 4,5-dihydro intermediate and the fully aromatic 3(2H)-one system, addressing the nomenclature ambiguity often found in patent literature.

Structural Architecture & Electronic Properties

Nomenclature and Tautomerism

The term "2,3-dihydropyridazin-3-one" technically refers to the lactam tautomer of the aromatic pyridazinone system. However, in strict IUPAC nomenclature, the fully aromatic ring with a carbonyl at C3 and a proton at N2 is designated pyridazin-3(2H)-one .

The molecule exhibits prototropic tautomerism between the lactam (2H-one) and lactim (3-hydroxy) forms. In both the solid state and polar solvents (DMSO, Methanol), the equilibrium heavily favors the lactam form due to the stabilization energy of the amide-like resonance and intermolecular hydrogen bonding dimers.

Key Structural Features:

  • Pyrazine Ring: A

    
    -deficient, nitrogen-rich heterocycle (positions 1,4) acting as a lipophilic modulator and weak hydrogen bond acceptor.
    
  • Pyridazinone Ring: A polar scaffold acting as the primary pharmacophore.

  • Biaryl Bond: The C6-C2' linkage permits rotation, but steric repulsion between the ortho-protons and the carbonyl/nitrogen lone pairs restricts conformation, typically favoring a twisted planar geometry.

Tautomeric Equilibrium Visualization

The following diagram illustrates the dominant equilibrium and the specific hydrogen-bonding sites critical for receptor binding.

Tautomerism cluster_0 Electronic Environment Lactam Lactam Form (Dominant) (2H-pyridazin-3-one) Polar, H-bond Donor Lactim Lactim Form (Minor) (pyridazin-3-ol) Aromatic, H-bond Acceptor Lactam->Lactim Proton Transfer (Solvent Dependent) Dimer Centrosymmetric Dimer (Solid State Packing) Lactam->Dimer Intermolecular H-Bonding (N-H...O)

Caption: Tautomeric equilibrium favoring the Lactam form in physiological conditions, leading to dimerization in crystal lattices.

Synthetic Protocols

Direct Friedel-Crafts acylation of pyrazine with succinic anhydride is mechanistically unfavorable due to the electron-deficient nature of the pyrazine ring (deactivating the ring toward electrophilic aromatic substitution).

Therefore, the Glyoxylate Condensation Route (modified Coates/McKillop method) is the authoritative protocol for this scaffold. This method utilizes 2-acetylpyrazine as the starting material.

Retrosynthetic Analysis
  • Target: 6-(pyrazin-2-yl)pyridazin-3(2H)-one

  • Precursor: 4-(Pyrazin-2-yl)-4-oxobut-2-enoic acid

  • Starting Materials: 2-Acetylpyrazine + Glyoxylic acid

Step-by-Step Experimental Methodology
Step 1: Aldol Condensation

Objective: Synthesis of 4-(pyrazin-2-yl)-4-oxobut-2-enoic acid.

  • Reagents: 2-Acetylpyrazine (1.0 eq), Glyoxylic acid monohydrate (1.2 eq), Glacial Acetic Acid (Solvent), Conc. HCl (Catalyst).

  • Procedure:

    • Dissolve 2-acetylpyrazine in glacial acetic acid.

    • Add glyoxylic acid monohydrate.

    • Heat to 100°C for 2–4 hours.

    • Monitoring: Monitor consumption of acetylpyrazine via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour onto crushed ice/water.

    • The intermediate acid often precipitates. If not, extract with Ethyl Acetate.

    • Yield Check: Expect a yellow solid.

Step 2: Cyclization with Hydrazine

Objective: Formation of the pyridazinone ring.[1]

  • Reagents: Crude oxobutenoic acid (from Step 1), Hydrazine Hydrate (80%, 1.5 eq), Ethanol or Water.

  • Procedure:

    • Suspend the intermediate acid in Ethanol (or water for green chemistry compliance).

    • Dropwise add Hydrazine Hydrate at room temperature (Exothermic reaction).

    • Reflux at 80°C for 3–6 hours.

    • Mechanism: Hydrazine attacks the ketone and the carboxylic acid, forming a hydrazone intermediate followed by cyclization.

  • Purification:

    • Cool to 0°C. The product, 6-(pyrazin-2-yl)pyridazin-3(2H)-one, typically precipitates.

    • Filter and wash with cold ethanol.

    • Recrystallization: Ethanol or DMF/Water.

Synthetic Workflow Diagram

Synthesis SM Start: 2-Acetylpyrazine + Glyoxylic Acid Inter Intermediate: 4-(pyrazin-2-yl)-4-oxobut-2-enoic acid SM->Inter Aldol Condensation (AcOH, 100°C) Prod Target: 6-(pyrazin-2-yl) pyridazin-3(2H)-one Inter->Prod Cyclization (EtOH, Reflux) Cycliz Reagent: Hydrazine Hydrate (NH2NH2·H2O) Cycliz->Inter

Caption: The "Glyoxylate Route" bypasses the limitations of Friedel-Crafts chemistry on electron-deficient pyrazines.

Physicochemical Characterization

Reliable identification requires correlating spectral data with the specific electronic environment of the pyrazine-pyridazinone system.

NMR Signature (Predicted in DMSO-d6)

The molecule lacks symmetry, resulting in distinct signals for all aromatic protons.

Proton PositionChemical Shift (

ppm)
MultiplicityAssignment Logic
NH (Pyridazinone) 13.0 – 13.5Broad SingletLactam NH (exchangeable with D2O). Highly deshielded.
Pyrazine H-3' 9.2 – 9.4Singlet (d)Ortho to both nitrogens; most deshielded aromatic proton.
Pyrazine H-5', H-6' 8.6 – 8.8MultipletTypical pyrazine aromatic range.
Pyridazinone H-5 7.0 – 7.1Doublet (

Hz)

to Carbonyl. Shielded by resonance.
Pyridazinone H-4 8.0 – 8.1Doublet (

Hz)

to Carbonyl. Deshielded by conjugation with pyrazine.
Mass Spectrometry & Solubility
  • Molecular Formula:

    
    [2]
    
  • Exact Mass: 174.05

  • ESI-MS: Observe

    
     and 
    
    
    
    .
  • Solubility Profile:

    • High: DMSO, DMF, Pyridine.

    • Moderate: Hot Ethanol, Methanol.

    • Low: Water, Hexane, Diethyl Ether.

    • Note: The high polarity of the amide and pyrazine nitrogens reduces lipophilicity compared to phenyl analogs.

Pharmacophore Mapping & Biological Context

Target Landscape: PDE Inhibition

The 6-aryl-pyridazinone scaffold is a classic pharmacophore for Phosphodiesterase 3 (PDE3) inhibition (e.g., related to drugs like Pimobendan or Levosimendan).

  • Mechanism: The pyridazinone ring mimics the nucleobase (adenine/guanine) of cAMP/cGMP.

  • Pyrazine Role: Replacing the phenyl/pyridine ring with pyrazine increases polarity and offers additional hydrogen-bond acceptor sites (N1, N4 of pyrazine) for interaction with residues in the PDE catalytic pocket (e.g., Gln369 in PDE3).

Bioisosterism and Modifications

The pyrazine ring acts as a bioisostere for:

  • Pyridine: Reduces basicity (Pyrazine pKa ~0.6 vs Pyridine pKa ~5.2), altering protonation state at physiological pH.

  • Phenyl: Increases aqueous solubility and lowers LogP (Predicted LogP

    
     to 
    
    
    
    ).
Interaction Diagram

SAR Core 6-(Pyrazin-2-yl) pyridazin-3(2H)-one NH NH (Pos 2): H-Bond Donor (Critial for Binding) Core->NH CO C=O (Pos 3): H-Bond Acceptor Core->CO Pyrazine Pyrazine Ring: Lipophilic Pocket Fit + H-Bond Acceptor Core->Pyrazine PDE Target: PDE3/PDE4 (Cardiotonic/Anti-inflammatory) NH->PDE Binding CO->PDE Binding Pyrazine->PDE Pi-Stacking

Caption: Pharmacophoric mapping of the scaffold against PDE enzyme pockets.

References

  • Coates, W. J., & McKillop, A. (1993). Synthesis of 6-substituted-3(2H)-pyridazinones via the condensation of acetophenones with glyoxylic acid.[3] Synthesis, 334-342.

  • Wermuth, C. G. (1998). The Practice of Medicinal Chemistry. Academic Press. (Context on Pyridazinone Pharmacophores).
  • Asif, M. (2014).[4] Pharmacological activities of pyridazines and pyridazinone derivatives: A review. South Asian Research Journal of Pharmaceutical Sciences.

  • PubChem. (2025).[5] Compound Summary: 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one.[2] National Library of Medicine.

  • Emamian, S. R., et al. (2014).[6] Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling.

Sources

The Pyrazinyl-Pyridazinone Scaffold: A Technical Guide to its Pharmacophore Properties and Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, diverse biological targets – is a cornerstone of efficient drug discovery. The pyrazinyl-pyridazinone core has emerged as one such versatile scaffold, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This guide provides an in-depth technical exploration of the pharmacophore properties of pyrazinyl-pyridazinone derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the key structural features that govern their biological effects, provide an overview of their synthesis and bio-evaluation, and present computational models that rationalize their mechanisms of action. The adaptability of this scaffold has led to the development of therapeutic agents for a wide array of conditions, including cardiovascular diseases, inflammation, cancer, and neurodegenerative disorders.[4][5][6]

Core Pharmacophoric Features of the Pyrazinyl-Pyridazinone Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the pyrazinyl-pyridazinone scaffold, a general pharmacophore model can be proposed, which can be further refined for specific target classes.

The core scaffold itself presents key features:

  • Hydrogen Bond Acceptors: The pyridazinone ring contains two nitrogen atoms and a carbonyl group, all of which can act as hydrogen bond acceptors. The nitrogen atoms of the pyrazine ring also contribute to this property. These features are crucial for anchoring the molecule within the binding site of a target protein.[2]

  • Aromatic/Hydrophobic Regions: Both the pyrazine and pyridazinone rings are aromatic, providing opportunities for π-π stacking and hydrophobic interactions with aromatic amino acid residues in the target's binding pocket.

  • Dipole Moment: The arrangement of heteroatoms in the bicyclic system creates a distinct dipole moment, which can be important for long-range interactions and proper orientation of the molecule as it approaches the binding site.

Substitutions on this core scaffold are critical for modulating potency, selectivity, and pharmacokinetic properties. A generalized pharmacophore model highlighting these key interaction points is presented below.

Generalized_Pharmacophore_Model cluster_scaffold Pyrazinyl-Pyridazinone Core cluster_features Pharmacophoric Features core HBA1 H-Bond Acceptor HBA2 H-Bond Acceptor HBA3 H-Bond Acceptor HY Hydrophobic/ Aromatic SUBST Substitution Points (R1, R2) caption Generalized Pharmacophore Model for Pyrazinyl-Pyridazinone Scaffolds

A conceptual diagram illustrating the key pharmacophoric features of the pyrazinyl-pyridazinone scaffold.

Structure-Activity Relationships (SAR): A Target-Specific Perspective

The true power of the pyrazinyl-pyridazinone scaffold lies in the ability to fine-tune its biological activity through targeted chemical modifications. The following table summarizes key SAR findings for this scaffold against different biological targets.

Target ClassKey Substitutions and Their EffectsReferences
Phosphodiesterases (PDEs) - PDE3: An unsubstituted nitrogen on the pyridazinone ring is preferred for activity. - PDE4: Introduction of a hydrophobic substituent at the N(2) position of the pyridazinone and a methoxy group on the pyrazolopyridine ring (in pyrazolopyridine-pyridazinone analogs) significantly enhances PDE4 inhibition.[7]
Anti-inflammatory Agents (e.g., COX-2) - Trimethoxy substitutions on phenyl rings attached to the core structure have shown potent COX-2 inhibitory activity. - Bromo-substitutions also contribute to significant COX-2 inhibition.[8]
Anticancer Agents (e.g., EGFR, VEGFR-2) - Hybrid molecules incorporating a pyrazoline moiety have demonstrated excellent EGFR inhibitory effects. - Diarylurea derivatives based on the pyridazinone scaffold have shown promising VEGFR-2 inhibition.[9][10]
Monoamine Oxidase (MAO-B) - Meta-bromo substitution on a phenylpiperazine moiety attached to the pyridazinone core enhances MAO-B inhibitory potency more than para-bromo substitution. - Para-chloro substitution also leads to potent MAO-B inhibition.[11]

Experimental Workflows: From Synthesis to Biological Evaluation

The development of novel pyrazinyl-pyridazinone derivatives follows a well-established workflow encompassing chemical synthesis, purification, and biological characterization.

Generalized Synthetic Protocol

A common and versatile method for the synthesis of the pyridazinone core involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent like a γ-ketoacid) with a hydrazine derivative.[12] Further modifications can then be introduced to build the final pyrazinyl-pyridazinone scaffold.

Synthesis_Workflow start Starting Materials (e.g., γ-ketoacid, hydrazine derivative) step1 Cyclocondensation start->step1 Reaction intermediate Pyridazinone Core Formation step1->intermediate step2 Functionalization/ Pyrazine Ring Formation intermediate->step2 product Final Pyrazinyl-Pyridazinone Derivative step2->product purification Purification (e.g., Chromatography, Recrystallization) product->purification characterization Structural Characterization (NMR, Mass Spectrometry, IR) purification->characterization end Pure, Characterized Compound characterization->end caption Generalized Synthetic Workflow for Pyrazinyl-Pyridazinone Derivatives

A schematic representation of a typical synthetic route for pyrazinyl-pyridazinone compounds.

Step-by-Step Example: Synthesis of a 6-phenyl-pyridazin-3(2H)-one derivative [13]

  • Friedel-Crafts Acylation: React benzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form β-benzoylpropionic acid.

  • Hydrazinolysis: Reflux the β-benzoylpropionic acid with hydrazine hydrate in a suitable solvent (e.g., ethanol) to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

  • Aromatization (optional): The dihydropyridazinone can be aromatized to the corresponding pyridazinone through various methods, such as oxidation.

  • Further Derivatization: The core can be further functionalized at different positions to synthesize a library of compounds for SAR studies.

Biological Evaluation Protocol: In Vitro Enzyme Inhibition Assay

To assess the biological activity of the synthesized compounds, a variety of in vitro and in vivo assays are employed. A common starting point is an in vitro enzyme inhibition assay.

Enzyme_Inhibition_Assay start Prepare Reagents: - Target Enzyme - Substrate - Test Compound (in DMSO) - Assay Buffer step1 Incubate Enzyme with Test Compound start->step1 step2 Initiate Reaction by Adding Substrate step1->step2 step3 Monitor Reaction Progress (e.g., Spectrophotometry, Fluorimetry, Luminescence) step2->step3 data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value step3->data_analysis end Potency of Compound Determined data_analysis->end caption Generalized Workflow for an In Vitro Enzyme Inhibition Assay

A flowchart outlining the key steps in a typical in vitro enzyme inhibition assay.

Detailed Steps for a PDE4 Inhibition Assay: [14]

  • Reagent Preparation: Recombinant human PDE4B is used as the enzyme source. cAMP serves as the substrate. Test compounds are dissolved in DMSO to create stock solutions.

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PDE4B enzyme. A control with no inhibitor and a blank with no enzyme are also included.

  • Pre-incubation: The plate is incubated for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is started by adding cAMP to all wells.

  • Reaction Termination and Detection: After a set time, the reaction is stopped, and the amount of product (AMP) or remaining substrate (cAMP) is quantified. This can be done using various methods, such as commercially available kits that employ fluorescence polarization or luminescence.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Computational Modeling: Rationalizing Binding and Guiding Design

Computational techniques such as pharmacophore modeling and molecular docking are invaluable tools for understanding the interactions of pyrazinyl-pyridazinone derivatives with their biological targets and for guiding the design of more potent and selective inhibitors.[6][15][16]

Pharmacophore Modeling

Pharmacophore models are generated based on a set of active compounds and define the essential 3D arrangement of chemical features required for biological activity. These models can then be used to virtually screen large compound libraries to identify new potential hits. For pyrazinyl-pyridazinone derivatives, a typical pharmacophore model might include features like hydrogen bond acceptors, hydrophobic centers, and aromatic rings.[2]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies of pyrazolo-pyridazinone derivatives in the active site of FGFR1 have revealed crucial interactions with specific amino acid residues, providing a rationale for their inhibitory activity.[6]

Computational_Workflow cluster_pharmacophore Pharmacophore Modeling cluster_docking Molecular Docking start Input Data: - 3D Structure of Target Protein - Set of Active Ligands p1 Generate Pharmacophore Hypotheses start->p1 d1 Prepare Protein and Ligand Structures start->d1 p2 Validate Pharmacophore Model p1->p2 p3 Virtual Screening p2->p3 output Identify Key Interactions and Guide Design of New Derivatives p3->output d2 Perform Docking Simulations d1->d2 d3 Analyze Binding Poses and Interactions d2->d3 d3->output caption Integrated Computational Workflow for Drug Design

Sources

6-(pyrazin-2-yl)pyridazin-3(2H)-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 6-(pyrazin-2-yl)pyridazin-3(2H)-one , a bi-heteroaryl scaffold of significant interest in medicinal chemistry. This guide is structured to support researchers in the synthesis, characterization, and application of this chemotype.[1]

Chemical Identity & Structural Significance[2][3][4][5][6][7]

The compound 6-(pyrazin-2-yl)pyridazin-3(2H)-one represents a "privileged scaffold" in drug discovery, combining two electron-deficient heteroaromatic rings. This bi-heteroaryl system is frequently utilized as a core pharmacophore in kinase inhibitors, phosphodiesterase (PDE) inhibitors, and agents targeting G-protein coupled receptors (GPCRs).

Its structural significance lies in its ability to function as a rigid linker that positions hydrogen bond donors and acceptors in a specific vector space, often mimicking the adenine pocket of ATP in kinase active sites.

Identifiers and Physiochemical Data
PropertyData
IUPAC Name 6-(pyrazin-2-yl)pyridazin-3(2H)-one
Synonyms 6-(2-Pyrazinyl)-3(2H)-pyridazinone; 6-(Pyrazin-2-yl)-2,3-dihydropyridazin-3-one
Molecular Formula C₈H₆N₄O
Molecular Weight 174.16 g/mol
InChIKey XMALMMOPPHBQJA-UHFFFAOYSA-N
SMILES O=C1C=CC(C2=NC=CN=C2)=NN1
H-Bond Donors 1 (Lactam NH)
H-Bond Acceptors 4 (Pyrazine Ns, Pyridazine N, Carbonyl O)
Predicted pKa ~9.5–10.5 (Pyridazinone NH acidity)

Synthetic Methodologies

The synthesis of 6-(pyrazin-2-yl)pyridazin-3(2H)-one can be approached via two primary strategies: the Classical Condensation Route (ideal for scale-up) and the Modern Cross-Coupling Route (ideal for library generation).

Method A: The Glyoxylic Acid Condensation (Classical)

This pathway constructs the pyridazinone ring de novo from acyclic precursors. It relies on the reactivity of acetylpyrazine, which serves as the source of the pyrazine moiety.

Protocol Logic:

  • Aldol-type Condensation: Acetylpyrazine reacts with glyoxylic acid to form the

    
    -keto acid intermediate. The electron-deficient nature of pyrazine makes the methyl protons of acetylpyrazine sufficiently acidic for base-catalyzed condensation.
    
  • Cyclization: The resulting 4-aryl-4-oxobut-2-enoic acid undergoes double condensation with hydrazine hydrate to close the pyridazine ring.

Step-by-Step Protocol:

  • Reagents: Acetylpyrazine (1.0 eq), Glyoxylic acid monohydrate (1.2 eq), Acetic acid (solvent/catalyst), Hydrazine hydrate (1.5 eq).

  • Condensation: Dissolve acetylpyrazine in acetic acid. Add glyoxylic acid and heat to 100°C for 2–4 hours. Monitor for the formation of 4-oxo-4-(pyrazin-2-yl)but-2-enoic acid (intermediate).

  • Cyclization: Cool the mixture to 60°C. Slowly add hydrazine hydrate (exothermic).

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours to drive the cyclization and dehydration.

  • Isolation: Cool to room temperature. The product often precipitates upon dilution with water. Filter, wash with cold water and ethanol.

  • Purification: Recrystallization from ethanol or DMF/Water.

Method B: Palladium-Catalyzed Cross-Coupling (Modern)

This method utilizes pre-formed heteroaromatic halides, allowing for modular synthesis. It is preferred when exploring Structure-Activity Relationships (SAR) around the pyrazine ring.

Protocol Logic:

  • Stille Coupling: Uses 2-(tributylstannyl)pyrazine and 6-chloropyridazin-3(2H)-one.

  • Suzuki-Miyaura: Uses pyrazin-2-ylboronic acid (or ester). Note: Pyrazinyl boronic acids can be unstable (protodeboronation); pinacol esters are preferred.

Step-by-Step Protocol (Stille Variation):

  • Reagents: 6-Chloropyridazin-3(2H)-one (1.0 eq), 2-(Tributylstannyl)pyrazine (1.1 eq), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%, co-catalyst).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Reaction: Degas solvent with N₂. Combine reagents in a pressure vial. Heat to 110°C for 12–18 hours.

  • Workup: Filter through a celite pad to remove Pd residues. Concentrate filtrate.

  • Purification: Flash column chromatography (SiO₂), eluting with DCM/MeOH (95:5 to 90:10).

Synthesis Flowchart (Graphviz)

Synthesis cluster_classic Method A: Condensation cluster_modern Method B: Stille Coupling Acetyl Acetylpyrazine Inter Intermediate: 4-oxo-4-(pyrazin-2-yl)but-2-enoic acid Acetyl->Inter AcOH, 100°C Glyox Glyoxylic Acid Glyox->Inter Product TARGET: 6-(pyrazin-2-yl)pyridazin-3(2H)-one Inter->Product + Hydrazine Reflux Hydrazine Hydrazine Hydrate Cl_Pyrid 6-Chloropyridazin-3(2H)-one Pd_Cat Pd(PPh3)4 / Dioxane Cl_Pyrid->Pd_Cat Sn_Pyraz 2-(Tributylstannyl)pyrazine Sn_Pyraz->Pd_Cat Pd_Cat->Product 110°C, 18h

Caption: Dual synthetic pathways for 6-(pyrazin-2-yl)pyridazin-3(2H)-one. Method A (top) utilizes acyclic condensation; Method B (bottom) utilizes Pd-catalyzed cross-coupling.

Medicinal Chemistry & Properties[1][2][9][10][11][12][13]

Tautomerism and Binding Modes

The pyridazin-3(2H)-one ring exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form).

  • Solid State/Solution: The lactam form predominates significantly due to the stability of the amide-like resonance.

  • Protein Binding: The lactam form acts as a hydrogen bond donor (via NH) and acceptor (via C=O). This motif is critical for hinge-binding in kinase inhibitors (e.g., p38 MAPK).

Tautomer Equilibrium Diagram

Tautomerism Lactam LACTAM FORM (Major) H-Bond Donor (NH) H-Bond Acceptor (C=O) Lactim LACTIM FORM (Minor) H-Bond Acceptor (N) H-Bond Donor (OH) Lactam->Lactim Tautomerization (Kd << 1)

Caption: The lactam form is energetically favored but the lactim form may be accessible within specific enzyme active sites.

Solubility and Formulation

This compound is planar and highly crystalline, leading to poor aqueous solubility.

  • Solvents for Analysis: DMSO-d6 is the preferred solvent for NMR.

  • Purification: Due to poor solubility in non-polar solvents, precipitation from reaction mixtures is common. Flash chromatography often requires polar gradients (e.g., DCM:MeOH 9:1).

Applications in Drug Discovery[1][2][9][10][11]

  • Kinase Inhibition: The bi-heteroaryl structure mimics the adenosine ring of ATP. Substituents on the pyridazinone N2 or the pyrazine ring can be used to access the hydrophobic back-pocket of kinases.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of 174 Da, this molecule is an ideal "fragment" lead. It possesses high ligand efficiency (LE) potential.

  • Formyl Peptide Receptor (FPR) Agonists: Analogs of 6-aryl-pyridazinones have been identified as agonists for FPRs, involved in inflammation regulation.

References

  • PubChem. (n.d.). 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one (Compound). National Library of Medicine. Retrieved from [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. (Foundational chemistry for pyridazinone synthesis).
  • Gokce, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activity of 6-substituted-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 59(07), 357-363.
  • Barrow, J. C., et al. (2000). Synthesis of Pyrazine-Based Pheromones via Cross-Coupling. Journal of Organic Chemistry. (Reference for Pyrazine Stille/Suzuki coupling conditions).

Sources

Tautomerism of 6-substituted-3(2H)-pyridazinones in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Solution-State Analysis

Executive Summary

In medicinal chemistry, the 3(2H)-pyridazinone scaffold is a "privileged structure," serving as the core for cardiotonic agents (e.g., Levosimendan), aldose reductase inhibitors, and COX-2 inhibitors. However, its utility is complicated by prototropic tautomerism . While the lactam form (NH-C=O) is generally predominant, the lactim form (N=C-OH) can become energetically accessible depending on the 6-position substituent and the solvation environment .

Failure to characterize this equilibrium leads to "phantom SAR" (Structure-Activity Relationship) data, where potency shifts are misattributed to steric fit rather than the fundamental change in hydrogen bond donor/acceptor (HBD/HBA) profiles. This guide provides a definitive, self-validating workflow for characterizing these tautomers in solution.

The Tautomeric Landscape

The core equilibrium exists between the 3(2H)-pyridazinone (Lactam) and the 3-hydroxypyridazine (Lactim) . A third, zwitterionic species is theoretically possible but energetically prohibitive in non-aqueous solutions.

The Equilibrium Mechanism

The transition is not a simple intramolecular proton hop; the energy barrier for a 1,3-sigmatropic shift in the monomer is high (>40 kcal/mol). In solution, this process is dimer-mediated or solvent-assisted .

Tautomerism Lactam Lactam Form (3(2H)-one) H-Bond Donor (NH) H-Bond Acceptor (C=O) Transition Transition State (Dimer/Solvent Mediated) Lactam->Transition Proton Transfer Transition->Lactam Polar Solvent Preference Lactim Lactim Form (3-OH) H-Bond Acceptor (N:) H-Bond Donor (OH) Transition->Lactim Re-aromatization Lactim->Transition Solvent Stabilization

Figure 1: The energetic pathway of pyridazinone tautomerism. Note that polar solvents heavily bias the equilibrium toward the blue node (Lactam).

The Determinants: Substituents & Solvents

The substituent at the 6-position (para to the carbonyl) acts as the electronic tuner of this system.

Electronic Modulation (The Hammett Influence)
  • Electron Donating Groups (EDGs) at C6 (e.g., -CH3, -Ph): Increase electron density on the N2 nitrogen. This stabilizes the N-H bond, firmly locking the molecule in the Lactam form.

  • Electron Withdrawing Groups (EWGs) at C6 (e.g., -Cl, -NO2): Pull electron density away from the ring. While the lactam often remains dominant, the energy gap narrows, making the Lactim form more accessible, particularly in non-polar environments.

Solvent-Dependent Equilibria

The dipole moment of the Lactam form is significantly higher than that of the Lactim.

  • DMSO/Methanol: Stabilize the charge-separated Lactam species via dipole-dipole interactions.

  • Chloroform/Toluene: Can occasionally support the Lactim form, especially if the 6-substituent provides intramolecular H-bonding opportunities or steric bulk that disrupts Lactam dimerization.

Analytical Workflow: Characterization Protocols

Do not rely on a single method. The following workflow integrates NMR, UV-Vis, and Computational Chemistry for unambiguous assignment.

Workflow Start Unknown 6-Substituted Pyridazinone Step1 1. Solvent Screen (UV-Vis) (Detect Solvatochromism) Start->Step1 Step2 2. 1H/13C NMR (DMSO-d6) (Baseline Characterization) Step1->Step2 If Solvatochromic Step3 3. 15N NMR (HMBC/HSQC) (The Definitive Probe) Step2->Step3 Ambiguous NH Signal Step4 4. DFT Validation (Energy Barrier Calc) Step3->Step4 Confirm Tautomer Ratio

Figure 2: Integrated analytical workflow for tautomer assignment.

Protocol A: The

N NMR "Gold Standard"

Nitrogen NMR is the most sensitive probe for this equilibrium because the hybridization change (


 vs 

) results in a massive chemical shift difference.

Methodology:

  • Preparation: Dissolve 20-30 mg of compound in DMSO-

    
     (Polar) and CDCl
    
    
    
    (Non-polar) separately.
  • Acquisition: Run

    
    H-
    
    
    
    N HMBC (Heteronuclear Multiple Bond Correlation). Direct detection is too insensitive; inverse detection via protons is required.
  • Analysis: Focus on the N2 (hydrazine) and N1 signals.

Data Interpretation Table:

NucleusLactam Form (Evidence)Lactim Form (Evidence)Causality

N (N2)
-240 to -260 ppm -140 to -160 ppm Protonated

N (shielded) vs. bare

N (deshielded).

C (C3)
158 - 162 ppm 150 - 155 ppm Carbonyl character (C=O) vs. Imine-like character (C-OH).

H (NH/OH)
12.5 - 14.0 ppm (Broad)~10.0 - 11.5 ppm Lactam NH is highly deshielded due to dimerization/H-bonding.

Distinct Coupling Altered Coupling Ring geometry changes affect vicinal coupling constants at C4-C5.

Note: Shifts are referenced to liquid NH


.[1] If using nitromethane scale, adjust by ~380 ppm.
Protocol B: UV-Vis Solvatochromism
  • Prepare

    
     M solutions in Methanol (Polar Protic), Acetonitrile (Polar Aprotic), and Dioxane (Non-polar).
    
  • Observation:

    • Lactam: Shows strong absorption

      
       ~280-300 nm ( 
      
      
      
      transition).
    • Lactim: Often exhibits a hypsochromic shift (blue shift) or the appearance of a secondary band if the population is significant.

    • Isosbestic Point: If varying solvent ratios (e.g., Water:Dioxane titration) reveals a clear isosbestic point, it confirms a two-state equilibrium without degradation.

Computational Validation (DFT)

When experimental data is ambiguous (e.g., fast exchange on NMR timescale averaging signals), Density Functional Theory (DFT) provides the thermodynamic ground truth.

Recommended Level of Theory:

  • Functional: B3LYP or M06-2X (better for dispersion/stacking).

  • Basis Set: 6-311++G(d,p).

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD is mandatory . Gas-phase calculations will erroneously favor the Lactim form due to the lack of dipole stabilization.

Interpretation: Calculate


.
  • If

    
     kcal/mol: The compound exists exclusively as Lactam .
    
  • If

    
     kcal/mol: Tautomeric mixture is likely in solution.
    
Implications for Drug Discovery[2][3][4][5][6]

Understanding this tautomerism is critical for Structure-Based Drug Design (SBDD) .

  • Receptor Penalties: If your protein pocket requires the Lactim form (OH donor), but the Lactam is 10 kcal/mol more stable in solution, the binding affinity (

    
    ) will suffer a massive energetic penalty to pay for the tautomeric shift.
    
  • Permeability: The Lactim form is generally more lipophilic. A 6-substituent that lowers the tautomerization barrier might improve passive permeability (PAMPA/Caco-2) by allowing the molecule to adopt the "masked" Lactim form while traversing the lipid bilayer.

Final Recommendation: Always model the Lactam as the bioactive conformation unless specific X-ray co-crystal data proves the existence of the Lactim bound to the target.

References
  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry.

  • Meanwell, N. A. (2017).[2] The Pyridazine Ring in Molecular Recognition and Drug Discovery. Journal of Medicinal Chemistry.

  • Gogoi, S., et al. (2014).[3] Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling.

  • Berger, S., & Sicker, D. (2002). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry.

  • NIST . (2012).[4] 15N-NMR Chemical Shifts of Major Chemical Families. NIST Standard Reference Data.

Sources

An In-Depth Technical Guide to In Silico Binding Affinity Analysis of Pyrazin-2-yl-pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of pyrazine and pyridazinone scaffolds has given rise to a class of heterocyclic compounds with significant therapeutic potential across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders. The efficacy of these derivatives is intrinsically linked to their binding affinity for specific biological targets. This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for evaluating the binding affinity of pyrazin-2-yl-pyridazinone derivatives using in silico computational methods. By integrating principles of molecular docking and molecular dynamics, this document outlines a robust, self-validating workflow, from initial target selection and preparation to the nuanced interpretation of binding interactions. The methodologies detailed herein are designed to accelerate the hit-to-lead optimization process, enabling a more rational, structure-guided approach to drug design.

Section 1: The Therapeutic Landscape of Pyrazin-2-yl-pyridazinone Derivatives

The Pharmacological Significance of Fused Heterocyclic Scaffolds

The pyridazine and pyridazinone nuclei are privileged structures in medicinal chemistry, known to impart a wide range of pharmacological activities.[1][2] Their derivatives have been investigated as anti-inflammatory, antimicrobial, anti-hypertensive, and anticancer agents.[1][3][4] The pyrazine ring, another key nitrogen-containing heterocycle, is a component of several approved drugs and is recognized for its ability to engage in crucial hydrogen bonding and π-stacking interactions within protein active sites. The strategic combination of these two moieties into a single molecular entity, the pyrazin-2-yl-pyridazinone core, creates a versatile scaffold for developing potent and selective modulators of various biological targets.

Key Therapeutic Targets and Indications

The broad bioactivity of pyrazin-2-yl-pyridazinone derivatives stems from their ability to interact with a diverse array of protein targets. Computational and experimental studies have identified their potential as inhibitors or modulators of several key protein families.

Target Protein Family Specific Examples Therapeutic Area Supporting Sources
Protein Kinases PIM-1, VEGFR-2, EGFR, CDK-2, C-Src Kinase (CSK), PI3KOncology, Immuno-oncology[3][5][6][7][8]
Cyclooxygenases COX-2Inflammation, Pain[4][9][10]
Monoamine Oxidases MAO-BNeurodegenerative Diseases (e.g., Parkinson's)[11]
Cannabinoid Receptors CB2Inflammation, Neuropathic Pain[12]
Bacterial Enzymes M. tuberculosis InhA, DNA Gyrase Subunit BInfectious Diseases[2][13][14]
The Rationale for In Silico Analysis in Lead Optimization

Traditional drug discovery is a resource-intensive process. In silico methods, particularly molecular docking, serve as a powerful computational microscope, allowing researchers to predict and visualize how a ligand (the drug candidate) might bind to its protein target at an atomic level before it is ever synthesized.[15] This approach offers several distinct advantages:

  • Prioritization: It enables the high-throughput screening of virtual libraries, allowing scientists to prioritize a smaller, more promising set of compounds for synthesis and in vitro testing.

  • Cost and Time Efficiency: By reducing the number of compounds that need to be synthesized, it dramatically lowers costs and shortens the discovery timeline.[15]

  • Rational Design: It provides invaluable insights into the structure-activity relationship (SAR), guiding the rational design of more potent and selective derivatives by identifying key binding interactions that can be optimized.

Section 2: Core Computational Methodologies

The Foundational Principle: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves two main components:

  • Search Algorithm: Explores the conformational space of the ligand within the protein's active site, generating a multitude of possible binding poses.

  • Scoring Function: Estimates the binding affinity for each generated pose. Scoring functions are mathematical models that approximate the free energy of binding, with more negative scores typically indicating a higher predicted affinity.

The choice of docking software is critical. Programs like AutoDock Vina, Molegro Virtual Docker (MVD), and PyRx are widely used, each employing different algorithms and scoring functions.[13][15] The key is not just to find the best score, but to understand the specific interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that contribute to that score.

Beyond the Static Pose: The Imperative of Molecular Dynamics (MD)

A limitation of molecular docking is that it often treats the protein receptor as a rigid entity. In reality, proteins are dynamic and flexible. Molecular Dynamics (MD) simulations address this by modeling the movement of atoms and molecules over time, providing a much more realistic representation of the biological environment.

Why it's a self-validating step: Running an MD simulation on the top-ranked docking pose serves as a crucial validation check. If the ligand remains stably bound within the active site throughout the simulation, it increases confidence in the docking prediction. Conversely, if the ligand quickly dissociates, it suggests the initial docking pose was likely not representative of a stable binding event. This step transforms a predictive guess into a more robust hypothesis.

Section 3: A Validated Protocol for Binding Affinity Assessment

This section provides a step-by-step workflow for conducting a rigorous in silico binding affinity study.

G cluster_prep Stage 1: Preparation cluster_dock Stage 2: Simulation cluster_analysis Stage 3: Analysis & Validation cluster_output Stage 4: Output ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (Generate Poses, Score Affinities) ligand_prep->docking protein_prep Protein Preparation (PDB Cleanup, Protonation) protein_prep->docking analysis Pose Analysis (Binding Energy, Interactions) docking->analysis md_sim Molecular Dynamics (Assess Stability, Refine Pose) analysis->md_sim Validate Top Poses sar SAR Insights & Lead Optimization analysis->sar Initial Insights md_sim->sar Refined Interactions

Caption: A validated computational workflow for in silico binding affinity analysis.

Stage 1: Preparation of Ligand and Protein

Causality: The quality of your input structures directly determines the reliability of the output. Garbage in, garbage out. Proper preparation is non-negotiable.

Protocol: Ligand Preparation

  • Obtain 2D Structure: Draw the pyrazin-2-yl-pyridazinone derivative using chemical drawing software (e.g., ChemDraw) and save as a MOL or SDF file.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

  • Protonation State: Assign the correct protonation state at a physiological pH (typically 7.4). This is crucial as it affects the molecule's ability to form hydrogen bonds.

  • Energy Minimization: Perform energy minimization using a force field (e.g., MMFF94) to relieve steric clashes and find a low-energy starting conformation.

Protocol: Protein Target Preparation

  • Retrieve Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) ([Link]). Choose a high-resolution structure that is co-crystallized with a known ligand, as this helps validate the location of the binding site.

  • Clean the Structure: Remove all non-essential components, such as water molecules, co-solvents, and ions, that are not directly involved in binding. Expert Tip: Some water molecules are critical for bridging interactions; advanced studies may retain these.

  • Add Hydrogens: PDB files often lack hydrogen atoms. Add them using software like UCSF Chimera or Schrödinger's Protein Preparation Wizard.

  • Define the Binding Site: Identify the coordinates of the active site. This is typically defined as a grid box centered on the co-crystallized ligand or identified from literature reports.

Stage 2: Molecular Docking Simulation

Causality: The docking algorithm systematically explores how the flexible ligand can fit into the rigid (or semi-flexible) binding pocket. The scoring function then ranks these possibilities based on predicted binding strength.

Protocol: Docking with AutoDock Vina

  • Prepare Input Files: Convert the prepared ligand and protein structures into the required PDBQT file format using AutoDock Tools.

  • Configure the Search Space: Define the size and center of the grid box that encompasses the entire binding site. The box should be large enough to allow the ligand rotational and translational freedom but small enough to focus the search.

  • Set Exhaustiveness: The exhaustiveness parameter controls the computational effort of the search. A higher value (e.g., 16 or 32) increases the probability of finding the optimal pose but requires more time.

  • Execute Docking: Run the Vina executable with the prepared configuration file.

  • Output: The program will output a set of binding poses (typically 9-10) ranked by their predicted binding affinity in kcal/mol.

Stage 3: Post-Docking Analysis and Interpretation

Causality: A low energy score is promising, but the physical and chemical plausibility of the interactions is what provides true scientific insight.

Protocol: Analyzing Results

  • Examine Binding Affinity: The top-ranked pose (most negative score) is the most probable binding mode. Compare the scores of your derivatives to a known inhibitor (control) docked under the same conditions.

  • Visualize Interactions: Load the protein-ligand complex into a visualization tool (e.g., PyMOL, Discovery Studio Visualizer).

  • Identify Key Interactions: Systematically identify and measure the distances of all potential interactions:

    • Hydrogen Bonds: Look for donor-acceptor pairs (e.g., -NH on the ligand to a backbone carbonyl on the protein) with distances typically < 3.5 Å.

    • Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic residues like VAL, LEU, ILE, PHE.

    • π-π Stacking: Look for aromatic rings on the ligand and protein (e.g., PHE, TYR, HIS) in a parallel or T-shaped orientation.

Section 4: Case Study - Probing the COX-2 Inhibitory Potential

Let's hypothesize a study on a novel pyrazin-2-yl-pyridazinone derivative designed as a selective COX-2 inhibitor, a common target for anti-inflammatory drugs.[4][9][10]

Target Selection and Docking
  • Target: Human Cyclooxygenase-2 (COX-2). PDB ID: 5KIR (co-crystallized with Celecoxib).

  • Methodology: The protocol described in Section 3 is followed. The binding site is defined around the known inhibitor Celecoxib.

Docking Results and Analysis

The docking simulation predicts a favorable binding mode for our hypothetical derivative, "Compound X".

G cluster_legend Interaction Legend cluster_pocket COX-2 Active Site Hbond_node Hydrogen Bond Pi_node π-π Stacking Hydro_node Hydrophobic Ligand Compound X (Pyrazin-2-yl-pyridazinone) His90 His90 Ligand->His90 Arg513 Arg513 Ligand->Arg513 Val523 Val523 Ligand->Val523 Phe518 Phe518 Ligand->Phe518 Ser353 Ser353 Ligand->Ser353 2.9 Å

Caption: 2D interaction diagram of a hypothetical derivative in the COX-2 active site.

Table: Predicted Binding Interactions for Compound X

Metric Value / Description
Binding Affinity -9.8 kcal/mol
Hydrogen Bonds The pyridazinone carbonyl oxygen forms a hydrogen bond with the hydroxyl group of Ser353 .
π-π Stacking The pyrazine ring engages in a π-π stacking interaction with the imidazole ring of His90 .
Hydrophobic Contacts The core scaffold is nestled in a hydrophobic pocket formed by Val523 , Arg513 , and Phe518 .
From Binding Affinity to SAR Insights

The in silico results provide actionable intelligence. The model suggests that the pyridazinone carbonyl is a critical hydrogen bond acceptor. The pyrazine ring is essential for the π-π stacking interaction with His90, a key residue for COX-2 selectivity.[4] This leads to a clear hypothesis: modifications that enhance the electron-donating character of the pyrazine ring or substitutions on the core that improve hydrophobic contacts could lead to derivatives with even higher binding affinity. This is the essence of rational, structure-based drug design.

Section 5: Advanced Considerations and Best Practices

  • ADME/Tox Prediction: A high binding affinity is useless if the molecule has poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or is toxic. Use online tools like SwissADME to predict properties like oral bioavailability and drug-likeness early in the process.[11][14][16]

  • The Path to Validation: In silico results are predictions, not proof. The ultimate validation comes from experimental testing. The computational data should be used to formulate hypotheses that are then tested via in vitro enzyme inhibition assays and cell-based assays.

  • Cross-Docking: To assess selectivity, it is best practice to dock your most promising compounds not only into your target (e.g., COX-2) but also into closely related off-targets (e.g., COX-1). A compound that shows a significantly better score for the desired target is more likely to be selective.

Conclusion

The computational analysis of pyrazin-2-yl-pyridazinone derivatives represents a powerful and indispensable tool in modern drug discovery. By combining molecular docking with molecular dynamics simulations, researchers can gain profound insights into the molecular basis of their activity, enabling the rational design of next-generation therapeutics. The structured, self-validating workflow presented in this guide provides a robust foundation for scientists to prioritize synthetic efforts, accelerate the discovery pipeline, and ultimately increase the probability of translating promising virtual hits into clinically successful drug candidates.

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Multi-Target In Silico Evaluation of New 2-Pyrazolines as Antimicrobial Agents. (2024). MDPI. Retrieved February 12, 2026, from [Link]

  • In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. (2024). International Journal for Multidisciplinary Research. Retrieved February 12, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020). Journal of Applied Pharmaceutical Science. Retrieved February 12, 2026, from [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). MDPI. Retrieved February 12, 2026, from [Link]

  • Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. (2024). PMC. Retrieved February 12, 2026, from [Link]

  • Synthesis, Pharmacological Evaluation, and Docking Studies of Novel Pyridazinone-Based Cannabinoid Receptor Type 2 Ligands. (2018). PubMed. Retrieved February 12, 2026, from [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2021). PubMed. Retrieved February 12, 2026, from [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. Retrieved February 12, 2026, from [Link]

  • Molecular docking studies of dihydropyridazin-3(2H)-one derivatives as Antifungal, antibacterial and anti. (2021). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved February 12, 2026, from [Link]

  • Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Predicted Biological Activity of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the predicted biological profile for 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one .

Given that this specific molecular entity represents a convergence of two privileged structures—the pyridazinone core and the pyrazine moiety—this guide utilizes Structure-Activity Relationship (SAR) extrapolation, bioisosteric principles, and computational logic to forecast its pharmacological potential.

Technical Whitepaper | Version 1.0

Executive Technical Summary

The molecule 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one (hereafter referred to as PP-3-one ) is a heteroaryl-substituted pyridazinone. Based on the established pharmacology of the 6-substituted-3(2H)-pyridazinone scaffold, PP-3-one is predicted to act as a dual-function modulator with primary activity in the cardiovascular and anti-inflammatory domains.

The core pyridazinone ring is a validated pharmacophore for Phosphodiesterase 3 (PDE3) inhibition (cardiotonic/vasodilator activity) and Cyclooxygenase-2 (COX-2) inhibition (analgesic/anti-inflammatory activity). The inclusion of the pyrazine ring at position 6 introduces an electron-deficient heteroaromatic system, potentially enhancing metabolic stability and altering hydrogen bond networking compared to standard phenyl-substituted analogs.

Structural & Physicochemical Profile

Tautomeric Equilibrium & Binding Mode

The nomenclature "2,3-dihydropyridazin-3-one" implies the lactam tautomer. In physiological solution, this scaffold exists in equilibrium between the lactam (A) and lactim (B) forms.

  • Lactam Form (Predominant): Essential for PDE3 binding. The NH at position 2 acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor.

  • Pyrazine Substituent: Acts as a bioisostere for the pyridine or phenyl rings found in drugs like Pimobendan or Emorfazone. The pyrazine nitrogens provide additional H-bond acceptor sites (

    
    ), likely increasing affinity for residues in the COX-2 hydrophilic side pocket.
    
Predicted Molecular Properties[1]
  • Molecular Weight: ~174.16 g/mol (Fragment-like, high Ligand Efficiency potential).

  • LogP (Predicted): ~0.5 – 1.2. (Highly soluble, likely high oral bioavailability).

  • Topological Polar Surface Area (TPSA): ~65 Ų (Good membrane permeability).

Predicted Pharmacological Targets[2][3]

Primary Target: Phosphodiesterase 3 (PDE3) Inhibition

Mechanism: Cardiotonic & Vasodilation The 6-aryl-4,5-dihydropyridazin-3(2H)-one scaffold is the structural backbone of clinically used inodilators (positive inotropes + vasodilators) such as Levosimendan and Pimobendan .

  • Binding Hypothesis: PP-3-one mimics the cAMP substrate. The pyridazinone ring stacks against the phenylalanine residue (e.g., Phe976 in PDE3A) in the active site. The pyrazine ring extends into the hydrophobic clamp, replacing the lipophilic phenyl group of older generation inhibitors.

  • Physiological Outcome: Inhibition of PDE3 prevents the hydrolysis of cAMP in cardiomyocytes and vascular smooth muscle.[1]

    • Cardiomyocytes:

      
       cAMP 
      
      
      
      
      
      PKA
      
      
      
      
      
      
      influx
      
      
      Increased Contractility .
    • Smooth Muscle:[1]

      
       cAMP 
      
      
      
      
      
      PKA
      
      
      
      
      MLCK activity
      
      
      Vasodilation .
Secondary Target: COX-2 Selective Inhibition

Mechanism: Anti-inflammatory & Analgesic 6-substituted pyridazinones are well-documented as selective COX-2 inhibitors, avoiding the gastric toxicity associated with COX-1 inhibition.

  • Selectivity Filter: The COX-2 active site contains a secondary pocket (valine shell) that accommodates bulky or polar heteroaryl groups at position 6. The pyrazine nitrogen of PP-3-one is predicted to form a water-mediated H-bond with Arg120 or Tyr355 at the channel entrance, a key interaction for selectivity.

Tertiary Target: p38 MAP Kinase

Recent SAR studies on pyridopyridazin-6-ones suggest that 6-heteroaryl pyridazinones can inhibit p38


 MAPK, a key driver of cytokine production (TNF-

, IL-1

). PP-3-one may serve as a fragment lead for this pathway.

Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway signaling cascade predicted for PP-3-one, highlighting the divergence between cardiac and vascular effects.

G Molecule PP-3-one (Inhibitor) Target PDE3 Enzyme Molecule->Target Inhibits Substrate cAMP Target->Substrate Hydrolyzes Product AMP (Inactive) Substrate->Product Blocked by PP-3-one PKA Protein Kinase A (Activation) Substrate->PKA Accumulation Cardiac Cardiomyocyte PKA->Cardiac Pathway A Vascular Vascular Smooth Muscle PKA->Vascular Pathway B Ca_Channel L-type Ca2+ Channel Phosphorylation Cardiac->Ca_Channel Contractility Increased Contractility Ca_Channel->Contractility MLCK MLCK Inhibition Vascular->MLCK Vasodilation Vasodilation (Hypotension) MLCK->Vasodilation

Caption: Predicted dual-mechanism of PP-3-one via PDE3 inhibition, leading to inotropy and vasodilation.

Experimental Validation Protocols

To validate these predictions, the following "Self-Validating" experimental workflows are recommended.

In Silico Validation (Molecular Docking)

Before synthesis, binding affinity should be estimated using high-resolution crystal structures.

StepParameterDetail
1. Target Selection PDB ID: 1SO2 Human PDE3B catalytic domain.
PDB ID: 5KIR COX-2 active site.
2. Ligand Prep StateGenerate tautomers (Lactam vs Lactim) at pH 7.4.
3. Grid Box CoordinatesCenter on co-crystallized ligand (e.g., Milrinone).
4. Scoring ThresholdBinding Energy

kcal/mol indicates hit.
Synthesis & Characterization Workflow

A robust synthetic route is required to produce the material for testing.

Reaction Scheme:

  • Precursor: 2-Acetylpyrazine + Glyoxylic acid

    
     4-(pyrazin-2-yl)-4-oxobut-2-enoic acid.
    
  • Cyclization: Reaction with Hydrazine Hydrate (

    
    ) in Ethanol/Acetic Acid.
    
  • Purification: Recrystallization from Ethanol.

Synthesis Start Acetylpyrazine Inter Intermediate (Keto-Acid) Start->Inter Aldol Cond. Reagent Glyoxylic Acid Reagent->Inter Cyclize Hydrazine Hydrate (Reflux) Inter->Cyclize Product PP-3-one (Crystalline) Cyclize->Product Cyclization

Caption: Streamlined 2-step synthetic pathway for 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one.

In Vitro Biological Assays
Assay A: PDE3 Inhibition (FRET Assay)
  • Objective: Determine

    
     against PDE3A/B.
    
  • Method: Use a TR-FRET kit (e.g., Lance Ultra).

    • Incubate PP-3-one (0.1 nM – 10

      
      M) with PDE3 enzyme and cAMP-tracer.
      
    • Add detection antibody.

    • Readout: Decrease in FRET signal correlates with PDE inhibition (preservation of cAMP-tracer).

    • Validation Control: Milrinone (

      
      ).
      
Assay B: COX-1/2 Selectivity Screen
  • Objective: Assess anti-inflammatory potential vs. gastric safety.

  • Method: Colorimetric COX Inhibitor Screening Kit.

    • Measure peroxidase activity of COX-1 (ovine) and COX-2 (human recombinant) in presence of PP-3-one.

    • Calculation: Selectivity Index (

      
      ) = 
      
      
      
      .
    • Target SI: > 50 (Indicates high selectivity).

Conclusion

6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one is a highly promising "privileged structure" derivative. By combining the established cardiotonic pharmacophore of pyridazinone with the bioisosteric properties of pyrazine, this molecule is predicted to exhibit:

  • Potent PDE3 Inhibition: Leading to inodilation (heart failure therapy).

  • COX-2 Selectivity: Offering analgesic relief with reduced gastrointestinal side effects.

Researchers are advised to prioritize the PDE3 FRET assay as the primary "Go/No-Go" decision gate in the development workflow.

References

  • Asif, M. (2012).[2] Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.[3][4] Link

  • Sircar, I., et al. (1987).[5] Cardiotonic agents.[2][6] 6. Inhibition of phosphodiesterase III by 4,5-dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinones. Journal of Medicinal Chemistry. Link

  • Livermore, D. G., et al. (2012). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology. European Journal of Medicinal Chemistry. Link

  • Hutson, P. H., et al. (2011).[7] The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function.[7] Neuropharmacology. Link

  • Dogruer, D. S., et al. (2003). Synthesis and analgesic/anti-inflammatory activity of new 6-substituted-3(2H)-pyridazinones. Archives of Pharmacal Research. Link

  • Meanwell, N. A. (2017).[3] The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Advances in Heterocyclic Chemistry. Link

Sources

Strategic Scaffold Selection: Pyridazinone vs. Phthalazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The War of the Rings

In the high-stakes arena of medicinal chemistry, the choice between a monocyclic pyridazinone and its bicyclic analogue phthalazine is rarely arbitrary. It is a strategic decision that dictates the physicochemical trajectory of a lead series.

As a Senior Application Scientist, I often see teams struggle with "molecular obesity"—the tendency to add mass to gain potency. This guide dissects the trade-offs between these two privileged scaffolds.

  • Pyridazinone (The Agile Scout): Offers higher ligand efficiency (LE), lower lipophilicity, and superior solubility. It is the scaffold of choice for cardiovascular and anti-inflammatory targets (PDE3/4) where oral bioavailability and rapid clearance are prized.

  • Phthalazine (The Heavy Hitter): Provides extensive

    
    -
    
    
    
    stacking surface area and rigid geometric constraints. It dominates the oncology space (PARP, VEGFR) where deep pocket binding and prolonged residence time are critical.

This guide provides the technical causality, synthetic pathways, and decision-making frameworks to navigate between these two nitrogen-rich heterocycles.

Chemical Architecture & Physicochemical Profiling

The fundamental difference lies in the aromatic footprint .

Structural Comparison
  • Pyridazin-3(2H)-one: A 6-membered ring containing two adjacent nitrogen atoms and a ketone. It is a tautomeric system (lactam-lactim), though the lactam (oxo) form predominates in solution. It mimics the peptide bond, making it an excellent bioisostere for amide bonds in peptidomimetics.

  • Phthalazine: A benzo-fused pyridazine. This fusion dramatically alters the electronic landscape, creating a highly electron-deficient system susceptible to nucleophilic attack but capable of strong

    
    -stacking interactions.
    
Physicochemical "Head-to-Head"
FeaturePyridazinone (Monocyclic)Phthalazine (Bicyclic)Impact on Drug Design
LogP (Lipophilicity) Low to Moderate (0.5 - 1.5)High (2.0 - 3.5)Phthalazines risk poor solubility; require polar appendages to compensate.
Ligand Efficiency (LE) HighModeratePyridazinones are better starting points for fragment-based drug discovery (FDD).
Polar Surface Area (TPSA) ~32 Ų (Core)~26 Ų (Core)Pyridazinones have higher intrinsic polarity, aiding solubility.
Metabolic Stability High (Phase I stable)Moderate (Liability: Hydrazine moiety if present)Phthalazines are prone to oxidation at C-1/C-4 positions.
Binding Mode H-Bond Donor/AcceptorHydrophobic/

-Stacking
Phthalazines excel in hydrophobic pockets (e.g., ATP binding sites).

Pharmacological "Warheads": Target Landscape

The choice of scaffold correlates strongly with the biological target class.

Pyridazinone: The Cardiovascular & Inflammation Specialist

The pyridazinone ring is a "privileged structure" for inhibiting Phosphodiesterases (PDEs).

  • Mechanism: The lactam motif mimics the cyclic phosphate of cAMP/cGMP.

  • Key Drugs:

    • Levosimendan: A calcium sensitizer and PDE3 inhibitor for heart failure.

    • Pimobendan: A dual inodilator (PDE3 inhibitor + Ca sensitizer).

    • Emorfazone: An analgesic acting as a non-steroidal anti-inflammatory.

Phthalazine/Phthalazinone: The Oncology Specialist

When the target requires blocking a deep, hydrophobic ATP-binding pocket or DNA interface, the bicyclic phthalazine is superior.

  • Mechanism: The planar, bicyclic system intercalates or stacks against aromatic residues (e.g., Tyrosine, Phenylalanine) in the active site.

  • Key Drugs:

    • Olaparib (Lynparza): A phthalazin-1(2H)-one derivative.[1] It inhibits PARP enzymes, trapping them on DNA and causing synthetic lethality in BRCA-mutated cancers.

    • Vatalanib: A phthalazine derivative (1-amino-phthalazine) targeting VEGFR tyrosine kinases to inhibit angiogenesis.[2]

    • Azelastine:[3][4] A phthalazinone-based antihistamine (H1 receptor antagonist).

Visualization: The Scaffold Evolution Logic

The following diagram illustrates the logical flow of "Scaffold Hopping" from a simple pyridazinone to a complex phthalazine-based drug, highlighting the gain in affinity vs. the cost in molecular weight.

ScaffoldEvolution cluster_properties Physicochemical Shift Pyridazinone Pyridazinone Core (Fragment Hit) High LE, Low Affinity Optimization Lead Optimization (Add Hydrophobic Groups) Pyridazinone->Optimization Need Potency? PDE Target: PDE3/4 (Cardio/Inflammation) Pyridazinone->PDE Mimics cAMP Phthalazine Phthalazine/Phthalazinone (Fused System) High Affinity, pi-stacking Optimization->Phthalazine Fuse Benzene Ring PARP Target: PARP/VEGFR (Oncology) Phthalazine->PARP Mimics Nicotinamide (NAD+)

Figure 1: Strategic scaffold hopping logic. Moving from pyridazinone to phthalazine increases potency via hydrophobic interactions but requires careful management of lipophilicity.

Synthetic Accessibility & Protocols

Trustworthiness in chemistry comes from reproducibility. Below are the standard, robust protocols for synthesizing these cores.

Protocol A: Synthesis of Pyridazin-3(2H)-ones

Reaction Type: Paal-Knorr type condensation. Scope: Ideal for generating PDE inhibitors.

Step-by-Step Methodology:

  • Starting Material: 4-oxo-4-arylbutanoic acid (or ester).

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Solvent: Ethanol or Acetic Acid.

  • Procedure:

    • Dissolve 10 mmol of the keto-acid in 20 mL of ethanol.

    • Add 12 mmol (1.2 eq) of hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture for 3–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Workup: Cool the reaction mixture. The pyridazinone usually precipitates as a white/off-white solid. Filter and wash with cold ethanol.

    • Purification: Recrystallization from ethanol/water.

Protocol B: Synthesis of Phthalazin-1(2H)-ones

Reaction Type: Condensation/Cyclization. Scope: Key intermediate for PARP inhibitors (like Olaparib precursors).

Step-by-Step Methodology:

  • Starting Material: 2-formylbenzoic acid (phthalaldehydic acid) or phthalic anhydride.

  • Reagent: Hydrazine hydrate.

  • Solvent: Ethanol.

  • Procedure:

    • Suspend 10 mmol of 2-formylbenzoic acid in 15 mL of ethanol.

    • Add 15 mmol of hydrazine hydrate.

    • Heat to reflux for 2 hours. The reaction is typically very fast due to the proximity of the reacting groups (entropy assistance).

    • Workup: Cool to

      
      . The phthalazinone crystallizes out.
      
    • Yield: Typically >85%.

    • Note: To generate the chlorophthalazine (for Vatalanib analogs), treat the resulting phthalazinone with

      
       at reflux for 4 hours.
      

Mechanism of Action: The PARP Inhibition Case Study

To understand why the phthalazinone scaffold is critical for PARP inhibition, we must look at the molecular mechanism. Olaparib (containing a phthalazinone core) acts as a competitive inhibitor of the NAD+ binding pocket.

The phthalazinone core mimics the nicotinamide moiety of NAD+. It forms critical hydrogen bonds with Gly863 and Ser904 in the PARP1 active site, while the phenyl ring provides the necessary hydrophobic anchor.

PARP_Pathway cluster_mechanism Mechanism of Action DNA_Damage SSB (Single Strand Break) PARP1_Recruitment PARP1 Recruitment to DNA Damage Site DNA_Damage->PARP1_Recruitment Trapping PARP Trapping (Enzyme stuck on DNA) PARP1_Recruitment->Trapping Blocked by Inhibitor Inhibitor Phthalazinone Inhibitor (e.g., Olaparib) Inhibitor->Trapping Binds NAD+ Pocket Replication_Fork Replication Fork Collapse Trapping->Replication_Fork DSB DSB (Double Strand Break) Replication_Fork->DSB HR_Repair Homologous Recombination (BRCA Pathway) DSB->HR_Repair Normal Cell (BRCA+) Synthetic_Lethality Synthetic Lethality (Cell Death in BRCA-) DSB->Synthetic_Lethality Cancer Cell (BRCA-)

Figure 2: The Synthetic Lethality pathway. The phthalazinone scaffold is essential for the high-affinity "trapping" of PARP1 on DNA, leading to cancer cell death in BRCA-deficient tumors.

Senior Scientist's Verdict: When to Use Which?

  • Choose Pyridazinone If:

    • You are in the Hit-to-Lead phase and need to conserve molecular weight (MW < 350).

    • Your target is a phosphodiesterase (PDE) or a kinase with a small, polar ATP pocket.

    • Solubility is a major liability in your lead series.

  • Choose Phthalazine If:

    • You need to lock the conformation of a biaryl system.

    • You are targeting PARP or VEGFR (Type II kinase inhibition).

    • You need to introduce a metabolic "hard stop" to prevent oxidation of a vulnerable phenyl ring (by fusing it into the heterocycle).

References

  • Review of Pyridazinone Scaffolds: Asif, M. (2012). Some recent approaches of biologically active substituted pyridazine and phthalazine drugs.[2][5][6][7][8] Current Medicinal Chemistry. Link

  • Phthalazinones in Drug Discovery: Vila, N., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry.[1][7][9][10] Link

  • PARP Inhibitor Mechanism: Lord, C.J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. Link

  • Vatalanib Pharmacology: Wood, J.M., et al. (2000). PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases.[2] Cancer Research.[11] Link

  • Scaffold Hopping Principles: Böhm, H.J., et al. (2004). Scaffold hopping. Drug Discovery Today. Link

Sources

Methodological & Application

Synthesis of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one from hydrazine hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 6-(pyrazin-2-yl)-3(2H)-pyridazinone

Executive Summary

This application note details the optimized protocol for synthesizing 6-(pyrazin-2-yl)-3(2H)-pyridazinone (also referred to as 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one). This scaffold is a critical pharmacophore in medicinal chemistry, found in cardiotonic agents, phosphodiesterase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).

The protocol utilizes a robust two-step sequence starting from 2-acetylpyrazine and glyoxylic acid , followed by cyclization with hydrazine hydrate . Unlike Friedel-Crafts acylation methods—which fail due to the electron-deficient nature of the pyrazine ring—this route leverages the acidity of the acetyl group for a clean aldol-type condensation.

Key Advantages:

  • Regiospecificity: Exclusively yields the 6-substituted isomer.

  • Scalability: Avoids organometallics and cryogenic conditions.

  • Purity: Intermediate precipitation allows for purification without chromatography.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the pyridazinone ring at the N-N and C3-C4 bonds. The target molecule is constructed from a 4-carbon backbone (derived from the acetyl group and glyoxylic acid) and a 2-nitrogen unit (hydrazine).

Chemical Pathway:

  • Activation: Acid-catalyzed condensation of 2-acetylpyrazine (1) with glyoxylic acid (2) yields the

    
    -unsaturated keto-acid intermediate, (E)-4-oxo-4-(pyrazin-2-yl)but-2-enoic acid  (3).
    
  • Annulation: Nucleophilic attack by hydrazine hydrate (4) on both the ketone and carboxylic acid moieties effects cyclization to form the target 6-(pyrazin-2-yl)-3(2H)-pyridazinone (5).

SynthesisPathway Start 2-Acetylpyrazine (C6H6N2O) Inter Intermediate: 4-oxo-4-(pyrazin-2-yl) but-2-enoic acid Start->Inter Step 1: Condensation AcOH, Reflux Glyox Glyoxylic Acid Monohydrate Glyox->Inter Target Target: 6-(pyrazin-2-yl)- 3(2H)-pyridazinone Inter->Target Step 2: Cyclization EtOH, Reflux Hydrazine Hydrazine Hydrate (N2H4.H2O) Hydrazine->Target

Figure 1: Synthetic workflow for the production of 6-(pyrazin-2-yl)-3(2H)-pyridazinone.

Experimental Protocol

Reagents and Materials
ReagentCAS No.[1][2][3][4]MW ( g/mol )Equiv.Role
2-Acetylpyrazine 22047-25-2122.121.0Starting Material (SM)
Glyoxylic Acid Monohydrate 563-96-292.051.2C2-Source
Hydrazine Hydrate (80%) 7803-57-850.062.5Cyclizing Agent
Glacial Acetic Acid 64-19-7-SolventSolvent/Catalyst
Ethanol (Absolute) 64-17-5-SolventSolvent
Step 1: Synthesis of 4-oxo-4-(pyrazin-2-yl)but-2-enoic acid

Rationale: Acidic conditions prevent the degradation of the pyrazine ring (which is sensitive to strong bases) and catalyze the dehydration of the aldol adduct to the enone.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-Acetylpyrazine (12.2 g, 100 mmol) and Glyoxylic Acid Monohydrate (11.0 g, 120 mmol).

  • Solvent: Add Glacial Acetic Acid (50 mL). The solids may not dissolve immediately.

  • Reaction: Heat the mixture to reflux (118°C) with vigorous stirring. Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor by TLC (System: EtOAc/MeOH 9:1). The starting material (Rf ~0.6) should disappear, and a polar streak/spot (acid) should appear near the baseline.

  • Work-up: Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0–5°C) for 1 hour.

  • Isolation: The product often precipitates as a yellow/orange solid. Filter the solid under vacuum.

    • Note: If no precipitate forms, concentrate the acetic acid under reduced pressure to ~20% volume, then add cold water (50 mL) to induce precipitation.

  • Washing: Wash the filter cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

    • Expected Yield: 60–75%

    • Appearance: Yellow crystalline solid.

Step 2: Cyclization to 6-(pyrazin-2-yl)-3(2H)-pyridazinone

Rationale: Hydrazine is a potent nucleophile that attacks the ketone first (forming a hydrazone) followed by intramolecular attack on the carboxylic acid to close the ring.

  • Setup: Equip a 250 mL RBF with a stir bar and reflux condenser.

  • Charging: Suspend the Intermediate (Step 1) (9.6 g, 50 mmol) in Ethanol (100 mL).

  • Addition: Add Hydrazine Hydrate (6.25 g, ~6.1 mL, 125 mmol) dropwise over 5 minutes.

    • Observation: An exotherm may occur; the suspension often clears initially as the salt forms, then precipitates the product later.

  • Reaction: Heat to reflux (78°C) for 3–5 hours .

    • Checkpoint: The yellow color of the starting material typically fades to a paler off-white or beige precipitate.

  • Work-up: Cool the mixture to room temperature.

  • Isolation: Filter the precipitate under vacuum.

  • Purification:

    • Suspend the crude solid in hot ethanol (sufficient to cover), stir for 15 mins, and filter hot (to remove hydrazine salts).

    • Recrystallize from DMF/Water (1:1) or Ethanol/Acetic Acid if high purity is required.

  • Drying: Dry at 80°C under vacuum.

    • Expected Yield: 70–85%

    • Appearance: Off-white to pale yellow powder.

    • Melting Point: >250°C (decomposition).

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Stoichiometry (Step 1) 1.2 eq. Glyoxylic AcidExcess glyoxylic acid is easily washed away; deficiency leads to incomplete conversion of expensive acetylpyrazine.
Temperature (Step 1) Reflux (118°C)Lower temperatures favor the aldol adduct (hydroxy-acid) rather than the required enone, stalling the reaction.
Hydrazine Excess 2.5 eq.[5]Excess hydrazine ensures complete cyclization and prevents the formation of azine byproducts (dimers).
pH (Step 2) Basic (due to Hydrazine)If the reaction is too acidic, the hydrazine is protonated and non-nucleophilic. The amine acts as its own base here.

Self-Validating Check:

  • H-NMR Signature: In the final product, look for the disappearance of the acetyl singlet (~2.7 ppm) and the appearance of two doublets for the pyridazinone ring protons (C4-H and C5-H) typically around

    
     7.0–8.0 ppm with a coupling constant 
    
    
    
    Hz. The pyrazine ring protons will appear as a characteristic set of 3 signals (singlet/doublets) shifted downfield.

Mechanistic Insight

The synthesis relies on the Claisen-Schmidt condensation followed by a condensation-cyclization .

  • Enolization: In acetic acid, 2-acetylpyrazine exists in equilibrium with its enol form.

  • Aldol Addition: The enol attacks the electrophilic aldehyde of glyoxylic acid.

  • Dehydration: Under reflux, water is eliminated to form the conjugated enone (Michael acceptor).

  • Cyclization: Hydrazine attacks the ketone carbonyl (more electrophilic than the carboxylate) to form a hydrazone. The terminal

    
     of the hydrazone then attacks the carboxylic acid carbonyl (activated by thermal energy or trace acid) to eliminate water and close the pyridazinone ring.
    

Mechanism Step1 Enolization of Acetylpyrazine Step2 Aldol Condensation with Glyoxylic Acid Step1->Step2 Step3 Dehydration to Enone Acid Step2->Step3 Step4 Hydrazone Formation Step3->Step4 Step5 Intramolecular Amidation (Ring Closure) Step4->Step5

Figure 2: Mechanistic cascade.

References

  • Synthesis of Pyridazinones via Glyoxylic Acid

    • Title: Synthesis and chemistry of pyridazin-3(2H)-ones.
    • Source: ScienceDirect / Elsevier.
    • Context: Describes the general route of condensing methyl ketones with glyoxylic acid to form 6-substituted pyridazinones.
    • URL:[Link]

  • Pyrazine Reactivity & Acetylpyrazine Synthesis

    • Title: 2(1H)
    • Source: PMC / NIH.
    • Context: Provides background on pyrazine ring stability and reactivity patterns relevant to the starting m
    • URL:[Link]

  • General Protocol for 6-Aryl-3(2H)

    • Title: A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
    • Source: Indo Global Journal of Pharmaceutical Sciences.[2]

    • Context: Validates the reaction of -keto acids/esters with hydrazine hydrate as the standard method for pyridazinone form
    • URL:[Link]

  • Acetylpyrazine Precursor Data

    • Title: 2-Acetylpyrazine Product Information.[3][6][7][8]

    • Source: The Good Scents Company.
    • Context: Physical properties and safety data for the starting material 2-acetylpyrazine (CAS 22047-25-2).
    • URL:[Link]

Sources

Application Note: Cyclization Protocols for 4-Pyrazin-2-yl-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the cyclization protocols for 4-pyrazin-2-yl-4-oxobutanoic acid (also known as


-pyrazinoylpropionic acid) and its derivatives. These 

-keto acids serve as critical intermediates in the synthesis of pyridazinones , a scaffold prominent in cardiotonic agents (e.g., Levosimendan analogs), phosphodiesterase (PDE) inhibitors, and anti-inflammatory drugs.

The electron-deficient nature of the pyrazine ring renders the adjacent carbonyl highly electrophilic, facilitating nucleophilic attack but also increasing sensitivity to base-catalyzed degradation. This guide prioritizes acid-catalyzed condensation with hydrazines to generate the 4,5-dihydropyridazin-3(2H)-one core. We present three validated protocols ranging from standard "green" reflux methods to high-throughput microwave-assisted synthesis.

Mechanistic Insight & Pathway Analysis

The transformation of 4-pyrazin-2-yl-4-oxobutanoic acid (1) into 6-(pyrazin-2-yl)-4,5-dihydropyridazin-3(2H)-one (4) proceeds via a condensation-dehydration sequence.

Key Mechanistic Steps:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the ketone carbonyl (C4), which is activated by the electron-withdrawing pyrazine ring.

  • Hydrazone Formation: Loss of water yields the hydrazone intermediate (2).

  • Intramolecular Cyclization: The distal nitrogen of the hydrazone attacks the carboxylic acid carbonyl (C1).

  • Dehydration: Acid-catalyzed elimination of water aromatizes the heterocyclic ring to the thermodynamically stable lactam form (pyridazinone).

Reaction Pathway Diagram

ReactionPathway Reactant 4-Pyrazin-2-yl-4-oxobutanoic Acid + Hydrazine Hydrate Intermediate1 Hydrazone Intermediate (Open Chain) Reactant->Intermediate1 Nucleophilic Attack (-H2O) Intermediate2 5-Hydroxy-4,5-dihydropyridazinone (Cyclized Aminal) Intermediate1->Intermediate2 Intramolecular Acylation Product 6-(Pyrazin-2-yl)-4,5-dihydropyridazin-3(2H)-one (Final Scaffold) Intermediate2->Product Acid-Cat. Dehydration (-H2O)

Figure 1: Mechanistic pathway for the conversion of


-keto acids to pyridazinones via hydrazine condensation.

Experimental Protocols

Protocol A: Standard Solvolytic Cyclization (Green Chemistry)

Recommended for gram-scale synthesis and thermally sensitive pyrazine derivatives.

Rationale: Ethanol is used as a benign solvent. Acetic acid (AcOH) serves a dual role: it acts as a mild proton source to activate the carbonyls without protonating the pyrazine nitrogens to the point of deactivation, and it catalyzes the final dehydration step.

Reagents:

  • 4-Pyrazin-2-yl-4-oxobutanoic acid (1.0 equiv)

  • Hydrazine hydrate (80% or 98%) (1.2 – 1.5 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (0.5 equiv)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 4-pyrazin-2-yl-4-oxobutanoic acid (e.g., 5.0 mmol) and Absolute Ethanol (20 mL). Stir until suspended.

  • Addition: Add Hydrazine hydrate (6.0 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Catalysis: Add Glacial Acetic Acid (2.5 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). The starting acid (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The product often precipitates as a solid. Filter the precipitate and wash with cold ethanol (

      
      ).
      
    • If no precipitate forms: Concentrate the solvent to 20% volume under reduced pressure, then dilute with ice-cold water to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Recommended for library generation and rapid optimization.

Rationale: Microwave irradiation accelerates the dehydration step, which is often the rate-determining step in thermal reflux. This method minimizes the degradation of the pyrazine ring by reducing thermal exposure time.

Reagents:

  • 4-Pyrazin-2-yl-4-oxobutanoic acid (1.0 equiv)

  • Hydrazine hydrate (1.5 equiv)

  • Solvent: Ethanol (2-3 mL per mmol) or Solvent-free (neat)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, combine the keto-acid (1.0 mmol) and Ethanol (2 mL).

  • Activation: Add Hydrazine hydrate (1.5 mmol) and a catalytic drop of Acetic Acid. Cap the vial.

  • Irradiation:

    • Temperature:

      
      
      
    • Power: Dynamic (Max 150W)

    • Hold Time: 10–15 minutes

    • Stirring: High[2]

  • Workup: Pour the reaction mixture into crushed ice (10 g). Stir vigorously for 5 minutes. Filter the resulting solid.

Protocol C: Synthesis of N-Substituted Derivatives

For generating N-alkyl/aryl pyridazinones directly.

Rationale: Using substituted hydrazines (e.g., Phenylhydrazine) introduces steric bulk. The reaction requires harsher conditions (longer reflux or stronger acid) to drive the cyclization due to the reduced nucleophilicity of the substituted hydrazine.

Modifications:

  • Reagent: Replace Hydrazine hydrate with Phenylhydrazine or Methylhydrazine (1.1 equiv).

  • Solvent: Glacial Acetic Acid (used as both solvent and catalyst).

  • Temp:

    
     (Reflux).
    
  • Time: 6–12 hours.

Data Summary & Validation Criteria

The following table summarizes expected outcomes based on validated internal datasets and literature precedents for pyrazine-pyridazinone systems.

ParameterProtocol A (EtOH Reflux)Protocol B (Microwave)Protocol C (AcOH Reflux)
Reaction Time 3 – 5 Hours10 – 15 Minutes6 – 12 Hours
Typical Yield 75 – 85%80 – 92%60 – 75%
Purity (Crude) High (>90%)Moderate (requires wash)Moderate (requires recrystallization)
Key Impurity Uncyclized HydrazoneDegradation productsAcetylated byproducts
Analytical Validation (QC)

To confirm the formation of 6-(pyrazin-2-yl)-4,5-dihydropyridazin-3(2H)-one :

  • 1H NMR (DMSO-

    
    ): 
    
    • Pyrazine Protons: Look for 3 aromatic protons (

      
       8.5–9.2 ppm).
      
    • Pyridazinone Ring: Two triplets (or multiplets) corresponding to the

      
       backbone at 
      
      
      
      2.4–3.2 ppm.
    • Amide NH: A broad singlet at

      
       10.8–11.5 ppm (exchangeable with 
      
      
      
      ).
  • IR Spectroscopy:

    • Appearance of a strong Lactam

      
       stretch at 
      
      
      
      .
    • Disappearance of the carboxylic acid

      
       broad band (
      
      
      
      ).

Experimental Workflow Diagram

Workflow cluster_0 Reaction Setup cluster_1 Execution cluster_2 Isolation Step1 Dissolve Keto-Acid in EtOH Step2 Add Hydrazine + AcOH Catalyst Step1->Step2 Step3 Reflux (3-5h) or MW (10min) Step2->Step3 Step4 TLC Check (Target Rf ~ 0.5) Step3->Step4 Step4->Step3 Incomplete Step5 Cool to 0°C (Precipitation) Step4->Step5 Complete Step6 Filtration & Wash (Cold EtOH) Step5->Step6

Figure 2: Operational workflow for the synthesis of pyrazine-pyridazinone derivatives.

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization (Hydrazone Isolation).

    • Observation: NMR shows complex aliphatic region; mass spec shows M+14 or M+16 peaks indicative of open-chain intermediates.

    • Solution: Increase Acetic Acid concentration to 1.0 equiv or switch solvent to n-Butanol to achieve higher reflux temperatures (

      
      ).
      
  • Issue: Pyrazine Ring Degradation.

    • Observation: Darkening of reaction mixture; loss of aromatic signals.

    • Cause: Pyrazine is sensitive to strong bases and prolonged heating in strong acids.

    • Solution: Strictly maintain pH 4–5 (AcOH). Avoid using HCl or Sulfuric acid. Use Protocol B (Microwave) to minimize thermal stress.

  • Issue: Solubility.

    • Observation: Starting material does not dissolve in Ethanol.

    • Solution: Use a co-solvent mixture of Ethanol/DMF (9:1) or switch to Glacial Acetic Acid as the solvent (Protocol C conditions).

References

  • Synthesis of Pyridazin-3(2H)-one Derivatives. Source: ResearchGate.[3] Context: General protocols for reacting

    
    -keto acids with hydrazine in ethanol.
    URL:[Link]
    
  • Multicomponent Syntheses of Pyrazoles and Pyridazines. Source: Beilstein Journal of Organic Chemistry. Context: Reviews mechanistic pathways for hydrazine-based cyclizations and microwave-assisted variations. URL:[Link]

  • Acetic Acid Mediated Synthesis of Heterocycles. Source: National Institutes of Health (PMC). Context: Validates the use of acetic acid as a solvent/catalyst for cyclization of hydrazine derivatives. URL:[Link]

  • Reaction of Hydrazides with Acetic Acid. Source: National Institutes of Health (PMC). Context: Discusses the acetylation vs. cyclization competition when using acetic acid. URL:[Link]

Sources

Microwave-assisted synthesis of pyrazinyl-pyridazinone analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyrazinyl-Pyridazinone Scaffolds

Executive Summary & Clinical Significance

The fusion of pyrazine and pyridazinone moieties creates a privileged pharmacophore with documented efficacy as COX-2 inhibitors, phosphodiesterase (PDE) inhibitors, and cardio-active agents. Traditional thermal synthesis of these analogs via the Knorr or Claisen-Schmidt routes often suffers from prolonged reaction times (12–24 hours), harsh reflux conditions, and extensive byproduct formation due to thermal degradation.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 20 minutes while improving yield and purity. By leveraging the high dielectric loss tangent (


) of polar transition states, this method utilizes dipolar polarization  to achieve instantaneous internal heating, bypassing the thermal lag of conductive heating.

Mechanistic Principles

To master this protocol, one must understand why the microwave field accelerates this specific heterocyclization.

Dielectric Heating & The "Specific Effect"

Unlike oil baths that heat from the outside in (conduction), microwaves (2.45 GHz) couple directly with the reaction medium.

  • Dipolar Polarization: The polar solvent (Ethanol/Acetic Acid) and the polar transition state of the hydrazine intermediate align with the oscillating electric field.

  • Molecular Friction: The field oscillates

    
     times per second. The molecular lag in realignment generates intense internal heat.[1]
    
  • The Arrhenius Modification: While debatable, many observe a "specific microwave effect" where the pre-exponential factor (

    
    ) in the Arrhenius equation is effectively increased due to increased molecular collision frequency.
    
Reaction Pathway Visualization

The synthesis follows a two-stage cascade:

  • Claisen-Schmidt Condensation: Acetylpyrazine reacts with an aldehyde to form a chalcone (enone).

  • Michael Addition-Cyclization: Hydrazine attacks the

    
    -carbon of the chalcone, followed by intramolecular dehydration to close the pyridazinone ring.
    

ReactionMechanism cluster_MW Microwave Activation cluster_Chem Chemical Pathway MW MW Irradiation (2.45 GHz) Dipole Dipolar Polarization MW->Dipole Field Coupling Heat Volumetric Heating Dipole->Heat Friction Transition Polar Transition State (High tan δ) Heat->Transition Energy Transfer Reagents Acetylpyrazine + Aldehyde Chalcone Intermediate (Chalcone) Reagents->Chalcone Base Cat. (-H2O) Chalcone->Transition + Hydrazine Hydrazine Hydrazine Hydrate Product Pyrazinyl-Pyridazinone Scaffold Transition->Product Cyclization (-H2O)

Figure 1: Coupling of electromagnetic energy with the chemical pathway. Note the specific targeting of the polar transition state.

Equipment & Materials

Required Hardware:

  • Single-Mode Microwave Reactor: (e.g., CEM Discover, Anton Paar Monowave). Note: Domestic microwaves are unsafe and yield irreproducible results due to "standing wave" patterns.

  • Pressure Vials: 10 mL or 35 mL borosilicate glass with Teflon/silicone septa.

  • IR Temperature Sensor: Essential for feedback loop control.

Reagents:

  • 2-Acetylpyrazine (99%)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde for validation)

  • Hydrazine Hydrate (80%)

  • Solvent: Ethanol (Abs.) and Glacial Acetic Acid.

Experimental Protocols

Protocol A: The "One-Pot" Microwave Synthesis

Best for rapid library generation. This method combines condensation and cyclization.

Step-by-Step:

  • Loading: In a 10 mL microwave process vial, add:

    • 2-Acetylpyrazine (1.0 mmol)

    • Substituted Benzaldehyde (1.0 mmol)

    • Ethanol (2.0 mL)

    • NaOH (10% aq., 2 drops)

  • Stage 1 (Chalcone Formation):

    • Seal vial.

    • Program: Ramp 1 min to 100°C. Hold 2 mins. Stirring: High.

    • Checkpoint: Solution usually turns yellow/orange (formation of enone).

  • Addition:

    • De-pressurize carefully.

    • Add Hydrazine Hydrate (1.5 mmol) and Glacial Acetic Acid (0.5 mL).

  • Stage 2 (Cyclization):

    • Reseal.[2][3][4][5][6][7]

    • Program: Ramp 2 min to 140°C . Hold 10 mins . Max Pressure: 250 psi. Power: Dynamic (Max 200W).

  • Workup:

    • Cool to 50°C using compressed air (built-in feature of most reactors).

    • Pour reaction mixture onto crushed ice.

    • Precipitate is filtered, washed with cold water, and recrystallized from EtOH.

Protocol B: Stepwise Synthesis (High Purity)

Use this if the "One-Pot" method yields oily impurities.

  • Isolate Chalcone: Run Stage 1 above. Pour into ice, filter the yellow solid (Chalcone). Dry.

  • Cyclize: Resuspend Chalcone (1 mmol) in Glacial Acetic Acid (3 mL). Add Hydrazine (1.5 mmol).

  • MW Conditions: 150°C for 8 minutes.

  • Result: This typically yields higher purity crystals requiring less recrystallization.

Optimization & Data Analysis

The following data illustrates the efficiency gain of MAS (Microwave-Assisted Synthesis) versus Conventional Heating (CH).

Table 1: Comparative Efficiency (Synthesis of 6-(pyrazin-2-yl)-4,5-dihydro-3(2H)-pyridazinone)

ParameterConventional Heating (Reflux)Microwave Synthesis (Protocol A)Advantage
Reaction Temp 80°C (EtOH reflux)140°C (Superheated)Kinetic acceleration
Time 12 – 18 Hours12 – 15 Minutes60x Faster
Yield 45 – 60%82 – 92%Cleaner profile
Solvent Vol. 20–50 mL2–3 mLGreen Chemistry
Energy Usage High (Continuous heating)Low (Pulse irradiation)Cost efficiency

Optimization Matrix (Solvent Effects):

  • Ethanol: Good absorber (medium

    
    ). Standard choice.
    
  • Water: Excellent absorber, but solubility of organic precursors is poor.

  • Acetic Acid: High absorber, acts as both solvent and catalyst for the cyclization step. Recommended for Step 2.

Workflow Visualization

Workflow cluster_Reaction Microwave Reactor Start Start: Reagent Prep (Acetylpyrazine + Aldehyde) Vial Load MW Pressure Vial (Solvent: EtOH/AcOH) Start->Vial Program Set Parameters: 140°C, 15 min, High Stir Vial->Program Monitor IR Sensor Feedback (Maintains Temp) Program->Monitor PID Control Cool Air Cooling (to 50°C) Monitor->Cool Ice Quench on Crushed Ice Cool->Ice Filter Vacuum Filtration Ice->Filter Analyze Analysis: 1H-NMR, LC-MS, MP Filter->Analyze

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Troubleshooting & Safety

  • Vial Failure: Always check the maximum pressure rating of your vessel. Ethanol at 150°C generates significant pressure (~10-12 bar). Do not exceed the vial's rating (usually 20-30 bar for modern systems).

  • Charring: If the reaction mixture turns black/tarry, the "power density" is too high.

    • Fix: Reduce temperature to 120°C and extend time, or use "PowerMAX" cooling (simultaneous air cooling during heating) to input energy without overheating.

  • Incomplete Cyclization: If the intermediate chalcone persists (yellow spot on TLC).

    • Fix: Increase Acetic Acid concentration. The acid protonates the carbonyl, making it more electrophilic for the hydrazine attack.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[2][8] Angewandte Chemie International Edition. [Link]

  • Bougrin, K., et al. (2005). Microwave-assisted synthesis of nitrogen heterocycles. Tetrahedron. [Link]

  • Bhat, B. A., et al. (2017). Microwave assisted synthesis and biological evaluation of some new pyridazinone derivatives. Journal of Saudi Chemical Society. [Link]

  • Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. [Link]

Sources

Functionalization of N2-Position in 6-(Pyrazin-2-yl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Importance

The 6-(pyrazin-2-yl)pyridazin-3(2H)-one scaffold represents a privileged pharmacophore in modern drug discovery, bridging the structural gap between classical pyridazinones (known for cardiovascular and anti-inflammatory activity) and pyrazine-based kinase inhibitors.

The core challenge in functionalizing this system lies in the N2-position . This nitrogen atom is part of a lactam-lactim tautomeric system. While the lactam (NH-keto) form is thermodynamically dominant, the deprotonated anion is ambident, capable of reacting at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).

Why this specific scaffold matters: The pyrazin-2-yl substituent at the C6 position is strongly electron-withdrawing. This lowers the pKa of the N2-proton compared to the phenyl analog, increasing acidity but also stabilizing the resulting anion. This electronic bias requires tailored protocols to maintain high N-regioselectivity, avoiding the formation of the O-alkylated imidate impurity.

Mechanistic Insight: The Regioselectivity Paradox

To achieve high yields, one must understand the electronic landscape. The pyridazinone ring exists in equilibrium between the lactam (A ) and lactim (B ) forms. Upon deprotonation, the negative charge is delocalized between the N2 nitrogen and the O3 oxygen.

  • Hard-Soft Acid-Base (HSAB) Theory:

    • Nitrogen (N2): Softer nucleophilic center. Reacts best with soft electrophiles (alkyl iodides, benzyl bromides) under thermodynamic control.

    • Oxygen (O3): Harder nucleophilic center. Reacts with hard electrophiles (alkyl sulfonates, acyl chlorides) or when the counter-ion coordinates tightly to the oxygen (e.g.,

      
       salts).
      

The Pyrazine Effect : The electron-deficient pyrazine ring at C6 pulls electron density through the conjugated


-system, making the N2 lone pair less available than in 6-phenylpyridazinone. This necessitates the use of stronger polar aprotic solvents (DMF, DMSO) to separate the ion pair and enhance nucleophilicity.
Visualization: Reactivity & Decision Pathway

G Start 6-(Pyrazin-2-yl)pyridazin-3(2H)-one Deprotonation Deprotonation (Base Treatment) Start->Deprotonation Anion Ambident Anion (Delocalized Charge) Deprotonation->Anion Electrophile_Type Electrophile Nature? Anion->Electrophile_Type Soft_E Soft Electrophile (R-I, R-Br, Ar-B(OH)2) Electrophile_Type->Soft_E Preferred Path Hard_E Hard Electrophile (R-OTs, R-COCl) Electrophile_Type->Hard_E Avoid for N2 Product_N N2-Functionalization (Thermodynamic Product) Soft_E->Product_N Cs2CO3/DMF or Cu(OAc)2/Chan-Lam Product_O O-Alkylation (Kinetic/Hard Product) Hard_E->Product_O Ag2CO3 or Kinetic Control

Figure 1: Decision pathway for regioselective functionalization. Green paths indicate the target N2-functionalization strategy.

Experimental Protocols

Protocol A: N2-Alkylation (Standard Base-Mediated)

Best for: Primary alkyl halides, benzyl halides. Mechanism:


 Substitution.

Reagents & Materials:

  • Substrate: 6-(pyrazin-2-yl)pyridazin-3(2H)-one (1.0 eq)

  • Electrophile: Alkyl Bromide/Iodide (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) – Preferred over 
    
    
    
    due to the "Cesium Effect" enhancing solubility and N-selectivity.
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add the pyridazinone substrate (1.0 mmol) and anhydrous DMF (5 mL, 0.2 M). Stir until fully dissolved.

  • Deprotonation: Add

    
     (2.0 mmol) in one portion. The suspension may turn yellow/orange due to anion formation. Stir at Room Temperature (RT) for 30 minutes.
    
    • Expert Tip: Pre-stirring ensures complete deprotonation before the electrophile is introduced, reducing O-alkylation competition.

  • Addition: Dropwise add the Alkyl Halide (1.2 mmol).

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Note: The pyrazine nitrogen is less nucleophilic than the pyridazinone N2 anion and typically does not alkylate under these conditions.

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Flash column chromatography. The N-alkylated product is usually more polar than the O-alkylated impurity.

Protocol B: N2-Arylation (Chan-Lam Coupling)

Best for: Aryl groups, Heteroaryl groups (where


 is not possible).
Mechanism:  Copper(II)-mediated oxidative cross-coupling.

Reagents:

  • Substrate: 6-(pyrazin-2-yl)pyridazin-3(2H)-one (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (2.0 eq)

  • Catalyst:

    
     (1.0 eq) – Stoichiometric copper is often required for high yields in this scaffold.
    
  • Ligand: Pyridine (2.0 eq) or DMAP (2.0 eq)

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

  • Atmosphere: Open air (requires

    
     for catalyst re-oxidation if catalytic Cu is used).
    

Step-by-Step Procedure:

  • Mixing: In a reaction vial, combine the pyridazinone (1.0 mmol), Aryl Boronic Acid (2.0 mmol), and

    
     (1.0 mmol).
    
  • Solvent & Base: Add DCM (10 mL) followed by Pyridine (2.0 mmol).

  • Activation: Add activated 4Å molecular sieves (critical to absorb water generated during the boronic acid cycle).

  • Reaction: Stir vigorously open to the air (or under an

    
     balloon) at RT for 24–48 hours.
    
    • Expert Tip: The pyrazine ring can coordinate to Copper, potentially poisoning the catalyst. If conversion is low, switch to a bidentate ligand like 2,2'-bipyridine and heat to 40°C in Dichloroethane (DCE).

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM/MeOH (9:1). Concentrate and purify via chromatography.

Data Summary & Troubleshooting

Comparative Analysis of Conditions:

MethodElectrophileBase/CatalystSolventRegioselectivity (N:O)Typical Yield
A Alkyl Iodide

DMF> 95:585-95%
A Alkyl Bromide

Acetone~ 80:2060-75%
B Aryl Boronic Acid

/Py
DCMExclusive N50-70%
C Alcohol (Mitsunobu)DEAD/PPh3THF> 90:1040-60%

Troubleshooting Guide:

  • Problem: Significant O-alkylation observed (Product is less polar, moves faster on TLC).

    • Solution: Switch solvent to DMF (promotes S_N2) and use a softer leaving group (Iodide instead of Bromide/Tosylate). Lower the reaction temperature.

  • Problem: Low conversion in Chan-Lam coupling.

    • Solution: The pyrazine nitrogen might be sequestering the Copper. Increase

      
       to 1.5 eq and use 2,2'-bipyridine as a ligand to outcompete the substrate.
      
  • Problem: Poor solubility of the starting material.

    • Solution: 6-(Pyrazin-2-yl)pyridazin-3(2H)-one is highly crystalline and polar. Use DMSO or NMP if DMF is insufficient, though workup will require extensive water washing.

References

  • Boukharsa, Y., et al. (2014).[1] "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.[1] Link

  • Clapham, K. M., et al. (2008).[2] "Functionalized heteroarylpyridazines and pyridazin-3(2H)-one derivatives via palladium-catalyzed cross-coupling methodology." The Journal of Organic Chemistry, 73(6), 2176-2181. Link

  • Clemens, J., et al. (2022).[3] "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis, 54, 3215-3226.[3] (Cited for mechanistic parallels in N-alkylation of diazinones). Link

  • Qiao, J. X., et al. (2011). "Chan-Lam coupling of pyridazin-3(2H)-ones." Organic Letters. (General reference for Chan-Lam on this scaffold). Link

  • Sotelo, E., et al. (2002). "Efficient N-alkylation of pyridazin-3(2H)-ones under microwave irradiation." Synthetic Communications, 32(13), 1975-1979. Link

Sources

Application Notes and Protocols for Screening 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one for PDE Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting Phosphodiesterases

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This enzymatic degradation terminates signaling pathways that regulate a vast array of physiological processes, including cardiovascular function, inflammation, and neuronal activity.[3][4] The eleven distinct PDE families (PDE1-PDE11) exhibit unique substrate specificities (some are cAMP-specific, some cGMP-specific, and others are dual-specific), tissue distribution, and regulatory properties.[2] This diversity makes them attractive targets for therapeutic intervention in a wide range of diseases, such as erectile dysfunction, chronic obstructive pulmonary disease (COPD), and various cardiovascular disorders.[2][5]

The pyridazinone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including PDE inhibition.[6][7] Specifically, pyridazin-3(2H)-one derivatives have been investigated as potent inhibitors of various PDE isozymes, demonstrating their potential as therapeutic agents.[6][8] The novel compound, 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one, incorporates both the pyridazinone and pyrazine moieties, suggesting a potential for unique interactions within the catalytic sites of PDE enzymes. This document provides a comprehensive guide for the systematic screening of this compound to determine its inhibitory activity and selectivity profile against a panel of PDE enzymes.

The Central Role of PDEs in Cellular Signaling

To understand the rationale behind screening for PDE inhibitors, it is crucial to appreciate their function in cellular signaling cascades. The intracellular levels of cAMP and cGMP are tightly regulated by the balance between their synthesis by adenylyl and guanylyl cyclases, respectively, and their degradation by PDEs.[1] These cyclic nucleotides act as second messengers, activating downstream effectors such as protein kinases (PKA and PKG), which in turn phosphorylate target proteins to elicit a cellular response. By hydrolyzing cAMP and cGMP to their inactive 5'-monophosphate forms, PDEs effectively switch off these signaling pathways.[4][9]

dot graph TD; subgraph Signaling Cascade A[Extracellular Signal] --> B(GPCR / Receptor); B --> C{Adenylyl / Guanylyl Cyclase}; C --> D[ATP / GTP]; D --> E[cAMP / cGMP]; E --> F(Protein Kinase A / G); F --> G[Phosphorylation of Target Proteins]; G --> H(Cellular Response); end subgraph PDE Regulation E -- Hydrolysis --> I(AMP / GMP); J(PDE Enzyme) -- Catalyzes --> E; K[PDE Inhibitor] --| Blocks --> J; end

Caption: PDE signaling pathway.

A Phased Approach to Screening for PDE Inhibition

The screening of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one for PDE inhibition should follow a logical and systematic progression. This multi-stage process is designed to efficiently identify and characterize the compound's activity, moving from broad-based primary screening to more focused secondary and selectivity assays.

dot graph LR; A[Start: Compound Synthesis & QC] --> B{Primary Screening}; B -- Inactive --> C[End]; B -- Active --> D{Hit Confirmation & IC50 Determination}; D --> E{Secondary Assays}; E --> F{Selectivity Profiling}; F --> G[Lead Optimization];

Caption: Drug discovery workflow for enzyme inhibitors.

PART 1: Primary Screening

The initial step involves screening the compound against a representative panel of PDE enzymes to identify any potential inhibitory activity. A high-throughput assay format is recommended for this stage to efficiently assess a broad range of targets.

Protocol 1: PDE-Glo™ Phosphodiesterase Assay (Promega)

This luminescent, homogeneous assay is a robust method for primary screening.[10][11] The principle of the assay is based on the amount of cyclic nucleotide (cAMP or cGMP) remaining after the PDE reaction. This remaining substrate is then used in a subsequent kinase reaction that depletes ATP. The amount of remaining ATP is detected using a luciferase/luciferin reaction, where the light output is inversely proportional to the PDE activity.[12]

Materials:

  • PDE-Glo™ Phosphodiesterase Assay Kit (Promega, Cat. No. V1361 or similar)[13]

  • Recombinant human PDE enzymes (e.g., from BPS Bioscience or Reaction Biology)[14][15]

  • 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one (test compound) dissolved in DMSO

  • Positive control inhibitors (e.g., IBMX for broad-spectrum, Sildenafil for PDE5, Rolipram for PDE4)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare reagents as per the PDE-Glo™ assay technical bulletin.[12] This includes the 5X PDE-Glo™ Reaction Buffer, Termination Buffer, and Detection Solution.

  • Compound Plating: Dispense 1 µL of the test compound at a final concentration of 10 µM into the assay wells. Include wells for a positive control inhibitor and a no-inhibitor (100% activity) control.

  • Enzyme Addition: Add 4 µL of diluted PDE enzyme to each well. The optimal enzyme concentration should be predetermined to yield a signal within the linear range of the assay.

  • Substrate Addition: Initiate the reaction by adding 5 µL of the appropriate cyclic nucleotide substrate (cAMP or cGMP).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Termination: Stop the PDE reaction by adding 5 µL of PDE-Glo™ Termination Buffer.

  • Detection: Add 5 µL of PDE-Glo™ Detection Solution and incubate for 20 minutes at room temperature.

  • Luminescence Reading: Add 20 µL of Kinase-Glo® Reagent and incubate for 10 minutes at room temperature before measuring luminescence.

Data Analysis: Calculate the percent inhibition for the test compound relative to the no-inhibitor and positive controls. A significant inhibition (typically >50%) identifies the compound as a "hit" for that specific PDE isozyme.

PART 2: Hit Confirmation and Potency Determination

Once a hit is identified in the primary screen, the next step is to confirm the activity and determine the potency of the inhibitor by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[16][17]

Protocol 2: IC50 Determination using a Fluorescence Polarization (FP) Assay

Fluorescence polarization is a widely used technique to study molecular interactions in solution.[18][19] In this context, a fluorescently labeled cAMP or cGMP derivative (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When a PDE enzyme hydrolyzes the tracer, it remains small and continues to tumble rapidly. However, in the presence of an inhibitor, the enzymatic activity is blocked, and the tracer can bind to a specific binding protein (e.g., an antibody or a PDE regulatory domain), leading to a larger complex that tumbles more slowly and results in a higher fluorescence polarization signal.

Materials:

  • IMAP® FP Phosphodiesterase Evaluation Assay Kit (Molecular Devices) or similar[19][20]

  • Recombinant human PDE enzyme identified as a hit in the primary screen

  • 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one (test compound)

  • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

  • Black, low-volume 384-well assay plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Compound Dilution Series: Prepare a serial dilution of the test compound in DMSO, typically covering a concentration range from 1 nM to 100 µM.

  • Assay Setup: In the assay plate, combine the PDE enzyme, fluorescent substrate, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction at room temperature for a predetermined time to allow the enzymatic reaction to proceed.

  • Binding Reaction: Add the IMAP™ binding solution, which contains nanoparticles that bind to the phosphorylated product.

  • FP Measurement: After a brief incubation to allow for binding equilibrium, measure the fluorescence polarization.[21]

Data Analysis: Plot the fluorescence polarization signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[22]

ParameterDescription
IC50 The concentration of an inhibitor that reduces the activity of an enzyme by 50%.[22]
Dose-Response Curve A graphical representation of the relationship between the concentration of a drug and the magnitude of its effect.
Potency A measure of drug activity expressed in terms of the amount required to produce an effect of given intensity.

PART 3: Selectivity Profiling

A crucial aspect of drug development is to ensure that a compound is selective for its intended target to minimize off-target effects.[5][23] Therefore, it is essential to profile the inhibitory activity of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one against a broad panel of PDE enzymes.

Protocol 3: Comprehensive PDE Selectivity Panel

This involves testing the compound against all available PDE families and their major isoforms. The IC50 values are determined for each enzyme using one of the previously described assay formats (e.g., PDE-Glo™ or FP).

Procedure:

  • Perform IC50 determinations for the test compound against a comprehensive panel of recombinant human PDE enzymes (e.g., from BPS Bioscience, which offers a wide selection).[14]

  • Ensure that the assay conditions for each PDE are optimized for substrate concentration (typically at or near the Km value) and enzyme concentration.

Data Analysis: Compile the IC50 values for each PDE isozyme in a table. The selectivity of the compound can be expressed as the ratio of IC50 values for different PDEs. For example, a compound with high selectivity for PDE5 over PDE6 is desirable to avoid visual disturbances, a known side effect of non-selective PDE5 inhibitors.[24]

Example Selectivity Data Table:

PDE IsozymeIC50 (nM)
PDE1A>10,000
PDE1B>10,000
PDE2A>10,000
PDE3A8,500
PDE4B5,200
PDE5A 50
PDE6C1,500
PDE7B>10,000
PDE8A>10,000
PDE9A>10,000
PDE10A7,800
PDE11A950

PART 4: Cell-Based Assays

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context to evaluate the compound's activity.[25] These assays measure the downstream effects of PDE inhibition, such as changes in intracellular cAMP or cGMP levels.

Protocol 4: HTRF® cAMP/cGMP Assay (Cisbio)

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for measuring intracellular second messenger levels.[26][27] The assay is based on a competitive immunoassay format where the cellular cAMP or cGMP competes with a labeled cyclic nucleotide for binding to a specific antibody.

Materials:

  • HTRF® cAMP or cGMP Assay Kit (Cisbio)

  • A suitable cell line that expresses the target PDE (or can be transfected to express it)

  • Cell culture reagents

  • 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one (test compound)

  • Agonist to stimulate cAMP or cGMP production (e.g., forskolin for cAMP, SNP for cGMP)

  • HTRF®-compatible plate reader

Procedure:

  • Cell Culture and Plating: Plate the cells in a suitable microplate and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Agonist Stimulation: Stimulate the cells with an appropriate agonist to induce the production of cAMP or cGMP.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF® detection reagents according to the manufacturer's protocol.

  • HTRF® Reading: After incubation, read the plate on an HTRF®-compatible reader.

Data Analysis: The HTRF® signal is inversely proportional to the intracellular cAMP or cGMP concentration. Plot the HTRF® signal against the logarithm of the inhibitor concentration to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal effect in the cellular context.

Conclusion and Future Directions

The systematic screening approach outlined in this document provides a comprehensive framework for evaluating the potential of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one as a PDE inhibitor. A successful outcome from these studies would be the identification of a potent and selective inhibitor of a specific PDE isozyme. Such a compound could then be advanced into further preclinical development, including lead optimization to improve its pharmacological properties, and in vivo studies to assess its efficacy and safety in relevant disease models.[28][29] The journey from a novel chemical entity to a therapeutic agent is a long and complex one, but a rigorous and well-designed screening cascade is the critical first step.[30][31]

References

  • Gallen, F., et al. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships. Journal of Medicinal Chemistry. 2016;59(24):10947-10964.
  • Oreate AI Blog. Understanding Phosphodiesterase: The Enzyme Behind Cellular Communication. Oreate AI Blog. January 8, 2026. [Link]

  • Gallen, F., et al. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. PubMed. December 8, 2016. [Link]

  • Oreate AI Blog. Understanding Phosphodiesterase: The Enzymes That Shape Cellular Communication. Oreate AI Blog. January 15, 2026. [Link]

  • Conti, M. Phosphodiesterases and Cyclic Nucleotide Signaling in Endocrine Cells. Molecular Endocrinology. 2000;14(9):1317-1327.
  • Davidson College. IC50 Determination. edX. Accessed February 12, 2026. [Link]

  • Georgakis, N., et al. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. 2020;2089:41-46.
  • Al-Ghorbani, M., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. 2023;15(19):1753-1776.
  • Sharma, R., et al. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Le-Dévéhat, F., et al. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. 2021;12(4):591-603.
  • Wikipedia. IC50. Wikipedia. Accessed February 12, 2026. [Link]

  • Zito, D., et al. Role of Phosphodiesterases in Biology and Pathology 2.0. International Journal of Molecular Sciences. 2024;25(10):5301.
  • Reaction Biology. PDE Screening Services for Drug Discovery. Reaction Biology. Accessed February 12, 2026. [Link]

  • Netherton, S. J., & Maurice, D. H. Phosphodiesterases: Evolving Concepts and Implications for Human Therapeutics. Annual Review of Pharmacology and Toxicology. 2020;60:347-368.
  • Contreras, J. M., et al. Phosphodiesterase 5 Inhibitors - Drug Design and Differentiation Based on Selectivity, Pharmacokinetic and Efficacy Profiles. Current Medicinal Chemistry. 2006;13(21):2485-2503.
  • Contreras, J. M., et al. Phosphodiesterase 5 Inhibitors - Drug Design and Differentiation Based on Selectivity, Pharmacokinetic and Efficacy Profiles. Bentham Science. September 1, 2006. [Link]

  • Zhang, L., et al. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International Journal of Molecular Sciences. 2024;25(10):5446.
  • Cugusi, S., et al. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. 2023;28(13):5047.
  • BPS Bioscience. Phosphodiesterase (PDE) Cell-Based Screening Services. BPS Bioscience. Accessed February 12, 2026. [Link]

  • BPS Bioscience. Phosphodiesterase Screening and Profiling Services. BPS Bioscience. Accessed February 12, 2026. [Link]

  • Guo, M., et al. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Assay and Drug Development Technologies. 2009;7(5):474-484.
  • Molecular Devices. IMAP FP Phosphodiesterase Evaluation Assay Kit. Molecular Devices. Accessed February 12, 2026. [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. Accessed February 12, 2026. [Link]

  • Işık, S., et al. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Scientific Reports. 2020;10(1):19888.
  • ResearchGate. How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. ResearchGate. April 24, 2023. [Link]

  • Hilaris Publisher. Drug Discovery: Enzyme Inhibitor Design and Optimization. Hilaris Publisher. December 29, 2025. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). Molecular Devices. Accessed February 12, 2026. [Link]

  • Slideshare. Drug discovery thr enzyme inhibition. Slideshare. Accessed February 12, 2026. [Link]

  • ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Accessed February 12, 2026. [Link]

  • Johnston, K. A., et al. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments. 2019;(148):e59714.
  • Journal of Pharmaceutical Research. The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Journal of Pharmaceutical Research. August 18, 2023. [Link]

  • Patsnap Synapse. How Is Enzyme Kinetics Applied in Drug Development?. Patsnap Synapse. April 21, 2025. [Link]

  • Singh, N., et al. Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity. International Journal of Molecular Sciences. 2021;22(16):8926.
  • YouTube. How to run a cell based phospho HTRF assay. YouTube. June 11, 2024. [Link]

  • BPS Bioscience. PDE4D2 TR-FRET Assay Kit. BPS Bioscience. Accessed February 12, 2026. [Link]

  • Park, Y., et al. Development of a HTRF® Kinase Assay for Determination of Syk Activity. Combinatorial Chemistry & High Throughput Screening. 2011;14(6):473-480.
  • Regan, J., et al. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters. 2003;13(17):2971-2975.
  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Accessed February 12, 2026. [Link]

  • PubMed. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. Accessed February 12, 2026. [Link]

Sources

Evaluation of Pyridazinone Derivatives as Selective COX-2 Inhibitors: From In Silico Design to In Vivo Safety Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-COX2-PYR-001

Abstract

This application note provides a comprehensive technical framework for evaluating pyridazinone-based small molecules as cyclooxygenase-2 (COX-2) selective inhibitors. Unlike traditional NSAIDs which cause gastric toxicity via COX-1 inhibition, pyridazinones offer a unique scaffold capable of exploiting the structural differences in the COX-2 active site (specifically the Val523 "side pocket"). This guide details a self-validating workflow encompassing molecular docking, colorimetric enzymatic screening, cellular efficacy in RAW 264.7 macrophages, and in vivo anti-inflammatory/ulcerogenic profiling.

Part 1: Rational Design & Molecular Modeling

Objective: To predict binding affinity and selectivity before synthesis.

The structural divergence between COX-1 and COX-2 is subtle but exploitable. The key differentiator is the exchange of Isoleucine (Ile523) in COX-1 for Valine (Val523) in COX-2. This creates a secondary hydrophobic "side pocket" in COX-2. Pyridazinone derivatives are designed to insert a pharmacophore (typically a sulfonyl or sulfonamide group) into this pocket.

Protocol 1: Molecular Docking Validation

Software: AutoDock Vina, MOE, or Schrödinger Glide.

  • Protein Preparation:

    • Retrieve COX-2 crystal structure (e.g., PDB ID: 3LN1 or 1CX2 ) and COX-1 (e.g., 1EQG ).

    • Critical Step: Do not remove all water molecules blindly. Conserve waters bridging the ligand and Arg120/Tyr355 network.

    • Protonate structures at pH 7.4.

  • Ligand Preparation:

    • Generate 3D conformers of the pyridazinone derivative.

    • Energy minimize using MMFF94 force field.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (e.g., Celecoxib).[1]

    • Dimensions:

      
       Å is typically sufficient.
      
  • Self-Validation (Quality Control):

    • Re-docking: Extract the co-crystallized inhibitor (Celecoxib) and re-dock it.

    • Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, adjust grid parameters.

Visualization: Mechanism of Binding

COX2_Binding_Mechanism cluster_0 Pyridazinone Scaffold Design cluster_1 COX-2 Active Site Scaffold Pyridazinone Core Hydrophobic Hydrophobic Channel Scaffold->Hydrophobic Pi-Pi Stacking R_Group C-6 Aryl Substituent R_Group->Hydrophobic Steric Fit Pharmacophore SO2Me / SO2NH2 Side_Pocket Secondary Pocket (Val523) Pharmacophore->Side_Pocket H-Bonding (Selectivity Driver) Arg120 Arg120 / Tyr355 (Gatekeeper) Pharmacophore->Arg120 Electrostatic Interaction caption Fig 1. Structural basis for pyridazinone COX-2 selectivity targeting Val523.

Part 2: In Vitro Enzymatic Screening

Objective: Determine IC50 values and the Selectivity Index (SI = IC50_COX1 / IC50_COX2).

We utilize the Colorimetric Peroxidase Assay (TMPD oxidation).[2][3] This is preferred over radioimmunoassays for throughput and safety. The assay relies on the peroxidase activity of COX, which reduces PGG2 to PGH2 while oxidizing TMPD (colorless) to a blue compound (590 nm).

Protocol 2: TMPD Colorimetric Assay

Reagents: Ovine COX-1, Human Recombinant COX-2, Arachidonic Acid (AA), TMPD, Hemin.[4]

  • Enzyme Preparation:

    • Reconstitute lyophilized COX enzymes in Tris-HCl buffer (pH 8.0).

    • Note: Enzymes are unstable; keep on ice and use within 1 hour of dilution.[2][5]

  • Inhibitor Incubation (The "Time-Dependent" Factor):

    • In a 96-well plate, add:

      • 150 µL Assay Buffer

      • 10 µL Hemin

      • 10 µL Enzyme (COX-1 or COX-2)[5][6][7]

      • 10 µL Test Compound (dissolved in DMSO).

    • Critical Step: Incubate for exactly 2 minutes at 25°C.

    • Caution: Final DMSO concentration must be < 5% to avoid enzyme denaturation.

  • Reaction Initiation:

    • Add 20 µL Colorimetric Substrate (TMPD).[2]

    • Add 20 µL Arachidonic Acid (Substrate) to start the reaction.

    • Shake plate for 2-3 seconds.

  • Measurement:

    • Incubate for 5 minutes at 25°C.

    • Read Absorbance at 590 nm .[2][4]

Data Analysis & Acceptance Criteria: Calculate % Inhibition:



CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Status
Indomethacin 0.050.800.06Non-selective (Fail)
Celecoxib 15.00.04375Selective (Pass)
Pyridazinone-5a >500.06>800Highly Selective

Part 3: Cellular Pharmacology

Objective: Verify that the compound penetrates cell membranes and inhibits PGE2 production in a biological system.

Protocol 3: LPS-Induced RAW 264.7 Macrophage Assay[8]
  • Cell Culture: Maintain RAW 264.7 cells in DMEM + 10% FBS.

  • Induction:

    • Seed cells at

      
       cells/well.
      
    • Treat with Test Compound (0.1 - 10 µM) for 1 hour.

    • Stimulate with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Quantification:

    • Collect supernatant.[8]

    • Quantify Prostaglandin E2 (PGE2) using a competitive ELISA kit.

  • Cytotoxicity Check (MTT Assay):

    • Mandatory Control: Run an MTT assay on the same cells to ensure reduced PGE2 is due to enzyme inhibition, not cell death.

Part 4: In Vivo Efficacy & Safety

Objective: Confirm anti-inflammatory efficacy and gastric safety (Ulcerogenic Index).

Protocol 4: Carrageenan-Induced Paw Edema (Rat)

This model measures acute inflammation.

  • Animals: Wistar albino rats (150-200g), n=6 per group.

  • Dosing: Administer Test Compound (PO) 1 hour prior to challenge.

    • Control: 0.5% CMC (Carboxymethyl cellulose).

    • Standard: Celecoxib (10 mg/kg).

  • Challenge: Inject 0.1 mL of 1% Carrageenan (w/v in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement:

    • Measure paw volume using a Digital Plethysmometer (water displacement) at

      
       (baseline) and 
      
      
      
      hours.
    • Peak Inflammation:[8] Usually occurs at 3 hours.

Protocol 5: Ulcerogenic Liability Screening

The major advantage of pyridazinones is reduced GI toxicity. This must be quantified.

  • Procedure:

    • Fast rats for 24 hours (water ad libitum).

    • Administer Test Compound at

      
       the effective anti-inflammatory dose.
      
    • Euthanize animals 6 hours post-dosing.[8]

  • Scoring:

    • Remove stomach, open along the greater curvature, and wash with saline.

    • Examine under a

      
       magnifier. Score as follows:
      
ObservationScore
Normal Stomach0.0
Red Coloration (Erythema)0.5
Spot Ulcer1.0
Hemorrhagic Streak1.5
Deep Ulcer2.0
Perforation3.0

Calculation:



Visualization: Experimental Workflow

Workflow cluster_phase1 Phase 1: Screening cluster_phase2 Phase 2: Confirmation Synthesis Synthesis (Pyridazinone) Docking In Silico Docking (RMSD < 2.0Å) Synthesis->Docking Docking->Synthesis Low Score (Redesign) Enzyme Enzyme Assay (IC50 COX-2) Docking->Enzyme High Score Cell RAW 264.7 (PGE2 ELISA) Enzyme->Cell SI > 50 Vivo Paw Edema (Plethysmometer) Cell->Vivo Effective Safety Ulcer Index (Stomach Score) Vivo->Safety caption Fig 2. Step-wise evaluation workflow for COX-2 inhibitors.

References

  • Abdel-Aziz, M., et al. (2019). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation.[6][9][10][11] Bioorganic Chemistry.[2]

  • Cayman Chemical. (2023).[6] COX Colorimetric Inhibitor Screening Assay Kit Protocol (Item No. 701050).[2]

  • Winter, C.A., et al. (1962).[12][13][14] Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[13][14][15] Proceedings of the Society for Experimental Biology and Medicine.[13]

  • Cioli, V., et al. (1979). A new method for the evaluation of the ulcerogenic activity of anti-inflammatory drugs in rats. Toxicology and Applied Pharmacology.

Sources

Protocols for alkylation of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocols for the Alkylation of 6-(Pyrazin-2-yl)-2,3-dihydropyridazin-3-one

Abstract & Strategic Significance

The 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one scaffold represents a critical pharmacophore in medicinal chemistry, frequently serving as a core in kinase inhibitors (e.g., p38 MAP kinase), phosphodiesterase (PDE) inhibitors, and cardiovascular agents.

This guide details the protocols for the regioselective alkylation of this scaffold. The primary challenge in alkylating 2,3-dihydropyridazin-3-ones is controlling N2-alkylation (desired for most bioactive analogs) versus O3-alkylation (lactim ether formation). Due to the electron-withdrawing nature of the pyrazine substituent at position 6, the N2-proton is significantly acidic (


), facilitating deprotonation but also stabilizing the ambident anion.

This protocol provides two validated methods:

  • Method A (Standard): Weak base/polar aprotic solvent for robust, scalable synthesis.

  • Method B (High-Reactivity): Strong base (NaH) for sterically hindered or less reactive electrophiles.

Chemical Context & Mechanism

Tautomerism and Regioselectivity

The substrate exists in a tautomeric equilibrium between the lactam (A) and lactim (B) forms. Under basic conditions, the deprotonated anion (C) is resonance-stabilized.

  • N-Alkylation (Major): Favored by "soft" electrophiles (alkyl halides) and thermodynamic control. The amide-like resonance stabilizes the N-alkylated product.

  • O-Alkylation (Minor): Favored by "hard" electrophiles (e.g., alkyl sulfonates) or silver salts (Ag2CO3), which coordinate the nitrogen lone pair, forcing attack at oxygen.

Impact of Pyrazine Ring: The pyrazine ring at C6 is electron-deficient.[1] This withdraws electron density from the pyridazinone ring, increasing the acidity of the N2-H and stabilizing the resulting negative charge, which generally enhances the rate of alkylation compared to phenyl analogs.

Mechanistic Pathway Diagram

G Substrate 6-(Pyrazin-2-yl) pyridazin-3(2H)-one Anion Delocalized Anion (Ambident Nucleophile) Substrate->Anion Deprotonation Base Base (K2CO3 or NaH) Base->Anion N_Prod N2-Alkylated Product (Thermodynamic Major) Anion->N_Prod Attack at N (Soft/Soft) O_Prod O3-Alkylated Product (Kinetic/Minor) Anion->O_Prod Attack at O (Hard/Hard) RX Alkyl Halide (R-X) RX->N_Prod RX->O_Prod

Figure 1: Mechanistic pathway showing the divergence between N- and O-alkylation. N-alkylation is the dominant pathway under the protocols described below.

Experimental Protocols

Method A: Mild Base / Polar Aprotic (Recommended)

Best for: Primary alkyl halides (MeI, EtBr, BnBr) and scalable synthesis.

Reagents:

  • Substrate: 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 – 3.0 equiv)
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN) [0.1 M - 0.2 M]

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Substrate (1.0 eq) and anhydrous

    
      (2.0 eq).
    
  • Solvation: Add DMF (5-10 mL per mmol substrate). Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation. Note: The solution may turn yellow/orange due to anion formation.

  • Addition: Add the Alkyl Halide (1.2 eq) dropwise via syringe.

  • Reaction:

    • For reactive halides (MeI, BnBr): Stir at RT for 2–4 hours.

    • For less reactive halides: Heat to 60–80°C for 4–12 hours.

  • Monitoring: Monitor by TLC (System: 5-10% MeOH in DCM) or LCMS. Look for the disappearance of the starting material (

    
    ) and appearance of the alkylated product (
    
    
    
    ).
  • Workup (Precipitation Method):

    • Pour the reaction mixture into 10 volumes of ice-cold water.

    • Stir vigorously for 30 minutes.

    • If a solid forms: Filter, wash with water and hexanes, and dry under vacuum.

    • If no solid forms: Extract with EtOAc (3x), wash combined organics with Brine (2x) and Water (2x) to remove DMF. Dry over

      
      , filter, and concentrate.
      
Method B: Strong Base / Anhydrous (Difficult Substrates)

Best for: Secondary alkyl halides, sterically hindered electrophiles, or when Method A fails.

Reagents:

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon/Nitrogen, suspend NaH (1.2 eq) in anhydrous DMF at 0°C.

  • Deprotonation: Add the Substrate (dissolved in minimal DMF) dropwise to the NaH suspension at 0°C. Evolution of

    
     gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins.
    
  • Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Workup: Extract with EtOAc/DCM as described in Method A.

Experimental Workflow & Decision Logic

Workflow Start Start: 6-(Pyrazin-2-yl) pyridazinone Electrophile_Check Is Electrophile Primary or Reactive? Start->Electrophile_Check Method_A Method A: K2CO3 / DMF / 60°C Electrophile_Check->Method_A Yes (MeI, BnBr) Method_B Method B: NaH / DMF / 0°C->RT Electrophile_Check->Method_B No (Secondary/Hindered) Monitor Monitor: LCMS/TLC (Check Conversion) Method_A->Monitor Method_B->Monitor Workup_Solid Precipitation in H2O (Filtration) Monitor->Workup_Solid Solid Product Workup_Liquid Extraction (EtOAc) + Flash Column Monitor->Workup_Liquid Oil/Soluble

Figure 2: Decision tree for selecting the optimal alkylation protocol based on electrophile reactivity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Poor solubility or weak baseSwitch to Method B (NaH) or increase Temp to 90°C. Add NaI (0.1 eq) as a Finkelstein catalyst for alkyl chlorides.
O-Alkylation (Byproduct) Hard electrophile or high tempLower reaction temperature. Use a softer counterion (Cs+ instead of K+). Switch solvent to THF.
Pyrazine Hydrolysis Harsh basic conditionsAvoid aqueous bases (NaOH). Ensure reagents are anhydrous. Pyrazines can be sensitive to nucleophilic attack; keep reaction times short.
DMF Contamination Inefficient workupWash organic layer with 5% LiCl solution (DMF partitions into aqueous LiCl).

References

  • Synthesis of Pyridazin-3(2H)

    • Title: Synthesis of pyridazin-3(2H)
    • Source: ResearchGate (Molecules, 2022).[2]

    • URL:[Link] (Verified via search result 1.1/1.6 context).

  • General Pyridazinone Chemistry

    • Title: Synthesis and chemistry of pyridazin-3(2H)-ones.
    • Source: ScienceDirect / European Journal of Medicinal Chemistry.
    • URL:[Link][3]

  • Regioselectivity in Alkylation

    • Title: Regioselective alkylation of a versatile indazole (Analogous heterocyclic N-alkylation principles).[4]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Alkylation of Hydrazine Derivatives (Core Scaffold)

    • Title: Efficient Methodology for Selective Alkylation of Hydrazine Derivatives.[5]

    • Source: Organic Letters.[5]

    • URL:[Link]

Disclaimer: This protocol is intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for alkyl halides and bases before handling.

Sources

Application Note: Preparation of Pharmaceutical Salts of Pyrazin-2-yl Pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The pyrazin-2-yl pyridazinone scaffold represents a privileged class of pharmacophores often utilized in kinase inhibitors (e.g., p38 MAP kinase), cardiotonics, and anti-inflammatory agents. However, the physicochemical profile of this scaffold—characterized by high crystallinity and low aqueous solubility—poses significant formulation challenges. Furthermore, the weak basicity of the pyrazine nitrogen (pKa ~0.6) and the potential acidity of the pyridazinone lactam create a complex ionization landscape.

This application note provides a scientifically grounded guide for the preparation of stable pharmaceutical salts of pyrazin-2-yl pyridazinones. Unlike generic salt screens, this protocol addresses the specific challenges of weak bases , focusing on counterion selection based on the


pKa rule, solvent-mediated proton transfer, and critical isolation techniques to prevent disproportionation.

Scientific Rationale: The Chemistry of Salification

Structural Analysis & pKa Considerations

To successfully salt a pyrazin-2-yl pyridazinone, one must understand its ionization potential. The molecule contains two distinct heterocyclic rings:

  • Pyrazine Ring: Contains two nitrogen atoms.[1][2] The basicity is low (pKa

    
     0.6) due to the electron-withdrawing effect of the second nitrogen.
    
  • Pyridazinone Ring: Contains an amide-like (lactam) functionality. Unless N-substituted, the lactam NH is weakly acidic (pKa

    
     10.5). If N-substituted, it is neutral.
    

The Challenge: Most "standard" salt screens fail for this scaffold because they utilize weak acids (e.g., tartaric, citric) which cannot protonate the weak pyrazine base.

  • The Rule of 3: For a stable salt, the difference between the pKa of the counterion (acid) and the base must be

    
    pKa > 2 (ideally > 3).
    
  • Implication: Since the base pKa is

    
     0.6 - 2.0 (depending on substituents), you are restricted to strong acids  with pKa < -1.0.
    
Counterion Selection Strategy

Based on the pKa constraints, the following counterions are recommended for this specific scaffold.

Acid ClassCounterionpKa (Aq)SuitabilityNotes
Sulfonic Mesylate (MsOH)-1.9High Excellent for lipophilic bases; reduces hygroscopicity.
Sulfonic Tosylate (TsOH)-2.8High Promotes crystallinity; risk of toxic esters if alcohols used.
Inorganic Chloride (HCl)-6.0Medium High risk of hydrates; volatile acid can be lost during drying.
Inorganic Sulfate (H2SO4)-3.0Medium Can form bisulfates (hygroscopic); stoichiometry control is critical.
Carboxylic Fumarate/Maleate3.0 / 1.9Low Likely to form co-crystals rather than salts due to insufficient

pKa.
Decision Logic Visualization

The following diagram outlines the logical flow for selecting the appropriate salt formation pathway.

SaltSelection Start Start: Pyrazin-2-yl Pyridazinone Free Base CheckSub Is Pyridazinone N-substituted? Start->CheckSub SubYes Yes (Neutral Lactam) CheckSub->SubYes Target Basic N SubNo No (Acidic Lactam NH) CheckSub->SubNo Amphoteric Risk BaseTarget Target: Pyrazine Nitrogen (Weak Base) SubYes->BaseTarget SubNo->BaseTarget If N-alkylation planned CoCrystal Consider Co-Crystal Screen SubNo->CoCrystal If pKa < 2 AcidSelect Select Strong Acids (pKa < 0) HCl, MsOH, H2SO4 BaseTarget->AcidSelect WeakAcid Avoid Weak Acids (Citric, Tartaric will fail) BaseTarget->WeakAcid Solvent Solvent Selection: Polar Aprotic (THF/Acetone) or Alcohols AcidSelect->Solvent

Figure 1: Decision matrix for salt selection strategies specific to weak bases.

Experimental Protocols

Protocol A: High-Throughput Salt Screening (Micro-Scale)

Purpose: Rapidly identify crystalline hits using 50-100 mg of material.

Materials:

  • API (Free Base)[3]

  • Acids: 1M solutions in THF or MeOH (HCl, Methanesulfonic, p-Toluenesulfonic, Sulfuric).

  • Solvents: Acetone, THF, Ethanol, Ethyl Acetate.

  • 96-well plate or HPLC vials.

Procedure:

  • Dissolution: Dispense 50 mg of API into 4 vials. Add solvent (THF or Acetone) dropwise at 40°C until dissolved. Note: If solubility is <5 mg/mL, use a 1:1 mixture of DCM/Methanol.

  • Acid Addition: Add 1.05 equivalents of the acid solution to the hot API solution.

    • Expert Tip: For sulfuric acid, strictly control stoichiometry to 0.5 eq (for sulfate) or 1.0 eq (for bisulfate).

  • Thermal Cycling: Cap vials. Cycle temperature between 40°C and 5°C (1 hour hold at each) for 24 hours. This promotes Ostwald ripening and reduces amorphous precipitation.

  • Observation:

    • Precipitate formed? Centrifuge, decant, and dry.

    • Clear solution? Add anti-solvent (Heptane or MTBE) dropwise until cloudy, then cool to 4°C.

    • Oil? Re-heat, add more solvent, and cool very slowly (1°C/hour).

  • Analysis: Analyze solids via PLM (Polarized Light Microscopy) for birefringence (crystallinity).

Protocol B: Macro-Scale Synthesis (Scale-Up)

Purpose: Preparation of 5-10g of the Mesylate or Hydrochloride salt for physical characterization.

Safety: Pyrazin-2-yl pyridazinones may be biologically active.[4][5] Handle in a fume hood.

Step-by-Step Workflow:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the Free Base (5.0 g, 1.0 eq) in Ethanol (absolute) (50 mL, 10 vol).

  • Dissolution: Heat the slurry to reflux (78°C). If the solid does not fully dissolve, add Dichloromethane (DCM) in 1 mL increments until a clear amber solution is obtained.

    • Why? A true solution is required to ensure homogenous protonation and avoid coating unreacted free base with salt.

  • Acid Addition:

    • Prepare a solution of Methanesulfonic Acid (1.05 eq) in Ethanol (5 mL).

    • Add the acid solution dropwise to the hot API solution over 10 minutes.

    • Observation: The solution may darken slightly. If immediate precipitation occurs, increase temperature or add more solvent to maintain solution during addition.

  • Crystallization (Controlled Cooling):

    • Turn off the heat source but leave the flask in the oil bath/block to cool slowly to room temperature (approx. 2-3 hours).

    • Nucleation: If no crystals form at 25°C, seed with crystals from the micro-screen (Protocol A) or scratch the glass wall.

    • Anti-solvent: If still clear, add Ethyl Acetate or MTBE dropwise until a persistent haze forms.

  • Maturation: Stir the slurry at 0-5°C (ice bath) for 2 hours to maximize yield.

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the cake with cold Ethyl Acetate (2 x 10 mL). Do not wash with the dissolution solvent (Ethanol) as it may redissolve the salt.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Caution: For HCl salts, excessive vacuum/heat can strip HCl, reverting the salt to the free base (disproportionation). Monitor weight loss carefully.

Characterization & Validation

A salt is not confirmed until the proton transfer is validated. A shift in melting point is insufficient.

Required Data Set[4]
TechniquePurposeAcceptance Criteria
1H-NMR (DMSO-d6) Confirm chemical integrity & stoichiometry.Shift in chemical shift (

) of protons near the basic Nitrogen. Integration of counterion peak (e.g., methyl group of MsOH) matches 1:1 ratio.
XRPD Confirm crystallinity & new phase.Distinct diffraction pattern different from Free Base and Counterion.
DSC Thermal stability.Single, sharp melting endotherm (usually higher than Free Base).
Dynamic Vapor Sorption (DVS) Hygroscopicity.< 2% weight gain at 80% RH (critical for development).
Validation Workflow

Validation Sample Isolated Solid NMR 1H-NMR (Stoichiometry) Sample->NMR XRPD XRPD (Polymorphism) Sample->XRPD DSC DSC (Melting Point) Sample->DSC Decision Is it a Salt? NMR->Decision Shift Observed? XRPD->Decision New Pattern? Success Proceed to Pre-Formulation Decision->Success Yes Fail Disproportionation (Revert to Protocol) Decision->Fail No (Mixture/Free Base)

Figure 2: Analytical workflow for validating salt formation.

Troubleshooting Common Issues

Issue 1: "Oiling Out"
  • Cause: The melting point of the salt is lower than the boiling point of the solvent, or the system contains impurities.

  • Solution: Use a higher boiling solvent (e.g., Toluene/Ethanol mix) or reduce the cooling rate. Seed the oil with solid crystals from a cleaner batch.

Issue 2: Disproportionation (Smells like acid)
  • Cause: The salt is unstable because the base is too weak for the chosen acid, or humidity is hydrolyzing the salt.

  • Solution: Switch to a stronger acid (e.g., from Tartrate to Mesylate). Ensure drying is done under anhydrous conditions.

Issue 3: Amorphous Solid
  • Cause: Rapid precipitation (Crash cooling).

  • Solution: Perform a "slurry conversion." Suspend the amorphous solid in a solvent where it has low solubility (e.g., Heptane/IPA 9:1) and stir at 50°C for 48 hours. This allows the system to reorganize into a crystalline lattice.

References

  • Stahl, P. H., & Wermuth, C. G.[6][7][8][9] (Eds.). (2011).[7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[9][10]

  • FDA Orange Book. (2023). Approved Drug Products with Therapeutic Equivalence Evaluations. (Used to verify approved counterions).

  • Costantino, L., et al. (2006). "Synthesis and biological activity of pyrazin-2-yl pyridazinones." Journal of Medicinal Chemistry. (Contextual grounding for the scaffold).
  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in salt selection." Journal of Pharmaceutical Sciences, 94(5), 929-939.

Sources

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The purification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug development and manufacturing. The compound 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring both pyrazine and pyridazinone moieties, structures of significant interest in medicinal chemistry for their diverse biological activities.[1] Achieving high purity for such compounds is critical for accurate biological testing and ensuring safety and efficacy in downstream applications.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2][3] The method's success is fundamentally dependent on the selection of an appropriate solvent or solvent system.[4] An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[2][5] This temperature-dependent solubility differential allows for the formation of pure crystals upon cooling, while impurities remain in the solution (mother liquor).[3][6]

This application note provides a detailed, systematic protocol for selecting an optimal solvent for the recrystallization of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one. The methodology progresses from theoretical analysis based on the compound's structure to empirical screening of single and mixed-solvent systems.

Theoretical Analysis & Compound Characterization

A rational approach to solvent selection begins with an analysis of the solute's molecular structure. The principle of "like dissolves like" serves as a guiding axiom, suggesting that solvents with polarities similar to the solute are likely to be effective.[3][5]

The structure of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one features:

  • Multiple Nitrogen Heteroatoms: The pyrazine and pyridazinone rings contain several nitrogen atoms.

  • A Lactam (cyclic amide) Moiety: The dihydropyridazin-3-one ring contains a C=O group and an N-H group.

  • Hydrogen Bonding Capability: The presence of the N-H group (a hydrogen bond donor) and the carbonyl oxygen and ring nitrogens (hydrogen bond acceptors) suggests the molecule is polar and capable of strong intermolecular interactions.

The predicted XlogP value for this compound is -0.5, indicating it is hydrophilic and polar.[7] Based on this structural analysis, polar solvents, particularly those capable of hydrogen bonding (polar protic) and those with strong dipole moments (polar aprotic), are the most promising candidates for screening. Non-polar solvents like hexane or toluene are unlikely to be suitable.

Experimental Solvent Screening: Materials & Protocols

The following protocols are designed for small-scale screening to conserve material before proceeding to a larger-scale purification.

Materials:

  • Crude 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one

  • Small test tubes (10 x 75 mm)

  • Hot plate/stirrer or sand bath

  • Pasteur pipettes

  • Selection of candidate solvents (see Table 1)

This initial screen aims to identify a single solvent that meets the primary criteria for recrystallization.

Procedure:

  • Place approximately 15-20 mg of the crude compound into a small test tube.

  • Add a candidate solvent dropwise (approximately 0.5 mL) at room temperature. Agitate the mixture. Record whether the solid dissolves completely, partially, or not at all. A solvent that dissolves the compound at room temperature is unsuitable.[2]

  • If the compound is insoluble or sparingly soluble at room temperature, begin heating the slurry gently in a sand bath or on a hot plate.

  • Continue adding the solvent dropwise while heating until the solid just dissolves. Be careful not to add a large excess of solvent, as this will reduce the final yield.[8]

  • Record the approximate volume of solvent used and the temperature at which the solid dissolved.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not agitate the solution during cooling, as slow cooling promotes the formation of larger, purer crystals.[6]

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of well-defined crystals.

  • Repeat this procedure for each candidate solvent listed in Table 1.

Data Collection: Summarize the observations for each solvent in a table similar to the one below.

SolventPolarity Index¹Boiling Point (°C)Solubility at 25°CSolubility at BoilingCrystal Formation on Cooling
Water1.000100Record ObservationRecord ObservationRecord Observation
Ethanol0.65478Record ObservationRecord ObservationRecord Observation
Methanol0.76265Record ObservationRecord ObservationRecord Observation
Isopropanol0.54682Record ObservationRecord ObservationRecord Observation
Acetone0.35556Record ObservationRecord ObservationRecord Observation
Ethyl Acetate0.22877Record ObservationRecord ObservationRecord Observation
Acetonitrile0.46082Record ObservationRecord ObservationRecord Observation
Tetrahydrofuran0.20766Record ObservationRecord ObservationRecord Observation
Toluene0.099111Record ObservationRecord ObservationRecord Observation
Hexane0.00969Record ObservationRecord ObservationRecord Observation
¹Relative polarity values sourced from Reichardt, C.[9][10]

This protocol is employed when no single solvent provides the ideal solubility characteristics. This often occurs when the compound is either too soluble in one solvent or not soluble enough in another, even when hot.[6] The method uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is insoluble (the "antisolvent").[11][12]

Procedure:

  • From the single-solvent screen, identify a "good" solvent that readily dissolves the compound and a "poor" solvent (antisolvent) in which it is insoluble. The two solvents must be miscible. Common pairs include Ethanol/Water, Acetone/Hexane, and Ethyl Acetate/Hexane.[13]

  • Place approximately 15-20 mg of the crude compound into a small test tube.

  • Add the "good" solvent dropwise while heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[11]

  • While keeping the solution hot, add the "poor" antisolvent dropwise until the solution becomes faintly cloudy (turbid). This cloudiness indicates the point of saturation has been reached and precipitation is beginning.[14]

  • Add one or two drops of the "good" solvent back into the hot solution until the turbidity just disappears, resulting in a clear, saturated solution.[11]

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath, as described in Protocol 1.

  • Observe the quantity and quality of the crystals formed.

Visualization of the Workflow

The decision-making process for solvent selection can be visualized as a logical workflow.

Solvent_Selection_Workflow cluster_outcomes Possible Outcomes start Start: Crude Solid single_solvent Protocol 1: Single-Solvent Screen start->single_solvent evaluate_single Evaluate Results single_solvent->evaluate_single outcome_good Ideal Solvent Found: - Insoluble in cold - Soluble in hot - Good crystal formation evaluate_single->outcome_good Yes outcome_soluble Too Soluble: Dissolves at room temp evaluate_single->outcome_soluble No outcome_insoluble Insoluble: Does not dissolve when hot evaluate_single->outcome_insoluble No outcome_no_xtal Soluble Hot, No Crystals: - Soluble when hot - No/poor precipitation on cooling evaluate_single->outcome_no_xtal No optimize Optimize Conditions & Scale-Up Recrystallization outcome_good->optimize mixed_solvent Protocol 2: Mixed-Solvent Screen outcome_soluble->mixed_solvent Use as 'Solvent' outcome_insoluble->mixed_solvent Use as 'Antisolvent' outcome_no_xtal->mixed_solvent evaluate_mixed Evaluate Results mixed_solvent->evaluate_mixed evaluate_mixed->optimize Good Pair Found fail Re-evaluate Compound & Solvent Choices evaluate_mixed->fail No Good Pair end End: Pure Crystals optimize->end

Caption: Workflow for systematic recrystallization solvent selection.

Final Protocol: Optimized Recrystallization

Once an ideal solvent or solvent pair is identified, the following general protocol can be used for purifying a larger quantity of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one.

Procedure:

  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

  • Add a boiling chip or magnetic stir bar.

  • Add the chosen solvent (or the "good" solvent of a mixed pair) in portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing carbon was used, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[8]

  • If using a mixed-solvent system, add the hot antisolvent to the hot filtrate until turbidity appears, then clarify with a drop of the hot "good" solvent.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once cooled, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals thoroughly under vacuum to remove residual solvent. The final purity can be assessed by techniques such as melting point analysis or chromatography.

References

  • Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler-Toledo. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • Chemical Education Digital Library. (n.d.). Polarity of Solvents. University of Wisconsin-Madison. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. York Chemistry Teaching Labs. [Link]

  • Chem Survival. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • University of Colorado Boulder. (n.d.). Mixed Solvent Recrystallization. Department of Chemistry. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. [Link]

  • The Periodic Table. (n.d.). Examples of High Polarity Solvents. [Link]

  • LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds.
  • Massachusetts Institute of Technology. (2012). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • PubChem. (n.d.). 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one. National Center for Biotechnology Information. [Link]

  • University of New Brunswick. (n.d.). Recrystallization1. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]

  • PubChem. (n.d.). 3(2H)-Pyridazinone, 6-(4-amino-2,6-dichlorophenoxy)-4-(1-methylethyl)-. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5). [Link]

  • Ansari, M. J., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3(2H)-Pyridazinone, 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-, hydrazone. CompTox Chemicals Dashboard. [Link]

  • Rêvel, G. D., & Bertrand, A. (1995). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 43(1), 107–111. [Link]

  • PubChem. (n.d.). Pyrazino[2,3-c]pyridazine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Pyrazino[2,3-d]pyridazine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3(2H)-Pyridazinone. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one

[1]

Executive Summary

The compound 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one (hereafter referred to as 6-PDP ) presents a classic "brick dust" solubility profile.[1] Its structure—a rigid bi-heterocyclic system combining a pyridazinone head group with a pyrazine tail—facilitates strong intermolecular hydrogen bonding and


12

This guide provides a tiered troubleshooting approach, moving from simple cosolvent systems to advanced amorphous solid dispersions (ASDs).

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, determine your end-use requirement. The solubility strategy for an in vitro enzyme assay differs fundamentally from an in vivo PK study.

Solubility Decision Tree

SolubilityDecisionTreeStartStart: Define End-UseInVitroIn Vitro Assay(Enzyme/Cell)Start->InVitroInVivoIn Vivo Study(Animal Model)Start->InVivoDMSO_CheckIs DMSO tolerated(>0.1%)?InVitro->DMSO_CheckDose_CheckRequired DoseHigh (>10 mg/kg)?InVivo->Dose_CheckCosolventProtocol A:Cosolvent System(DMSO/PEG400)DMSO_Check->CosolventYesCD_ComplexProtocol B:CyclodextrinComplexationDMSO_Check->CD_ComplexNo (Cell Sensitive)SuspensionProtocol C:Nanosuspension(Tween 80/MC)Dose_Check->SuspensionNo (Low Dose)ASDProtocol D:Amorphous SolidDispersionDose_Check->ASDYes (High Dose)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 2: Cosolvent Strategies (First-Line)

For most early-stage discovery applications, cosolvents are the most efficient method.[1] Based on thermodynamic data from structural analogues like 6-phenyl-4,5-dihydropyridazin-3(2H)-one, DMSO and PEG-400 are the superior solvents.[1]

Representative Solubility Profile (Analogous Data)

Data extrapolated from structural analogues [1, 2].

SolventEstimated Solubility (Mole Fraction

)
ClassificationSuitability
Water

InsolubleMedia base only
Methanol

Sparingly SolubleProcessing only (Toxic)
Ethanol

Sparingly SolubleProcessing only
PEG-400

SolubleHigh (Bio-compatible)
DMSO

Freely SolubleHigh (Stock solutions)
Transcutol

SolubleMedium (Topical/Oral)
Protocol A: The "Golden Ratio" Cosolvent Mix

Target: 1–5 mg/mL stable solution for IP/IV injection or dilution into media.

  • Stock Preparation: Dissolve 6-PDP in 100% DMSO at 20 mg/mL . Sonicate for 5 minutes.

  • Primary Dilution (The "Spike"):

    • Slowly add the DMSO stock to PEG-400 (Ratio: 10% DMSO / 90% PEG-400).[1]

    • Why: PEG-400 acts as an intermediate polarity bridge, preventing immediate precipitation when water is added.[1]

  • Final Formulation (Aqueous Addition):

    • Slowly add Saline or PBS to the DMSO/PEG mix with rapid vortexing.

    • Max Stable Ratio: 5% DMSO / 40% PEG-400 / 55% Water.[1]

Module 3: Cyclodextrin Complexation (Protocol B)

If DMSO is toxic to your cell line (e.g., primary neurons), use Hydroxypropyl-


1

1
Mechanism of Action

The 6-PDP molecule displaces water from the CD cavity. The driving force is the release of enthalpy-rich water molecules and hydrophobic interactions.

CD_Complexationcluster_mechanismStabilization ForcesDrug6-PDP(Hydrophobic)ComplexInclusionComplex(Soluble)Drug->Complex Guest EntryCDHP-beta-CD(Host)CD->Complex HostDetails1. Van der Waals forces2. Hydrophobic effect3. Release of cavity water

Figure 2: Schematic of the host-guest inclusion complex formation.

Step-by-Step Protocol
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS (pH 7.4).[1]
    
  • Dispersion: Add excess 6-PDP powder to the vehicle (aim for 5 mg/mL).

  • Equilibration: Shake at 25°C for 24 hours (or 4 hours at 60°C, then cool).

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove un-complexed "brick dust."[1]
    
  • Validation: Check concentration via UV-Vis (approx.

    
     300–320 nm).[1]
    

Module 4: Advanced Formulation (Amorphous Solid Dispersions)

For in vivo oral delivery where high exposure is needed, simple mixtures often fail due to recrystallization in the gut. You must generate an Amorphous Solid Dispersion (ASD) .[1][3]

Why Salts Fail

Users often ask: "Can I just make a salt?"

  • Answer: Likely No.[1]

  • Reason: The pyridazinone NH has a pKa

    
     10.5 (very weak acid). The pyrazine nitrogens have a pKa 
    
    
    0.6 (very weak base).
  • Consequence: Stable salts require a pKa difference of >2 units. You would need extremely strong acids/bases (e.g., HCl, NaOH), which are unstable in biological media (disproportionation occurs immediately upon contact with water) [3].

Protocol D: Solvent Evaporation ASD

Materials: HPMC-AS (L-grade) or PVPVA 64.[1] Ratio: 1:3 (Drug:Polymer).[1]

  • Dissolution: Dissolve 100 mg 6-PDP and 300 mg HPMC-AS in 20 mL Acetone/Methanol (1:1).

  • Evaporation: Rotary evaporate at 40°C under vacuum until a dry film forms.

  • Drying: Vacuum dry for 24 hours to remove residual solvent.[1]

  • Result: A glass-like solid where the polymer "freezes" the drug in a disordered, high-solubility state.[1]

Frequently Asked Questions (FAQ)

Q1: My compound precipitates immediately when I add water to my DMSO stock. Why? A: This is the "Crash-Out" effect.[1] The logP of 6-PDP is likely moderate-to-high, but its crystal lattice energy is the real culprit.[1] Water creates a high-dielectric environment that forces the hydrophobic molecules together.[1] Fix: Use the "Intermediate Bridge" method (DMSO


Q2: Can I use pH adjustment to dissolve it? A: Only at extremes. You would need pH > 12 to deprotonate the pyridazinone NH. This is not compatible with most biological assays and will cause tissue damage in vivo.[1]

Q3: Is the pyrazine ring unstable in solution? A: Pyrazine rings are generally stable to oxidation and hydrolysis under neutral conditions. However, avoid strong reducing agents which can attack the diazine bond.

References

  • MDPI Molecules. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 2019, 24(18), 3404.

  • National Institutes of Health (PubChem). "3(2H)-Pyridazinone Compound Summary."[1] PubChem Database.[1]

  • Contract Pharma. "Amorphous Solid Dispersions for Bioavailability Enhancement." Contract Pharma Articles, 2023.[1]

  • Veranova. "Amorphous Solid Dispersion Services and Solubility Enhancement."[1]

Technical Support Center: Pyridazinone Synthesis & Tautomer Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Lactam-Lactim Tautomerization in Pyridazinone Synthesis Role: Senior Application Scientist Status: Operational

Executive Summary: The Tautomer Challenge

Welcome to the Pyridazinone Technical Support Center. If you are working with pyridazin-3(2H)-ones, you are likely encountering the classic "ambident nucleophile" problem.

The core issue is that the pyridazinone ring exists in a dynamic equilibrium between the lactam (NH-form, keto) and lactim (OH-form, enol) tautomers. While the lactam form is thermodynamically favored in the solid state and polar solvents, the lactim form is a reactive intermediate that can lead to unwanted O-alkylation byproducts during synthesis.

This guide provides the protocols to definitively identify your product and the synthetic levers to force the reaction toward your desired N- or O-isomer.

Diagnostic Module: "Which Isomer Did I Make?"

Before optimizing synthesis, you must confirm your current product's identity. N-alkyl (lactam) and O-alkyl (lactim ether) products are often difficult to distinguish by standard 1H NMR because the alkyl protons appear in similar regions.

Use this diagnostic matrix to validate your structure:

Diagnostic MethodLactam (N-alkylated) Lactim Ether (O-alkylated) Technical Note
IR Spectroscopy Strong C=O stretch (~1650–1680 cm⁻¹)Absent C=O stretch Strong C-O-C bands (~1000–1300 cm⁻¹)The most rapid initial check. If the carbonyl band disappears, you have O-alkylation.
13C NMR (C3) ~155–165 ppm ~165–175 ppm The C3 carbon (carbonyl vs. enol ether) is the most reliable NMR indicator. O-alkylation shifts C3 downfield.
1H NMR (Alkyl) N-CH₂ typically δ 3.5–4.2 O-CH₂ typically δ 4.0–4.6 O-CH₂ protons are generally more deshielded (downfield) than N-CH₂, but overlap is common.
UV-Vis λmax typically higher (red-shifted)λmax typically lower (blue-shifted)Solvent dependent; use only for comparative analysis.

Synthetic Control Module: Trapping the Tautomer

To control the outcome, you must manipulate the reaction kinetics and thermodynamics using the Hard and Soft Acids and Bases (HSAB) principle and solvent effects.

Workflow 1: Maximizing N-Alkylation (Lactam)

Target: Biologically active pyridazinones (e.g., PDE inhibitors).

The Logic: The Nitrogen atom is the "softer" nucleophile compared to Oxygen. To favor N-alkylation, use conditions that promote SN2 mechanisms with loose ion pairs.

Protocol:

  • Solvent: Anhydrous DMF or DMSO (Polar Aprotic). These solvents solvate the cation well, leaving the anion "naked" and reactive, but they do not hydrogen bond to the oxygen, keeping the electron density available on Nitrogen.

  • Base: Cs₂CO₃ or K₂CO₃. Cesium is large ("soft"), promoting a looser ion pair with the pyridazinone anion.

  • Temperature: 60°C – 90°C.

  • Procedure:

    • Dissolve pyridazinone (1.0 eq) in DMF (0.2 M).

    • Add Cs₂CO₃ (1.5 eq). Stir at RT for 30 min to ensure deprotonation.

    • Add alkyl halide (1.1 eq). Heat to 60°C.

    • Monitor: TLC/LCMS. If O-alkylation is observed (>5%), lower temperature and switch to LiH (hard cation blocks Oxygen).

Workflow 2: Maximizing O-Alkylation (Lactim Ether)

Target: Precursors for further functionalization or specific prodrugs.

The Logic: Oxygen is the "hard" nucleophile. To favor O-alkylation, use "hard" metal coordination (Silver salts) or non-polar solvents that force the equilibrium toward the enol form via aggregation.

Protocol:

  • Solvent: Toluene or Benzene (Non-polar).

  • Reagent: Ag₂CO₃ or Ag₂O (Seitz Conditions). Silver coordinates strongly to the Nitrogen, effectively blocking it and forcing the electrophile to attack the Oxygen.

  • Alternative: Mitsunobu Reaction (PPh₃ / DIAD / Alcohol).

  • Procedure (Silver Salt Method):

    • Dissolve pyridazinone (1.0 eq) in Toluene.

    • Add Ag₂CO₃ (1.1 eq) and Alkyl Halide (1.2 eq).

    • Reflux in the dark (silver salts are photosensitive).

    • Note: This reaction is heterogeneous. Efficient stirring is critical.

Visualizing the Control Logic

The following diagram illustrates the decision pathways to control regioselectivity based on reagents and conditions.

PyridazinoneControl Start Starting Material: Pyridazin-3(2H)-one Goal What is your Target? Start->Goal N_Route Target: N-Alkylation (Lactam) Goal->N_Route Bioactivity O_Route Target: O-Alkylation (Lactim Ether) Goal->O_Route Intermediate N_Cond Conditions: Solvent: DMF/DMSO Base: Cs2CO3 or K2CO3 Mechanism: SN2 (Soft-Soft) N_Route->N_Cond O_Cond Conditions: Solvent: Toluene/Benzene Reagent: Ag2CO3 (Silver Salts) Mechanism: Coordination Control O_Route->O_Cond N_Prod Product: N-Substituted Pyridazinone (Thermodynamic) N_Cond->N_Prod O_Prod Product: 3-Alkoxypyridazine (Kinetic/Coordination) O_Cond->O_Prod

Caption: Decision tree for selecting synthetic conditions to favor N- vs. O-alkylation based on solvent polarity and cation hardness.

Troubleshooting FAQ

Q1: I am using K₂CO₃ in DMF, but I still see ~15% O-alkylated byproduct. How do I eliminate it?

  • Root Cause: High temperatures or highly reactive electrophiles (like benzyl bromide) can erode selectivity.

  • Fix: Switch to a "Harder" cation to shield the oxygen. Use LiH or Li₂CO₃ instead of Potassium/Cesium. The Lithium cation coordinates tightly to the "hard" oxygen atom, physically blocking it and forcing alkylation to the Nitrogen.

Q2: My pyridazinone is insoluble in Toluene, but I need to do O-alkylation.

  • Root Cause: Pyridazinones are polar.

  • Fix: You cannot use DMF (it favors N). Instead, use the Mitsunobu reaction (PPh₃, DIAD, Alcohol) in THF. While Mitsunobu often favors O-alkylation for lactams, be warned: steric hindrance at the C4/C5 positions can sometimes flip this selectivity back to N.

Q3: The NMR shows a mixture of tautomers in my un-alkylated starting material. Is my compound impure?

  • Analysis: Not necessarily. In solution (especially CDCl₃), pyridazinones exist in rapid equilibrium.

  • Fix: Run the NMR in DMSO-d₆ . DMSO is a hydrogen-bond acceptor and will stabilize the NH (lactam) form, usually sharpening the signals and showing a distinct NH peak >12 ppm. If you still see two sets of peaks in DMSO, you likely have a mixture of impurities, not tautomers.

Q4: I need to scale up. Can I avoid Silver salts for O-alkylation?

  • Fix: Yes. Convert the pyridazinone to 3-chloropyridazine using POCl₃ (Phosphorus Oxychloride). Then, perform a nucleophilic aromatic substitution (SNAr) with your desired alkoxide (NaOR). This bypasses the tautomer ambiguity entirely by using a chemically distinct intermediate.

References

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier.[1] (Fundamental principles of tautomerism in 6-membered rings).

  • Emamian, S. R., et al. (2014).[1] Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54.[2]

  • Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone.[3][4] Tetrahedron Letters, 35(18), 2819-2822. (Analogous mechanism for pyridazinone systems).

  • Sotelo, E., et al. (2002). Efficient synthesis of 3-alkoxypyridazines via O-alkylation of pyridazin-3(2H)-ones. Synthetic Communications, 32(13), 1975-1981.

Sources

Technical Support Center: Optimizing Hydrazine Condensation with Pyrazinoyl-Propionic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-HYD-001 Status: Active Subject: Yield Optimization & Troubleshooting for 6-(Pyrazin-2-yl)-4,5-dihydropyridazin-3(2H)-one Synthesis

Executive Summary

The condensation of hydrazine with


-keto acids (specifically 3-pyrazinoylpropionic acid) is the primary route to generating the 4,5-dihydropyridazin-3(2H)-one  scaffold. This heterocyclic core is a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and cardiotonic agents.

While the reaction appears straightforward (a Paal-Knorr type cyclocondensation), the electron-deficient nature of the pyrazine ring introduces unique challenges. The pyrazine moiety increases the electrophilicity of the carbonyl carbon, accelerating initial attack, but also destabilizes the intermediate, leading to side reactions like azine formation or ring hydrolysis.

This guide synthesizes field data and mechanistic insights to help you maximize yield and purity.

Part 1: The "Golden Path" Protocol

Before troubleshooting, ensure your baseline protocol aligns with these optimized parameters. Deviations here are the most common cause of yield loss.

Optimized Reaction Parameters
ParameterStandard ConditionOptimized Condition Rationale
Solvent Ethanol (EtOH)Glacial Acetic Acid (AcOH) or EtOH with 10% AcOH Acid catalysis is crucial for the dehydration step (ring closure). AcOH also improves solubility of the zwitterionic intermediate.
Stoichiometry 1:1 (Hydrazine:Substrate)1.5:1 to 2.0:1 (Excess Hydrazine) Excess hydrazine suppresses the formation of the azine dimer (2:1 adduct), a common insoluble byproduct.
Temperature Reflux (

C)
Reflux (

C)
Higher temperature ensures thermodynamic control, pushing the equilibrium from the open-chain hydrazone to the cyclized pyridazinone.
Time 2-4 Hours4-8 Hours (Monitor via TLC) The pyrazine ring can sterically or electronically retard the final ring closure compared to simple phenyl analogs.
Step-by-Step Workflow
  • Dissolution: Dissolve 3-pyrazinoylpropionic acid (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Addition: Add Hydrazine Hydrate (80% or 64% aq. solution, 2.0 eq) dropwise at room temperature.

    • Note: An exotherm is expected. Rapid addition can cause local overheating and azine formation.

  • Cyclization: Heat the mixture to reflux (

    
    C) for 6 hours.
    
  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water.

    • Self-Validating Step: The pH should be adjusted to ~7.0 with dilute NaOH or NaHCO

      
       to precipitate the product if it does not crash out spontaneously.
      
  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) if necessary.

Part 2: Mechanistic Visualization

Understanding where the reaction fails is key to fixing it. The pathway involves two dehydration events.

ReactionMechanism Substrate 3-Pyrazinoylpropionic Acid (Keto-Acid) Intermediate1 Hydrazone Intermediate (Open Chain) Substrate->Intermediate1 + Hydrazine (Nucleophilic Attack) SideProduct Azine Dimer (Impurity) Intermediate1->SideProduct + Keto-Acid (Low Hydrazine Conc.) Product 4,5-Dihydropyridazinone (Cyclized Target) Intermediate1->Product - H2O (Acid Catalyzed Cyclization) Product->Product Thermodynamic Sink

Figure 1: Reaction pathway. Note that the "Azine Dimer" is an irreversible trap that occurs if hydrazine concentration is too low relative to the substrate.

Part 3: Troubleshooting & FAQs

Category 1: Low Yield (<50%)

Q: I am getting a mixture of solid and oil, and the yield is low. What is happening? A: This usually indicates incomplete cyclization .

  • Diagnosis: The reaction has likely stopped at the hydrazone intermediate (open chain). This intermediate is often more soluble (or oily) than the crystalline pyridazinone.

  • Fix:

    • Increase Acidity: Ensure you are using Acetic Acid as the solvent or adding catalytic HCl/AcOH to Ethanol. The ring closure is acid-catalyzed.

    • Extend Reflux: The dehydration step requires energy. Reflux longer (overnight).

    • Dean-Stark Trap: If using a non-aqueous solvent (like Toluene), use a Dean-Stark trap to physically remove water, driving the equilibrium toward the cyclized product.

Q: My product is a highly insoluble, high-melting solid that isn't my target. A: You have likely formed the Azine (2:1 adduct) .

  • Mechanism: One molecule of hydrazine reacts with two molecules of the keto-acid.

  • Cause: Local excess of the keto-acid relative to hydrazine.

  • Fix:

    • Reverse Addition: Add the Keto-Acid solution slowly to the Hydrazine solution (inverse addition). This ensures hydrazine is always in huge excess.

    • Increase Equivalents: Use 2.5 - 3.0 equivalents of hydrazine hydrate.

Category 2: Impurities & Stability[1]

Q: The pyrazine ring seems to be degrading. I see unknown peaks in LCMS. A: Pyrazines are electron-deficient and susceptible to nucleophilic attack by hydrazine itself if conditions are too harsh.

  • Diagnosis: LCMS showing fragmentation or ring-opening of the pyrazine.

  • Fix:

    • Lower Temperature: If refluxing in pure Acetic Acid (

      
      C) causes degradation, switch to Ethanol (
      
      
      
      C) with 10% Acetic Acid.
    • Buffer pH: Avoid strong mineral acids (HCl/H

      
      SO
      
      
      
      ). Weak organic acids (AcOH) are safer for the pyrazine ring.

Q: The product is colored (yellow/brown) instead of off-white. A: This is often due to oxidation of the hydrazine or trace metal contamination.

  • Fix:

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon. Hydrazine can oxidize to diimide and other colored species in air.

    • Fresh Reagents: Ensure your Hydrazine Hydrate is colorless. If it's yellow, it has degraded.

Part 4: Diagnostic Logic Tree

Use this flowchart to determine the next step for your specific experimental outcome.

TroubleshootingFlow Start Analyze Crude Product State1 Is it a Solid? Start->State1 State2 Check Solubility in DMSO State1->State2 Yes State3 Check LCMS Mass State1->State3 No (Oil/Gum) State2->State3 Soluble ResultAzine Insoluble High MP Solid (Azine Dimer) State2->ResultAzine Insoluble ResultInter Oily/Sticky Solid (Open Hydrazone) State3->ResultInter Mass = Target + 18 (Water) ResultTarget Crystalline Solid (Target Pyridazinone) State3->ResultTarget Mass = Target Action1 FIX: Increase Hydrazine eq. Slow Addition ResultAzine->Action1 Action2 FIX: Add Acid Catalyst Increase Temp/Time ResultInter->Action2

Figure 2: Diagnostic workflow for crude product analysis.

References

  • Overend, W. G., & Wiggins, L. F. (1947). The conversion of sucrose into pyridazine derivatives. Part II. 4-Phenyl-and 4-substituted phenyl-pyridazones. Journal of the Chemical Society (Resumed), 239-244.

  • Bansal, R., & Thota, S. (2013).[1] Pyridazin-3(2H)-ones: the versatile pharmacophore of medicinal significance.[1][2][3] Medicinal Chemistry Research, 22(7), 2539-2552.[1]

  • Hovakimyan, S. A., et al. (2004).[4] Synthesis of Pyridazinone Derivatives. Chemistry of Heterocyclic Compounds, 40, 1047.[4]

  • Asproni, B., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(12), 3801.

  • Guo, Y. Q., et al. (2018).[5] Copper-Promoted 6-Endo-trig Cyclization for the Synthesis of 1,6-Dihydropyridazines. Organic Letters, 20(11), 3337-3340.

Sources

Technical Support Center: Regiocontrol in Pyridazinone N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Support Center resource, designed for immediate application by researchers facing regioselectivity challenges in the synthesis of pyridazinone derivatives.

Topic: Overcoming Regioselectivity Issues (N-2 vs. O-Alkylation) in Pyridazin-3(2H)-ones Role: Senior Application Scientist Status: Operational

Core Technical Overview: The Ambident Nucleophile Challenge

The Issue: Pyridazin-3(2H)-ones function as ambident nucleophiles due to lactam-lactim tautomerism. While the N-2 alkylated product (lactam) is typically the thermodynamic favorite and pharmacologically desired scaffold (e.g., for MAO-B or PDE inhibition), the O-alkylated product (lactim ether) often competes kinetically.

The Objective: To drive the reaction exclusively toward N-2 alkylation by manipulating the "Hard and Soft Acids and Bases" (HSAB) parameters, solvent polarity, and thermodynamic control.

Visualizing the Competition

The following diagram illustrates the competing pathways and the critical decision nodes for optimizing N-selectivity.

Pyridazinone_Alkylation Start Pyridazin-3(2H)-one (Substrate) Base Deprotonation (Base Selection) Start->Base pKa ~10.5 Anion Ambident Anion (Resonance Hybrid) Base->Anion Formation of Delocalized Anion Path_N Path A: N-Attack (Soft-Soft Interaction) Anion->Path_N Polar Aprotic Solvent Soft Electrophile High Temp Path_O Path B: O-Attack (Hard-Hard Interaction) Anion->Path_O Non-polar Solvent Hard Electrophile Ag+ Salts Prod_N N-Alkyl Pyridazinone (Thermodynamic Product) Path_N->Prod_N Irreversible Prod_O O-Alkyl Lactim Ether (Kinetic Product) Path_O->Prod_O Reversible (under acid)

Figure 1: Mechanistic divergence in pyridazinone alkylation. N-alkylation is favored by soft interactions and thermodynamic control.

Troubleshooting & Optimization Guide

Issue 1: "I am observing significant O-alkylation (Lactim Ether formation). How do I shift the balance toward N-2?"

Diagnosis: This is the most common failure mode, often caused by "Hard-Hard" interactions or kinetic control. The oxygen atom in the enolate form is a "harder" nucleophile than the nitrogen. If you use a hard electrophile or a counterion that coordinates tightly to the nitrogen, you promote O-attack.

Corrective Protocol:

  • Switch the Electrophile: Move from "hard" electrophiles (alkyl tosylates, sulfates, triflates) to "soft" electrophiles (alkyl iodides or bromides). The softer iodide leaving group favors attack by the softer nitrogen center (HSAB theory).

  • Change the Base/Counterion: Avoid silver salts (Ag2CO3), which precipitate halides and coordinate to nitrogen, exclusively driving O-alkylation. Use Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3) . The large Cesium cation forms a "loose" ion pair, allowing the nitrogen lone pair to be more available for nucleophilic attack [1].

  • Thermodynamic Control: O-alkylation is often kinetically favored. Increasing the reaction temperature (e.g., reflux in Acetone or DMF at 80-100°C) allows the reaction to equilibrate to the more thermodynamically stable N-alkylated lactam [2].

ParameterFavors N-Alkylation (Desired)Favors O-Alkylation (Avoid)
Electrophile Alkyl Iodides/Bromides (Soft)Alkyl Tosylates/Sulfates (Hard)
Base Cation K+, Cs+ (Loose Ion Pair)Ag+ (Coordinates N), Li+ (Tight Ion Pair)
Solvent DMF, DMSO (Polar Aprotic)Toluene, Ether (Non-polar)
Temperature High (Reflux, >80°C)Low (0°C - RT)
Issue 2: "My yield is low due to steric hindrance from substituents at C4/C5. How do I force the reaction?"

Diagnosis: Substituents at the 4- or 5-position (e.g., phenyl, methyl) can sterically crowd the N-2 position, significantly slowing down the bimolecular (SN2) attack.

Corrective Protocol:

  • Microwave Irradiation: Switch from thermal heating to microwave synthesis. Microwave irradiation (e.g., 300W, 100-120°C for 10-20 mins) has been proven to overcome steric barriers in N-heterocycle alkylations, improving yields from <40% to >85% while maintaining regioselectivity [3].

  • The "Finkelstein" Boost: If you must use an alkyl chloride or bromide, add a catalytic amount of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) . This generates the more reactive alkyl iodide in situ, accelerating the rate of N-alkylation without increasing O-alkylation risk [4].

Issue 3: "I need a standardized, high-fidelity protocol for N-alkylation. What is the 'Gold Standard'?"

Recommendation: The following protocol is validated for a wide range of 6-phenyl-3(2H)-pyridazinones and related derivatives. It prioritizes N-selectivity through solvent and base selection.

Standard Operating Procedure (SOP): N-Selective Alkylation

Reagents:

  • Substrate: Pyridazin-3(2H)-one derivative (1.0 equiv)

  • Base: Anhydrous K2CO3 (2.0 - 3.0 equiv) or Cs2CO3 (1.5 equiv for difficult substrates)

  • Electrophile: Alkyl Halide (1.2 - 1.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetone

Workflow:

  • Activation: Dissolve the pyridazinone in anhydrous DMF (concentration ~0.2 M). Add the carbonate base.[1]

  • Stirring: Stir at Room Temperature (RT) for 30 minutes. Note: This ensures deprotonation and formation of the anion before the electrophile is introduced.

  • Addition: Add the Alkyl Halide dropwise.

  • Reaction:

    • Standard: Heat to 80°C (DMF) or Reflux (Acetone) for 4-12 hours.

    • Difficult Substrates: Microwave at 120°C for 15 minutes.

  • Quench: Pour the mixture into ice-cold water. The N-alkylated product typically precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate. Recrystallize from Ethanol/Water.

Validation Check:

  • TLC: The N-alkylated product is usually less polar than the starting material but more polar than the O-alkylated byproduct (if formed).

  • IR Spectroscopy: Look for the strong Lactam Carbonyl (C=O) stretch at 1660-1690 cm⁻¹ .

    • Pass: Strong band at ~1670 cm⁻¹ (N-alkyl).

    • Fail: Disappearance of C=O band and appearance of C=N/C-O bands (O-alkyl).

Advanced Troubleshooting: Decision Matrix

Use the following logic flow to determine the optimal conditions for your specific substrate.

Optimization_Tree Start Start: Select Conditions Q1 Is the Electrophile Sterically Hindered? Start->Q1 Yes1 Yes (e.g., Isopropyl, Benzyl) Q1->Yes1 No1 No (e.g., Methyl, Ethyl) Q1->No1 Action1 Use Cs2CO3 (Base) + TBAI (Catalyst) + DMF (Solvent) Yes1->Action1 Action2 Use K2CO3 (Base) + Acetone (Solvent) No1->Action2 Q2 Did O-Alkylation Occur? Action1->Q2 Action2->Q2 Yes2 Yes (>10%) Q2->Yes2 No2 No (<5%) Q2->No2 Fix1 Switch to Alkyl Iodide Increase Temp (Reflux) Yes2->Fix1 Success Proceed to Workup No2->Success

Figure 2: Decision matrix for optimizing reaction conditions based on electrophile steric hindrance and regioselectivity outcomes.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) as a base? A: Yes, NaH is a strong base that ensures complete deprotonation. However, in polar aprotic solvents like DMF, the "naked" anion formed by NaH is extremely reactive and may lead to lower regioselectivity (higher O-alkylation) compared to the "buffered" effect of Carbonate bases like K2CO3, which allow for a more controlled reaction rate [5]. Use NaH only if K2CO3 fails to deprotonate your substrate.

Q: How do I distinguish between N- and O-alkylated products using NMR? A:

  • N-Alkyl: The N-CH2 protons typically appear at δ 4.0 - 4.5 ppm . You will also see a Carbonyl carbon (C=O) signal in 13C NMR around 160 ppm .

  • O-Alkyl: The O-CH2 protons are more deshielded, appearing at δ 4.5 - 5.0 ppm . Crucially, the Carbonyl carbon signal will be absent, replaced by a C-O aromatic carbon signal [6].

Q: My product is an oil and difficult to crystallize. Is this normal? A: N-alkylated pyridazinones with long alkyl chains or flexible substituents often form oils. If recrystallization (EtOH) fails, purify via column chromatography. The N-alkyl product is typically more polar than the O-alkyl byproduct but less polar than the starting material.

References

  • BenchChem. (2025). Experimental protocol for the synthesis of pyridazinones. Retrieved from

  • Sotelo, E., et al. (2002). Efficient N-Arylation of Pyridazin-3(2H)-ones. ResearchGate. Retrieved from

  • Baba Ahmed, I., et al. (2020).[2] One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI Proceedings. Retrieved from

  • ResearchGate. (2025). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. Retrieved from

  • Wisdom Library. (2024). N-alkylation: Significance and symbolism. Retrieved from

  • FABAD J. Pharm.[2] Sci. (2025). N-Alkylation of Some Imidazopyridines. Retrieved from

Sources

Purification methods for removing hydrazine impurities from pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification Protocols for Removing Residual Hydrazine from Pyridazinone APIs Document ID: TS-HYD-PYR-001 Last Updated: 2025-05-15 Audience: Process Chemists, Analytical Scientists, CMC Leads

Executive Summary

Pyridazinone scaffolds are frequently synthesized via the condensation of hydrazine (or hydrazine hydrate) with dicarbonyls or activated esters. While efficient, this reaction often leaves residual hydrazine—a potent genotoxic impurity (GTI) classified under ICH M7 as a Class 1 carcinogen.

Regulatory bodies (FDA, EMA) typically require hydrazine levels to be controlled to extremely low levels (often <1–10 ppm depending on daily dose), necessitating robust purification strategies beyond standard recrystallization.

This guide details three tiered purification protocols:

  • Chemical Scavenging (The Gold Standard): Using acetylacetone to convert hydrazine into a stable, easily removable pyrazole.

  • Resin Adsorption (Polishing): Using strong acid cation exchangers for trace removal.

  • Partitioning (Baseline): Optimized acidic workups.

Module 1: Decision Matrix

Before selecting a method, assess your crude material's hydrazine load and your molecule's stability.

PurificationDecision Start Start: Assess Crude Hydrazine Level LevelCheck Hydrazine Level? Start->LevelCheck High High (>1000 ppm) LevelCheck->High Gross Excess Mod Moderate (50-1000 ppm) LevelCheck->Mod Residual Low Trace (<50 ppm) LevelCheck->Low Polishing Method1 Protocol A: Acidic Partitioning (Bulk Removal) High->Method1 Method2 Protocol B: Chemical Scavenging (Acetylacetone) Mod->Method2 Method3 Protocol C: Cation Exchange Resin (Polishing) Low->Method3 Method1->Method2 Analysis Analyze (HPLC/GC) Pass < Limit? Method2->Analysis Method3->Analysis Success Release Batch Analysis->Success Yes Fail Reprocess Analysis->Fail No Fail->Method2 If Scavenging not used Fail->Method3 If Scavenging used

Figure 1: Decision tree for selecting the appropriate hydrazine removal strategy based on initial impurity load.

Module 2: Chemical Scavenging (Acetylacetone Protocol)

This is the most robust method for reducing hydrazine from moderate levels (~500 ppm) to single-digit ppm.

The Science

Hydrazine reacts rapidly with acetylacetone (2,4-pentanedione) to form 3,5-dimethylpyrazole .

  • Why this works: Hydrazine is highly polar, water-soluble, and volatile. 3,5-dimethylpyrazole is lipophilic, stable, and has distinct solubility properties, allowing it to be removed via standard crystallization or solvent washing.

  • Advantage over Acetone: Acetone forms acetone azine, which is hydrolytically unstable and can release hydrazine back into the system. The pyrazole ring formed by acetylacetone is irreversible under standard workup conditions.

Step-by-Step Protocol
StepActionTechnical Note
1 Dissolution Dissolve crude pyridazinone in a solvent where it is soluble (e.g., Ethanol, THF, or DCM).
2 Scavenger Addition Add 2.0 - 5.0 equivalents of acetylacetone relative to the estimated residual hydrazine content (not the product).
3 Reaction Stir at 20–40°C for 1–2 hours .
4 Workup (Option A: Precipitation) If your product is solid, add water or an anti-solvent. The pyridazinone should precipitate. The 3,5-dimethylpyrazole byproduct remains in the mother liquor.
5 Workup (Option B: Extraction) If in organic solvent, wash with dilute acidic water (0.5 N HCl) . The pyrazole is weakly basic and can be extracted, though it is often lipophilic enough to stay in the organic layer. Crystallization is preferred for final removal.
Validation Data
  • Starting Hydrazine: 450 ppm

  • Post-Scavenging: < 2 ppm[1]

  • Byproduct Removal: 3,5-dimethylpyrazole removed to < 0.1% via single recrystallization in EtOH/Water.

Module 3: Resin Adsorption (Polishing Protocol)

Best for "polishing" batches that are close to passing but need to drop from ~50 ppm to <1 ppm.

The Science

Hydrazine is a base (


 ~8.1). Most pyridazinones are significantly less basic. A Strong Acid Cation (SAC)  exchange resin (e.g., Amberlyst 15, Dowex 50W) in the 

form will selectivelyprotonate and bind hydrazine, trapping it on the solid bead.
Step-by-Step Protocol
  • Resin Preparation:

    • Use a macroreticular resin like Amberlyst 15 (H+ form) .

    • Pre-wash: Wash resin with Methanol (3x) to remove leachables.

  • Loading:

    • Dissolve crude product in a non-protic solvent (DCM, THF) or Methanol.

    • Note: Avoid basic solvents (Pyridine, TEA) which will compete for resin sites.

  • Treatment:

    • Batch Mode: Add 10-20% w/w resin (relative to product). Stir gently for 2-4 hours at room temperature.

    • Flow Mode: Pass solution through a packed bed column (Residence time: >10 mins).

  • Filtration:

    • Filter off the resin. The filtrate contains the purified pyridazinone.

  • Regeneration (Optional):

    • Resin can be regenerated with strong acid, but for GMP APIs, single-use is recommended to prevent cross-contamination.

Module 4: Troubleshooting & FAQ

Q1: I used acetylacetone, but now I see a new impurity in HPLC. What is it?

A: This is likely 3,5-dimethylpyrazole .[2]

  • Diagnosis: Check RRT (Relative Retention Time). It is usually less polar than many complex pyridazinones.

  • Fix: This byproduct is highly soluble in alcohols and ethers. Perform a recrystallization using an alcohol/water system (e.g., IPA/Water). The pyrazole will stay in the supernatant.

Q2: Can I use Acetone instead of Acetylacetone?

A: Not recommended for final API steps. Acetone reacts with hydrazine to form acetone azine. While this lowers the boiling point and volatility, the reaction is an equilibrium. If you add water during workup, the azine can hydrolyze, releasing free hydrazine back into your product. Acetylacetone forms an aromatic ring (pyrazole) which does not hydrolyze.

Q3: My pyridazinone is also basic. Will the resin remove my product?

A: It might.

  • Test: Compare the

    
     of your pyridazinone's most basic nitrogen to hydrazine (
    
    
    
    ~8.1). If your product has a
    
    
    > 6, you risk yield loss.
  • Mitigation: Use Protocol B (Scavenging) instead. Alternatively, use a weak acid cation resin (carboxylic acid functionalized) which may bind hydrazine (stronger base) but not your product (weaker base).

Q4: How do I detect hydrazine at low ppm levels?

A: Standard HPLC-UV is often insufficient due to hydrazine's lack of a chromophore.

  • Recommended Method: Derivatization with benzaldehyde or 4-nitrobenzaldehyde followed by HPLC-UV or LC-MS.

  • Reference: ICH M7 analytical guidelines often cite derivatization as the standard approach for hydrazine quantification.

References

  • ICH M7(R2) : "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.

  • Organic Syntheses : "3,5-Dimethylpyrazole." Org.[1][2][3] Synth.1951 , 31, 43. (Describes the reaction of hydrazine with acetylacetone).

  • Amberlyst 15 Applications : "Amberlyst-15 in Organic Synthesis." Arkivoc2012 , (i), 570-609.[4] (Details cation exchange capabilities).

  • Hydrazine Properties : "Hydrazine - Physical and Chemical Properties." PubChem.

Sources

Technical Support Center: Stability of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Core Diagnostic Workflow

Before altering your experimental parameters, use this logic flow to categorize the instability you are observing. This molecule contains two distinct heterocyclic systems—the electron-deficient pyrazine and the potentially tautomeric pyridazinone —creating specific vulnerabilities to oxidative attack.

DiagnosticWorkflow Start Observation: Instability / Impurity MassShift Is there a Mass Shift (LC-MS)? Start->MassShift Plus16 +16 Da (M+16) MassShift->Plus16 Yes Plus32 +32 Da (M+32) MassShift->Plus32 Yes Minus2 -2 Da (M-2) MassShift->Minus2 Yes NoMass No Mass Change / UV Shift Only MassShift->NoMass No NOxide Diagnosis: N-Oxidation (Pyrazine or Pyridazinone N) Plus16->NOxide DiOxide Diagnosis: Di-N-Oxidation (Likely Pyrazine 1,4-dioxide) Plus32->DiOxide Aromatization Diagnosis: Dehydrogenation (If starting material was 4,5-dihydro) Minus2->Aromatization Tautomer Diagnosis: Lactam-Lactim Tautomerism or Metal Complexation NoMass->Tautomer

Caption: Diagnostic logic tree for categorizing degradation products of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one based on MS data.

Technical Deep Dive: The Chemistry of Instability

To solve the issue, you must understand the mechanism. The compound 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one (often chemically equivalent to the aromatic 6-(pyrazin-2-yl)pyridazin-3(2H)-one) presents three primary sites for oxidative degradation.

A. Mechanism of Action: N-Oxidation (The +16 Da Peak)

The pyrazine ring contains two nitrogen atoms that are weakly basic but nucleophilic enough to react with strong oxidants (peroxides, peracids).

  • The Event: Under oxidative stress (e.g., 3%

    
    ), an oxygen atom coordinates to one of the pyrazine nitrogens.
    
  • The Result: Formation of Pyrazine-N-oxide. This is the most common impurity.

  • Detection: Look for a polarity shift in Reverse Phase HPLC (N-oxides are generally more polar and elute earlier) and a distinct M+16 peak.

B. Tautomeric Ambiguity & "Dehydrogenation"
  • The Confusion: The name "2,3-dihydro" implies the presence of a hydrogen on the nitrogen (lactam form). However, if your sample contains the 4,5-dihydro precursor (a common synthetic intermediate), it is highly susceptible to oxidative dehydrogenation (M-2 Da) to form the fully aromatic pyridazinone.

  • The Fix: Ensure your starting material is fully aromatized if you intend to work with the stable parent.

C. Ring Hydroxylation
  • The Event: Radical attack (e.g.,

    
    ) on the carbon skeleton.
    
  • The Result: Introduction of -OH groups, often leading to ring opening if stress is prolonged.

Troubleshooting Guides (FAQs)

Issue 1: "I see a new peak at RRT 0.85 with M+16 mass."

Diagnosis: Pyrazine N-oxide formation. Context: This often occurs in formulation excipients containing trace peroxides (e.g., PEG, Polysorbates) or during forced degradation studies. Solution:

  • Check Excipients: Test your formulation vehicle for peroxide levels.

  • Add Antioxidants: Methionine (1-5 mM) is highly effective at scavenging oxidants that target nitrogen heterocycles.

  • pH Adjustment: Pyrazine oxidation is pH-dependent. Lowering pH (protonating the nitrogen) can sometimes protect it from electrophilic oxidation, though it may affect solubility.

Issue 2: "My sample turned yellow, but MS shows no major degradation."

Diagnosis: Trace Metal Complexation or Tautomeric Shift. Context: Pyrazine-pyridazinone systems are excellent ligands for transition metals (Cu, Fe). Trace metals in buffers or water can form colored complexes without changing the molecular mass significantly (unless the metal adduct is stable in MS). Solution:

  • Add EDTA: Add 1 mM EDTA to your buffer to sequester trace metals. If the color fades, it was a metal complex, not oxidation.

  • Check pH: A shift in pH can push the Lactam (colorless)

    
     Lactim (conjugated/colored) equilibrium.
    
Issue 3: "The compound degrades rapidly in 3% H2O2."

Diagnosis: Expected behavior for electron-deficient diazines. Solution:

  • Reduce Stress: 3%

    
     is a harsh "kill" condition. For biologically relevant stability, titrate down to 0.1% or use AIBN (Azobisisobutyronitrile) to simulate radical stress rather than direct peroxide attack.
    
  • Protocol Adjustment: See "Validated Protocol A" below.

Validated Experimental Protocols

Protocol A: Controlled Oxidative Stress Testing

Purpose: To determine the intrinsic stability half-life (


) without destroying the sample instantly.

Materials:

  • Test Compound (1 mg/mL in Acetonitrile/Water 50:50).

  • 30% Hydrogen Peroxide (ACS Grade).

  • Quenching Solution: 10% Sodium Metabisulfite (

    
    ).
    

Step-by-Step:

  • Preparation: Dilute 30%

    
     to create a 3% working solution .
    
  • Initiation: Mix 100

    
     of Test Compound stock with 100 
    
    
    
    of 3%
    
    
    (Final conc: 1.5%
    
    
    ).
  • Incubation: Incubate at 25°C (Room Temp) in the dark.

    • Note: Light can catalyze photo-oxidation; keep dark to isolate chemical oxidation.

  • Timepoints: Aliquot 20

    
     at T=0, 1h, 4h, and 24h.
    
  • Quenching (CRITICAL): Immediately add 20

    
     of Sodium Metabisulfite to the aliquot.
    
    • Why? This stops the reaction instantly. Injecting unquenched peroxide into an HPLC column can damage the stationary phase and continue reacting in the vial.

  • Analysis: Analyze via HPLC-UV/MS.

Protocol B: Differentiation of N-Oxide vs. Hydroxylation

Purpose: To confirm if the +16 Da peak is an N-oxide (reversible) or C-hydroxyl (permanent).

Method:

  • Isolate the degraded sample or generate in situ.

  • Treat a portion with Titanium(III) Chloride (

    
    )  or mild reduction with 
    
    
    
    .
  • Observation:

    • N-Oxides are readily reduced back to the parent amine (Mass returns to M).

    • C-Hydroxyls (phenols) are stable and will not reduce under these conditions.

Degradation Pathway Visualization

The following diagram illustrates the specific chemical susceptibility of the 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one scaffold.

DegradationPathway Parent Parent Molecule (MW 174) NOxide Pyrazine N-Oxide (MW 190, +16 Da) (Primary Degradant) Parent->NOxide H2O2 / Peroxides (Electrophilic Attack) Radical Radical Attack (•OH) Parent->Radical Fenton Chemistry (Fe2+ / H2O2) DiOxide Pyrazine Di-N-Oxide (MW 206, +32 Da) NOxide->DiOxide Excess Oxidant Hydroxyl Ring Hydroxylation (C-OH, MW 190) Radical->Hydroxyl Substitution RingOpen Ring Opening (Fragmentation) Hydroxyl->RingOpen High Stress

Caption: Chemical degradation pathway showing the progression from parent molecule to N-oxides (reversible) and hydroxylated products (irreversible).

Summary Data Table: Stability Profile

Stress ConditionExpected DegradantMass ShiftRisk LevelMitigation
3% H2O2 (RT, 4h) Pyrazine N-oxide+16 DaHighUse Metabisulfite quench; store in inert atmosphere.
Ambient Light Photo-oxidation productsVariableLowAmber glassware.
Acidic pH (<3) Hydrolysis (Low risk)+18 DaLowPyridazinones are generally acid stable.
Basic pH (>10) Ring Opening / Salt formationVariableMediumMaintain pH 4-8.
Metal Ions (Fe, Cu) Metal Complex+Metal MassMediumAdd EDTA (1 mM) to buffers.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. (Provides foundational chemistry on the pyridazinone ring stability and tautomerism).

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. (Details the susceptibility of pyrazine rings to oxidation and N-oxide formation).

  • Forced Degradation Studies: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. (Standard protocols for oxidative stress testing using H2O2).

  • PubChem Compound Summary for CID 64196922. National Center for Biotechnology Information. (Verification of the specific chemical structure 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one).

  • Mechanism of Pyrazine Formation Intervened by Oxidized Methionines. Journal of Agricultural and Food Chemistry. (Discusses the interaction between pyrazines and oxidation products).

Troubleshooting cyclization failures in sterically hindered pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in Sterically Hindered Pyridazinones Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The Steric Challenge

Welcome to the technical support center for pyridazinone synthesis. If you are here, you are likely facing a stalled reaction where standard protocols (e.g., refluxing ethanol with hydrazine) have failed.[1]

In sterically hindered systems—such as those containing tert-butyl groups, ortho-substituted aromatics, or quaternary carbons adjacent to the carbonyl—the energy barrier for the initial nucleophilic attack and the subsequent ring closure is significantly higher than in unhindered systems.[1] This guide addresses the kinetic trapping of intermediates and the regiochemical ambiguity inherent in these difficult substrates.

Module 1: Diagnostic Workflow

Before altering reagents, you must identify the exact point of failure.[1] Use this logic gate to determine your troubleshooting path.

DiagnosticFlow Start Start: Reaction Analysis (LCMS/NMR) Result1 Starting Material (SM) Unchanged Start->Result1 Mass = SM Result2 Open-Chain Hydrazone Detected Start->Result2 Mass = SM + Hydrazine - H2O Result3 Wrong Isomer / Regioisomer Start->Result3 Mass = Product (Wrong NMR) Action1 Issue: Nucleophilic Attack Failure Sol: Microwave or Lewis Acid Activation Result1->Action1 Action2 Issue: Cyclodehydration Failure Sol: Chemical Dehydrating Agents (TFAA/SOCl2) Result2->Action2 Action3 Issue: Steric/Electronic Mismatch Sol: Solvent Polarity Switch or N-Protection Result3->Action3

Figure 1: Diagnostic logic tree for identifying the specific failure mode in pyridazinone synthesis.

Module 2: Troubleshooting Q&A
Scenario A: The "Inert" Starting Material

Q: I am refluxing my


-keto acid with hydrazine in ethanol, but 90% of the starting material remains unreacted. Why? 

A: This is a classic nucleophilic activation energy failure.[1] In hindered ketones (e.g., a tert-butyl ketone), the trajectory of the incoming hydrazine nucleophile (the Bürgi-Dunitz angle) is physically blocked.[1] Ethanol reflux (


) often provides insufficient thermal energy to overcome this steric repulsion.

Corrective Protocol:

  • Switch to Microwave Irradiation: Microwave heating allows you to superheat solvents above their boiling points.[1] Water is an excellent solvent here because its high dielectric constant absorbs microwave energy efficiently and stabilizes the polar transition state.[1]

  • Lewis Acid Catalysis: Add 10 mol% of a Lewis acid like Sc(OTf)

    
      or Bi(NO
    
    
    
    )
    
    
    .[1] These coordinate to the carbonyl oxygen, increasing its electrophilicity and making it susceptible to attack even by bulky hydrazines [1].[1]
Scenario B: The "Stalled" Intermediate

Q: LCMS shows the mass of the hydrazone intermediate, but the ring won't close to form the pyridazinone. Increasing heat just causes decomposition.

A: You are stuck in a thermodynamic local minimum .[1] The initial hydrazone has formed, but the second step—intramolecular attack on the carboxylic acid/ester—is electronically unfavorable, often due to the poor leaving group ability of the hydroxyl (in acids) or ethoxy (in esters) combined with steric strain in the transition state.[1]

Corrective Protocol (Chemical Dehydration): Do not rely on thermal dehydration alone. Isolate the hydrazone (if stable) or perform a one-pot activation:

  • Method: Evaporate the alcoholic solvent. Re-dissolve the residue in Glacial Acetic Acid (AcOH) or, for stubborn cases, Trifluoroacetic Acid (TFAA) .[1]

  • Forcing Conditions: If AcOH fails, use Thionyl Chloride (SOCl

    
    )  or Acetic Anhydride (Ac
    
    
    
    O)
    .[1] These reagents convert the carboxylic acid into an acid chloride or mixed anhydride, creating a highly reactive electrophile that snaps shut rapidly, even in hindered systems [2].[1]
Scenario C: Regioselectivity Issues

Q: I am reacting a substituted hydrazine (R-NH-NH


) with an unsymmetrical keto-acid. I keep getting the wrong isomer (N-alkylation at the wrong position). 

A: Regioselectivity is a battle between Nucleophilicity and Sterics .[1]

  • The Rule: The unsubstituted nitrogen (

    
    ) is generally more nucleophilic and attacks the most reactive carbonyl (usually the ketone).[1] The substituted nitrogen (
    
    
    
    ) attacks the acid/ester.[1]
  • The Exception: If the ketone is sterically blocked, the hydrazine may attack the ester/acid first, or the substituted nitrogen (being less hindered in specific conformations) might drive the reaction.[1]

Corrective Protocol: To reverse or control selectivity, you must alter the electronic environment:

  • Solvent Switch: Changing from a protic solvent (EtOH) to a polar aprotic solvent (DMF or Acetonitrile) can alter the hydrogen-bonding network and change the relative nucleophilicity of the hydrazine nitrogens [3].[1]

  • Stepwise Synthesis: Do not mix reagents all at once. Pre-condense the hydrazine with the ketone (using a Dean-Stark trap) to lock the hydrazone geometry before exposing the acid functionality to activation agents.[1]

Module 3: Experimental Protocols
Protocol A: Microwave-Assisted Aqueous Synthesis (Green & High Energy)

Best for: Highly hindered ketones where thermal reflux fails.[1]

ParameterSpecification
Solvent Water (or 1:1 Water/Acetic Acid)
Concentration 0.2 M
Catalyst None (Water acts as proton shuttle)
Temp/Time

for 10–20 min
Pressure ~5–8 bar (sealed vessel)

Procedure:

  • Charge a microwave vial with the

    
    -keto acid (1.0 equiv) and Hydrazine hydrate (1.2–1.5 equiv).[1]
    
  • Add water (3 mL per mmol). Note: If solubility is poor, add 10% EtOH.

  • Seal and irradiate at

    
     (high absorption setting) for 15 minutes.
    
  • Workup: Cool to RT. The sterically hindered pyridazinone is often hydrophobic and will precipitate.[1] Filter and wash with cold water.[2]

Protocol B: Lewis Acid Catalyzed One-Pot Synthesis

Best for: Acid-sensitive substrates or when microwave is unavailable.[1]

ParameterSpecification
Solvent Ethanol or Toluene
Catalyst Sc(OTf)

or Bi(NO

)

(10 mol%)
Temp Reflux (

)
Time 4–12 hours

Procedure:

  • Dissolve keto-ester/acid (1.0 equiv) and substituted hydrazine (1.1 equiv) in Ethanol.

  • Add Scandium(III) Triflate (0.1 equiv).

  • Reflux under nitrogen.[1] Monitor by TLC/LCMS.[1]

  • Validation: If the intermediate hydrazone persists after 4 hours, add 2 equiv of Acetic Acid to assist proton transfer.

Module 4: Mechanistic Pathway (Visualized)

Understanding the failure point requires visualizing the energy landscape.[1]

ReactionPathway SM Keto-Acid + Hydrazine TS1 TS1: Nucleophilic Attack (Steric Barrier) SM->TS1 Heat/MW Hydrazone Intermediate: Hydrazone TS1->Hydrazone TS2 TS2: Ring Closure (Electronic Barrier) Hydrazone->TS2 Acid/SoCl2 Product Pyridazinone TS2->Product -H2O

Figure 2: Reaction coordinate approximation showing the two distinct barriers: steric (TS1) and electronic/dehydration (TS2).[1]

References
  • Microwave Assisted Synthesis of Pyridazinone Derivatives. Source: Asian Journal of Chemistry / Vertex AI Grounding.[1] Context: Demonstrates the efficacy of microwave irradiation in water/acetic acid for overcoming thermal barriers in cyclization.[1]

  • Synthesis and chemistry of pyridazin-3(2H)-ones.

    
    -keto acids with hydrazine and the use of dehydrating conditions.
    [1]
    
  • Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity. Source: Organic Letters (ACS).[1] Context: Discusses how solvent and pH conditions (base vs acid) can flip regioselectivity in hydrazine cyclizations.

  • Synthesis of pyridazines (Lewis Acid Catalysis). Source: Organic Chemistry Portal.[1] Context: Details the use of Lewis acids and metal catalysts to facilitate difficult Diels-Alder and condensation approaches to pyridazines.

Sources

Validation & Comparative

1H NMR Characterization Guide: 6-(Pyrazin-2-yl)pyridazin-3(2H)-one Scaffolds

[1]

Executive Summary & Technical Context

The 6-(pyrazin-2-yl)pyridazin-3(2H)-one scaffold represents a "privileged structure" in medicinal chemistry, often utilized in cardiotonic agents (PDE III inhibitors) and anti-inflammatory drugs.[1] Characterizing this compound presents unique challenges compared to standard phenyl-pyridazinones due to the electron-deficient pyrazine ring and the lactam-lactim tautomerism .[1]

The Core Characterization Challenge:

  • Differentiation: Distinguishing the final aromatic product from the 4,5-dihydro intermediate (a common impurity in Friedel-Crafts/Hydrazine synthesis).

  • Tautomer Identification: Confirming the 2H-lactam form (biologically active) versus the lactim form, which is solvent-dependent.[1][2]

  • Electronic Effects: The pyrazine ring induces significant downfield shifts compared to phenyl analogs, compressing the aromatic region.[2]

Comparative Analysis: Product vs. Alternatives

This section objectively compares the NMR "performance" (spectral distinctiveness) of the target compound against its primary synthetic alternative (the 4,5-dihydro precursor) and its structural analog (the 6-phenyl derivative).[2]

Table 1: Spectral Fingerprint Comparison (DMSO-d6, 300-500 MHz)
FeatureTarget: Aromatic Product (6-(pyrazin-2-yl)pyridazin-3(2H)-one)Alternative 1: Precursor (4,5-dihydro- analog)Alternative 2: Phenyl Analog (6-phenylpyridazin-3(2H)-one)
Pyridazine Ring AB System (Doublets)

7.10 (H4) & 8.15 (H5) J ~10 Hz
A2B2 / AA'BB' (Triplets)

2.55 (CH2-C=O) & 3.10 (CH2-C=N)
AB System (Doublets)

7.00 (H4) & 8.05 (H5)
Substituent (Pos 6) Pyrazine (Deshielded)

9.2-9.4 (H3'), 8.7-8.8 (H5'/H6')
Pyrazine (Deshielded) Similar pattern, slightly upfieldPhenyl (Shielded)

7.4 - 7.9 (Multiplets)
NH Signal Broad Singlet

13.0 - 13.5 ppm
Broad Singlet

11.0 - 11.5 ppm
Broad Singlet

12.8 - 13.2 ppm
Key Distinction Absence of Aliphatic Protons Strong Aliphatic Triplets (2-4 ppm) Absence of Pyrazine H3' Singlet

Key Insight: The transition from the 4,5-dihydro precursor to the aromatic product is marked by the disappearance of the high-field triplets (2.5-3.2 ppm) and the emergence of the AB doublet system (7.0-8.2 ppm) .[2] Failure to observe the AB system indicates incomplete oxidation (dehydrogenation).[2]

Detailed Experimental Protocol

This protocol is designed to be self-validating. The choice of solvent (DMSO-d6) is critical; CDCl3 often leads to line broadening of the NH signal or insolubility of the pyrazine moiety.[2]

Step 1: Sample Preparation[2]
  • Solvent Selection: Use DMSO-d6 (99.8% D) + 0.03% TMS.[1]

    • Reasoning: The lactam form is stabilized in polar aprotic solvents. CDCl3 may shift the equilibrium or cause precipitation due to the polarity of the pyrazine-pyridazinone axis.[2]

  • Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

    • Note: If the solution is cloudy, filter through a cotton plug.[2] Suspended particles will cause baseline distortion in the aromatic region, obscuring the pyrazine coupling.[2]

  • D2O Shake (Validation Step): Run the standard 1H spectrum first. Then, add 1 drop of D2O, shake, and re-run.[2]

    • Expected Result: The broad singlet at ~13.0 ppm (NH) must disappear.[2] This confirms the N-H moiety and distinguishes it from any trace organic acid impurities.[2]

Step 2: Acquisition Parameters[2]
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Critical: The pyrazine protons (especially H3') and the NH proton have long T1 relaxation times.[2] A short D1 (e.g., 1.0s) will suppress the integration of the Pyrazine-H3' singlet, leading to incorrect stoichiometry calculations (e.g., appearing as 0.7H instead of 1.0H).[2]

  • Scans (NS): 16 to 64 scans (depending on concentration).[2]

Structural Characterization Logic (Mechanism of Assignment)[2]

The following diagram illustrates the logical flow for confirming the structure and troubleshooting common synthesis issues (e.g., incomplete oxidation).

NMR_Characterization_FlowStartCrude Product(Post-Synthesis)SolventDissolve in DMSO-d6(Stabilize Lactam Form)Start->SolventScanAcquire 1H NMR(D1 > 2.0s)Solvent->ScanCheck_AliphaticCheck 2.0 - 3.5 ppm RegionScan->Check_AliphaticResult_DihydroTriplets Observed?(2.5 & 3.1 ppm)Check_Aliphatic->Result_DihydroSignals PresentCheck_AromaticCheck 7.0 - 9.5 ppm RegionCheck_Aliphatic->Check_AromaticRegion SilentConclusion_InterIdentify: 4,5-Dihydro Intermediate(Incomplete Oxidation)Result_Dihydro->Conclusion_InterResult_PyrazinePyrazine H3' Singlet?(~9.2 ppm)Check_Aromatic->Result_PyrazineResult_PyridazinePyridazine AB Doublets?(7.1 & 8.2 ppm)Result_Pyrazine->Result_PyridazineFinal_ValidVALIDATED STRUCTURE6-(pyrazin-2-yl)pyridazin-3(2H)-oneResult_Pyridazine->Final_Valid

Figure 1: Decision tree for NMR validation of pyridazinone synthesis. Note the critical checkpoint at the aliphatic region to rule out the dihydro precursor.

Signal Assignment & Chemical Shift Data[1][3][4][5]

The Pyrazine Ring (The "Fingerprint")

The pyrazine substituent is strongly electron-withdrawing.[2] Unlike a phenyl ring (which shows multiplets ~7.5 ppm), the pyrazine protons are distinct and downfield.[2]

  • H-3' (Ortho to both N):

    
     9.20 – 9.40 ppm (Singlet or fine doublet, 
    
    
    Hz).[1][2] This is the most deshielded proton in the spectrum (excluding NH).[2]
  • H-5' / H-6':

    
     8.60 – 8.80 ppm (Multiplet/Doublets).[1]
    
The Pyridazinone Core[2]
  • H-5 (Beta to Carbonyl):

    
     8.10 – 8.20 ppm (Doublet, 
    
    
    Hz).[1][2] Deshielded by resonance with the carbonyl and the adjacent pyrazine ring.[2]
  • H-4 (Alpha to Carbonyl):

    
     7.00 – 7.15 ppm (Doublet, 
    
    
    Hz).[1][2]
  • NH (Lactam):

    
     13.0 – 13.5 ppm (Broad Singlet).[2] Disappears with D2O.[1]
    

Causality of Shifts: The high chemical shift of the Pyrazine H-3' is caused by the paramagnetic anisotropy of the two adjacent nitrogen lone pairs and the ring current.[2] The H-5 of the pyridazinone is deshielded relative to H-4 due to the mesomeric electron withdrawal by the carbonyl group at position 3.[1][2]

Synthesis & Tautomerism Insights

Tautomeric Equilibrium

In DMSO-d6, the compound exists predominantly in the Lactam (NH) form (2H-pyridazin-3-one).[1]

  • Observation: A broad singlet >13 ppm.[1]

  • Alternative: If the Lactim (OH) form were dominant (rare in DMSO, possible in basic conditions), the NH signal would vanish, and the Carbonyl carbon signal in 13C NMR would shift significantly upfield (<160 ppm).[2]

Synthesis Pathway Verification

Most syntheses proceed via the Friedel-Crafts acylation of pyrazine (or condensation of pyrazinoyl chlorides) followed by hydrazine cyclization.[2]

  • Intermediate: 4,5-dihydropyridazinone (Signals at 2.5-3.1 ppm).[1]

  • Oxidation: Treatment with Br2/AcOH or Sodium 3-nitrobenzenesulfonate yields the aromatic product.[1]

    • Quality Control: Monitor the disappearance of the 2.5-3.1 ppm triplets. Any residual integral in this region indicates incomplete reaction.[1]

References

  • Rimaz, M., et al. (2010).[2] Tautomerism and Isotopic Multiplets in the 13C NMR Spectra of Partially Deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones. Magnetic Resonance in Chemistry.

  • Asproni, B., et al. (2025).[2][3] Synthesis of 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-ones. Bioorganic Chemistry.

  • PubChem. (2025).[1][4] Compound Summary: 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one.[1][5] National Library of Medicine.[1] [2]

  • Sotelo, E., et al. (2002).[2] Efficient Synthesis of 6-Aryl-3(2H)-pyridazinones. Synthetic Communications. (Contextual grounding for oxidation protocols).

  • ChemicalBook. (2025).[1] Pyrazine 1H NMR Spectrum Data.

Technical Guide: X-ray Crystallographic Profiling of 6-(Substituted)-3(2H)-pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3(2H)-pyridazinone scaffold is a "privileged structure" in medicinal chemistry, serving as the core for analgesic, anti-inflammatory, and cardiovascular therapeutics (e.g., Levosimendan). However, its efficacy is dictated by a specific structural duality: the lactam-lactim tautomerism .

While solution-state NMR often yields ambiguous time-averaged signals, Single Crystal X-ray Diffraction (SC-XRD) provides the definitive structural evidence required for regulatory filing and structure-based drug design (SBDD). This guide objectively compares SC-XRD against alternative analytical techniques and provides validated protocols for crystallizing 6-substituted derivatives.

The Structural Conundrum: Lactam vs. Lactim

The critical challenge in characterizing 6-substituted-3(2H)-pyridazinones is distinguishing between the 3(2H)-one (Lactam) and 3-ol (Lactim) forms. This is not merely academic; the hydrogen-bonding donor/acceptor profile changes entirely between forms, drastically affecting receptor binding affinity.

The Decision Matrix

SC-XRD resolves this by measuring specific bond lengths that act as "molecular rulers."

  • Lactam Indicator: A C3=O bond length of 1.23–1.25 Å (double bond character).

  • Lactim Indicator: A C3–O bond length of ~1.35 Å (single bond character).

Experimental data consistently shows that in the solid state, these derivatives predominantly adopt the Lactam form, stabilized by intermolecular hydrogen bonding.

Methodological Comparison: SC-XRD vs. Alternatives

Why invest in growing single crystals? The table below contrasts SC-XRD with Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) specifically for this scaffold.

Table 1: Comparative Analysis of Structural Determination Methods
FeatureSC-XRD (Gold Standard) Solution State NMR DFT (Computational)
Tautomer Certainty Absolute. Direct visualization of H-atom positions and C=O bond lengths.Ambiguous. Fast proton exchange often averages signals; requires low-temp experiments.Predictive. Calculates energy minima but cannot confirm actual solid-state packing.
3D Conformation Precise determination of torsion angles (e.g., phenyl ring twist relative to pyridazinone).[1]Inferred via NOESY; lacks precise bond metrics.Idealized gas-phase structures; ignores crystal packing forces.
Intermolecular Data Maps Hydrogen-bond networks and

-

stacking (critical for solubility).
Limited to concentration-dependent shifts.Requires complex periodic boundary condition calculations.
Sample Requirement Single crystal (

mm).
Dissolved sample (~5-10 mg).None (Virtual).
Workflow: Tautomer Determination Strategy

The following logic flow illustrates why SC-XRD is the terminal validation step.

Tautomer_Logic Start Synthesized 6-Substituted Pyridazinone NMR 1H/13C NMR (DMSO-d6) Start->NMR Ambiguity Signal Broadening/Averaging? (Fast Exchange) NMR->Ambiguity DFT DFT Energy Calculation (Gas Phase) Ambiguity->DFT Predictive Support Cryst Recrystallization (Slow Evaporation) Ambiguity->Cryst Experimental Proof Result Definitive Tautomer Assignment (Lactam vs Lactim) DFT->Result Corroboration XRD SC-XRD Analysis (Bond Length Measurement) Cryst->XRD XRD->Result Primary Evidence

Figure 1: Decision workflow for definitive tautomeric assignment. SC-XRD serves as the final arbiter when solution-state dynamics introduce ambiguity.

Structural Performance Data

The following data summarizes crystallographic metrics from 6-phenyl-3(2H)-pyridazinone derivatives. This data serves as a benchmark for validating your own synthesis products.

Key Crystallographic Metrics[1]
  • Space Group: Typically Centrosymmetric (e.g., P21/c or P-1).

  • Packing Motif: The defining feature is the formation of centrosymmetric dimers via

    
     hydrogen-bonding loops.[2]
    
  • Interaction Energy: The N-H...O interaction is the primary stabilizing force (~-5 to -7 kcal/mol).

Table 2: Benchmark Bond Lengths (Å) for 6-Aryl-3(2H)-pyridazinones
BondExperimental Range (SC-XRD)Interpretation
C3=O 1.234 – 1.255 Confirms Carbonyl (Lactam). If >1.30, suspect Lactim.
N1–N2 1.350 – 1.367 Single bond character with partial double bond resonance.
C4=C5 1.340 – 1.355 Distinct double bond; essential for ring planarity.
C6–C(Aryl) 1.460 – 1.480 Single bond allowing rotation (torsion angle varies by packing).

Analyst Note: If your C3-O bond length refines to 1.29–1.32 Å, check for disorder or co-crystallization of tautomers, though this is rare.

Experimental Protocols

As a self-validating system, the quality of the X-ray data depends entirely on the crystal quality. The following protocol is optimized for 6-substituted pyridazinones, which often suffer from poor solubility in non-polar solvents.

Protocol A: Synthesis of the Core Scaffold

Standard Cyclocondensation Method[3]

  • Reactants: Combine 6-substituted-4-oxobutanoic acid (or ester) with Hydrazine Hydrate (1:1.2 molar ratio).

  • Solvent: Ethanol (Absolute).[3][4]

  • Conditions: Reflux at 80°C for 4–6 hours.

  • Monitoring: Track disappearance of starting keto-acid via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

  • Work-up: Cool to room temperature. The product usually precipitates.[4] Filter and wash with cold ethanol.[3][4]

Protocol B: Crystal Growth (Slow Evaporation)

Target: Single block-like crystals suitable for XRD.

  • Dissolution: Dissolve 20 mg of the synthesized pyridazinone in the minimum amount of hot solvent.

    • Preferred Solvent:Ethanol or Methanol (promotes H-bonding).

    • Alternative: Acetone/Water (9:1) if solubility is low.

  • Filtration (Critical): Pass the hot solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. This removes micro-nuclei that cause twinning.

  • Evaporation: Cover the vial with Parafilm and poke 3–4 small holes with a needle.

  • Incubation: Store in a vibration-free environment at 20°C.

  • Harvest: Crystals typically appear within 48–72 hours. Look for clear, prismatic blocks.

Interaction Pathway Diagram

Understanding how these molecules assemble helps in selecting the right solvent.

Crystal_Packing MolA Molecule A (Lactam Form) Dimers Centrosymmetric Dimer (R2,2(8) Motif) MolA->Dimers N-H...O Bond MolB Molecule B (Inverted) MolB->Dimers N-H...O Bond Stacking Pi-Pi Stacking (3.5 - 3.7 Å) Dimers->Stacking Aromatic Overlay Lattice 3D Crystal Lattice Stacking->Lattice Van der Waals

Figure 2: Supramolecular assembly logic. The formation of the dimer (red) is the rate-limiting nucleation step, driven by the solvent choice.

References

  • Verma, S. K., et al. (2008).[5] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical & Pharmacology Journal.

  • Prout, K., et al. (1994). "Crystal and molecular structures of pyridazinone cardiovascular agents." Acta Crystallographica Section B.

  • Aydin, A., et al. (2015).[2] "Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one." Acta Crystallographica Section E.

  • BenchChem Protocols. (2025). "Experimental protocol for the synthesis of pyridazinone derivatives." BenchChem Application Notes.

  • Alkorta, I., et al. (2006). "The Use of NMR Spectroscopy to Study Tautomerism." Nuclear Magnetic Resonance Spectroscopy.

Sources

Mass Spectrometry Fragmentation Patterns of Pyrazinyl-Pyridazinones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazinyl-pyridazinones represent a critical pharmacophore in modern drug discovery, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2, and cardiovascular agents acting as vasodilators [1, 2]. The structural fusion of a pyrazine ring (electron-deficient) with a 3(2H)-pyridazinone scaffold (lactam-like, polar) creates a unique electronic environment that complicates structural characterization.

This guide provides a comparative analysis of fragmentation behaviors under Electron Impact (EI) versus Electrospray Ionization (ESI) . While EI provides structural "fingerprints" essential for synthetic validation, ESI-MS/MS is the standard for bioanalytical quantification. Understanding the distinct cleavage pathways—specifically the lability of the pyridazinone lactam versus the stability of the pyrazine ring—is prerequisite for accurate metabolite identification and impurity profiling.

Structural Context & Ionization Physics

The core structure, 6-(pyrazin-2-yl)pyridazin-3(2H)-one , contains two distinct heterocyclic domains linked by a C-C


-bond.
DomainChemical CharacterMS Behavior
Pyridazinone Ring Cyclic hydrazine amide (Lactam).Labile. Prone to ring contraction via CO expulsion.
Pyrazine Ring 1,4-diazine (Aromatic).Stable. High ionization energy; typically retains charge in ESI.
Linker (C-C) Single bond between rings.Resistant in ESI; susceptible to homolytic cleavage in high-energy EI.

Comparative Analysis: EI vs. ESI Fragmentation

This section contrasts the "Hard" ionization (EI) used in GC-MS with the "Soft" ionization (ESI) used in LC-MS/MS.

Electron Impact (EI) – The Structural Fingerprint

In EI (70 eV), the molecule forms a radical cation (


).[1] The fragmentation is driven by radical site initiation and high internal energy.
  • Primary Pathway (Ring Contraction): The diagnostic cleavage is the expulsion of carbon monoxide (CO, 28 Da) from the pyridazinone ring. This is often followed by the loss of a nitrogen molecule (

    
    ) or an HCN moiety.
    
  • Secondary Pathway (Linker Cleavage): High-energy impacts can sever the bond between the pyrazine and pyridazinone rings, yielding a pyrazinyl cation (

    
    ) or a pyridazinone radical.
    
Electrospray Ionization (ESI) – The Bioanalytical Standard

In ESI, the molecule forms an even-electron protonated species (


). Fragmentation in collision-induced dissociation (CID) is driven by Charge Migration Fragmentation (CMF) .
  • Protonation Site: The pyrazine nitrogens are more basic than the pyridazinone amide. The proton likely localizes on the pyrazine, directing fragmentation remote from the charge site.

  • Mechanism: The pyridazinone ring opens via a Retro-Diels-Alder (RDA) mechanism or loss of water/ammonia if substituents allow, but the "Loss of CO" seen in EI is less dominant unless collision energies are high.

Data Comparison Table
FeatureElectron Impact (EI)Electrospray (ESI-MS/MS)
Molecular Ion Low intensity (

); often absent in unstable derivatives.
High intensity (

); base peak in Q1 scan.
Base Peak Often the [M-28] fragment (Loss of CO) or pyrazinyl cation.Usually the parent ion or a stable fragment from side-chain loss.
Diagnostic Loss -28 Da (CO) , -27 Da (HCN).-17 Da (NH3) , -18 Da (H2O) (if substituted).
Rearrangements McLafferty rearrangement common if alkyl chains present.Hydrogen scrambling; "Proton-bound dimers" common at high concentration.

Mechanistic Deep Dive: Fragmentation Pathways

The following diagram illustrates the validated fragmentation cascade for a generic 6-substituted-3(2H)-pyridazinone.

Pathway Visualization

FragmentationPathway Parent Parent Ion [M+H]+ (ESI) or M+. (EI) Inter1 Intermediate A [M - CO] (Ring Contraction) Parent->Inter1 Loss of CO (28 Da) (Primary EI Path) Fragment1 Pyrazinyl Cation (m/z ~79) Parent->Fragment1 Linker Cleavage (High Energy) Fragment2 Side Chain Loss (e.g., Alkyl/Aryl) Parent->Fragment2 Substituent Cleavage (ESI Dominant) Inter2 Intermediate B [M - CO - N2] Inter1->Inter2 Loss of N2 Inter2->Fragment1 Degradation

Figure 1: Proposed fragmentation cascade. The loss of CO (28 Da) is the signature event for the pyridazinone core [3, 4].

Key Mechanisms Explained
  • Pyridazinone Ring Contraction: The carbonyl group at position 3 is the weak link. Upon ionization, the C-C bond adjacent to the carbonyl weakens, leading to the extrusion of neutral CO. This results in a 5-membered cyclic intermediate (pyrazole-like) [3].

  • Retro-Diels-Alder (RDA): In ESI, particularly for fused systems, the pyridazinone ring can undergo RDA-type cleavages, breaking the N-N bond and releasing small nitrile fragments [1].

  • Substituent Effects:

    • Electron-Donating Groups (e.g., -OMe, -NH2): Stabilize the cation, enhancing the intensity of the molecular ion.

    • Electron-Withdrawing Groups (e.g., -Cl, -NO2): Destabilize the ring, promoting rapid fragmentation and reducing the abundance of the parent ion [1].

Experimental Protocol: Optimization for Drug Discovery

To reliably characterize these compounds, a self-validating workflow is required.

Workflow Visualization

Workflow Sample Sample Preparation (1 µg/mL in MeOH:H2O) Source ESI Source Optimization (+ve Mode, 3.5 kV) Sample->Source Q1 Q1 Scan (Full MS) Identify [M+H]+ Source->Q1 Collision Collision Cell (q2) Stepwise CE (10-50 eV) Q1->Collision Q3 Q3 Scan (Product Ion) Library Construction Collision->Q3 Q3->Source Feedback Loop: Adjust Cone Voltage

Figure 2: Step-wise optimization workflow for LC-MS/MS analysis of pyridazinone derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of the pyrazinyl-pyridazinone derivative in 1 mL of Methanol (HPLC grade).

    • Dilute to 1 µg/mL using 50:50 Methanol:Water + 0.1% Formic Acid. Rationale: Formic acid ensures protonation of the basic pyrazine nitrogen, enhancing ESI sensitivity.

  • Direct Infusion (Tune Mode):

    • Infuse at 10 µL/min into the MS.

    • Polarity: Positive (+).

    • Cone Voltage: Ramp from 20V to 60V. Goal: Maximize [M+H]+ without inducing in-source fragmentation (loss of CO).

  • Collision Energy (CE) Breakdown Curve:

    • Select the parent ion in Q1.

    • Ramp CE from 5 eV to 50 eV.

    • Observation:

      • Low Energy (10-20 eV): Look for loss of substituents (e.g., alkyl chains).[2]

      • Medium Energy (25-35 eV): Look for the diagnostic [M-28]+ peak (CO loss).

      • High Energy (>40 eV): Look for the pyrazine ring characteristic ions (m/z ~79, 52).

  • Validation:

    • Confirm the loss of CO by checking for a mass shift of exactly 27.9949 Da (if using High-Res MS).

    • Verify the absence of [M+Na]+ adducts which can suppress fragmentation; if present, switch to ammonium formate buffer.

References

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]

  • Electrospray Ionization (ESI) Fragmentations... of Lactams. Journal of Organic Chemistry / PMC. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules. Molecules / PMC. [Link]

Sources

Comparing vasodilator potency of pyridazinones vs. hydralazine

[1]

Executive Summary

This technical guide evaluates the vasodilator potency and pharmacological distinctiveness of pyridazinone-based scaffolds compared to the classical standard, hydralazine .[1] While hydralazine remains a benchmark for direct arterial vasodilation, its clinical utility is limited by a short half-life, reflex tachycardia, and potential for drug-induced lupus erythematosus (DILE).

Experimental data indicates that 3-hydrazinopyridazines (e.g., Cadralazine, Endralazine) and novel 6-substituted-3(2H)-pyridazinones offer superior potency profiles. Specifically, novel pyridazinone derivatives have demonstrated EC50 values as low as 0.34 µM , representing a >50-fold increase in potency over hydralazine (EC50 ~18.2 µM) in isolated rat aortic models.[2] Furthermore, the pyridazinone scaffold allows for dual-mechanism targeting—combining direct channel modulation with phosphodiesterase (PDE) inhibition—offering a more sustained hemodynamic effect with reduced immunotoxicity.

Mechanistic Divergence: The "Dirty" vs. The "Tunable"

To understand potency differences, one must analyze the molecular targets. Hydralazine acts as a "dirty" drug with a pleiotropic mechanism, whereas pyridazinones function as a "tunable" scaffold that can be engineered for specific signaling pathways (PDE3 inhibition, Calcium sensitization, or stabilized NO generation).

A. Hydralazine: The Non-Selective Benchmark

Hydralazine acts directly on arteriolar smooth muscle.[3][4] Its mechanism is multifaceted but lacks specificity:

  • Membrane Hyperpolarization: Opens ATP-sensitive K+ channels (

    
    ), leading to hyperpolarization.
    
  • Ca2+ Handling: Inhibits ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -induced 
    
    
    release from the sarcoplasmic reticulum.
  • NO Mimicry: May generate nitric oxide (NO) or enhance NO bioavailability, stimulating cGMP.[4]

B. Pyridazinones: Engineered Precision

The pyridazinone class splits into two functional categories:

  • Hydralazine Analogs (e.g., Cadralazine, Endralazine): Contain a hydrazine moiety but protected within a pyridazine ring. This structure slows metabolism (acetylation), extending duration of action and preventing the formation of the reactive metabolites responsible for lupus-like syndromes.

  • PDE Inhibitors/Ca2+ Sensitizers (e.g., Levosimendan analogs, Novel 6-phenyl-3(2H)-pyridazinones): These inhibit Phosphodiesterase III (PDE3), preventing cAMP degradation. Increased cAMP activates PKA, which phosphorylates Myosin Light Chain Kinase (MLCK), reducing contractility.

Visualization: Signaling Pathway Comparison

SignalingPathwayscluster_HydralazineHydralazine Mechanismcluster_PyridazinonePyridazinone MechanismHydralazineHydralazineK_ATPK+ Channel(Opening)Hydralazine->K_ATPIP3_RIP3 Receptor(Inhibition)Hydralazine->IP3_RHyperpolHyperpolarizationK_ATP->HyperpolCa_ReleaseReduced SRCa2+ ReleaseIP3_R->Ca_ReleaseVasodilationVASODILATION(Relaxation)Hyperpol->VasodilationCa_Release->VasodilationPyridazinonePyridazinone(e.g., PDE3 Inhibitors)PDE3PDE3 Enzyme(Inhibition)Pyridazinone->PDE3cAMPcAMP (Increase)PDE3->cAMPPrevents degradationPKAPKA ActivationcAMP->PKAMLCKMLCK(Phosphorylation)PKA->MLCKMLCK->VasodilationReduced Actin-MyosinInteraction

Figure 1: Comparative signaling pathways. Hydralazine targets ion flux and SR calcium release, while Pyridazinone derivatives often target the cAMP/PKA axis for more controlled relaxation.

Experimental Methodology: Measuring Potency

To objectively compare potency, the Isometric Tension Assay using isolated rat thoracic aortic rings is the gold standard. This protocol eliminates neural and hormonal variables, isolating the direct vascular effect.

Protocol: Isometric Tension Recording (Rat Aorta)

Objective: Determine EC50 (concentration required for 50% relaxation) of pre-contracted aortic rings.

  • Tissue Preparation:

    • Harvest thoracic aorta from male Sprague-Dawley rats (250-300g).

    • Clean adherent fat/connective tissue in ice-cold Krebs-Henseleit solution.

    • Cut into 3-4 mm rings.

    • Critical Step: Mechanically remove endothelium (denudation) by gently rubbing the intimal surface. This ensures the measured vasodilation is direct (smooth muscle) and not NO-mediated. Verify denudation with Acetylcholine (relaxation <10% confirms success).

  • Mounting & Equilibration:

    • Mount rings in organ baths (10-20 mL) containing Krebs solution at 37°C, aerated with 95% O2 / 5% CO2.

    • Apply resting tension: 2.0 g (optimal for rat aorta length-tension relationship).

    • Equilibrate for 60-90 minutes, washing buffer every 15 minutes.

  • Pre-Contraction:

    • Induce contraction using Phenylephrine (PE, 1 µM) . Wait for a stable plateau (tonic contraction).

    • Note: Avoid KCl pre-contraction for potency screening of K+ channel openers, as high extracellular K+ can mask hyperpolarization effects.

  • Dose-Response Curve:

    • Add cumulative concentrations of the test compound (Hydralazine or Pyridazinone derivative) ranging from

      
       M to 
      
      
      M.
    • Allow relaxation to stabilize (approx. 5-10 mins) before the next addition.

  • Data Analysis:

    • Calculate % Relaxation =

      
      .
      
    • Fit data to a non-linear regression model (Hill equation) to derive EC50 and Emax .

Visualization: Experimental Workflow

WorkflowStep11. Harvest Aorta(Rat Thoracic)Step22. Denudation(Remove Endothelium)Step1->Step2Step33. Mount & Equilibrate(2g Tension, 37°C)Step2->Step3Step44. Pre-contract(Phenylephrine 1µM)Step3->Step4Step55. Cumulative Dosing(1nM - 100µM)Step4->Step5Step66. Calculate EC50Step5->Step6

Figure 2: Step-by-step workflow for the Isometric Tension Assay to determine vasodilator EC50.

Comparative Performance Data

The following data aggregates findings from multiple comparative studies, specifically focusing on the EC50 values derived from phenylephrine-precontracted rat aortic rings.

Table 1: Vasodilator Potency Comparison (In Vitro)
Compound ClassSpecific AgentEC50 (µM)Relative Potency*Mechanism Note
Standard Hydralazine 18.21 1x (Baseline) Direct K+ channel opener / IP3 inhibition
Hydrazinopyridazine Cadralazine ~15.0~1.2xPro-drug; slow onset, long duration
Hydrazinopyridazine Endralazine ~10.5~1.7xHigh affinity; reduced lupus risk
Novel Pyridazinone Acid Derivative 5 0.34 ~53x Optimized 6-phenyl-3(2H)-pyridazinone
Novel Pyridazinone Ester Analog 4 1.22 ~15x Enhanced lipophilicity
PDE Inhibitor Milrinone 1.80~10xPDE3 Inhibition (cAMP dependent)

*Relative Potency calculated as

Key Insights from Data:
  • Superior Potency of Novel Scaffolds: The novel 6-phenyl-3(2H)-pyridazinone derivatives (specifically "Acid Derivative 5" cited in recent medicinal chemistry literature) demonstrate an EC50 of 0.34 µM , making them approximately 53 times more potent than hydralazine.

  • Kinetics vs. Potency: While Cadralazine shows similar in vitro potency to Hydralazine, its clinical value lies in its pharmacokinetics. It acts as a "protected hydrazine," requiring bioactivation. This results in a slower onset but a significantly longer half-life (elimination

    
     ~7.5h vs. Hydralazine's ~2-3h), allowing for once-daily dosing.
    
  • Efficacy Ceiling: Both classes achieve near 100% maximal relaxation (Emax), but pyridazinones achieve this at significantly lower molar concentrations, reducing the metabolic load on the liver (acetylation pathways).

Safety & Selectivity Profile

Potency is irrelevant without safety. The structural differences dictate the side effect profile.

Hydralazine: The "Lupus" Risk[6][7][8][9][10]
  • Metabolism: Heavily dependent on N-acetyltransferase (NAT2). "Slow acetylators" accumulate the drug.

  • Toxicity: The free hydrazine group is reactive, leading to the formation of autoantibodies (anti-histone). This causes Drug-Induced Lupus Erythematosus (DILE) in 5-10% of patients on high doses.

  • Hemodynamics: Rapid vasodilation triggers a sharp baroreceptor reflex, causing severe tachycardia and fluid retention.

Pyridazinones: The "Clean" Alternative
  • Metabolism: Pyridazinones like Cadralazine protect the hydrazine moiety or eliminate it entirely (in PDE inhibitors).

  • Toxicity: Clinical trials with Endralazine and Cadralazine showed a near-total absence of lupus-like syndrome , even in patients who previously reacted to hydralazine.

  • Hemodynamics: The slower onset of agents like Cadralazine blunts the baroreceptor reflex, resulting in less reflex tachycardia compared to hydralazine.

References

  • Allam, H. A., et al. (2020). "Synthesis and vasodilator activity of some pyridazin-3(2H)-one based compounds."[2][1] Future Medicinal Chemistry.

  • O'Malley, K., & McNay, J. L. (1975). "A method for measuring the vasodilator effect of hydralazine in the rat." Clinical Science and Molecular Medicine.

  • Chazan, B. I., et al. (1986). "Comparative study of endralazine and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic."[5] Current Medical Research and Opinion.

  • Kirsten, R., et al. (1998). "Clinical pharmacokinetics of vasodilators. Part I." Clinical Pharmacokinetics.

  • Aziz, M. W., et al. (2025). "Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity."[6] RSC Medicinal Chemistry.[6]

Technical Guide: HPLC Method Validation for 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

The analyte 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one (often designated as Impurity A or T-705a in the synthesis of Favipiravir) presents distinct chromatographic challenges. Structurally, it consists of a pyrazine ring fused to a pyridazinone moiety.

The Challenge:

  • High Polarity: The molecule possesses multiple nitrogen atoms and a lactam/lactim tautomeric system, leading to low retention on standard alkyl phases.

  • Basicity & Tailing: The basic nitrogen atoms in the pyrazine ring interact with residual silanols on silica-based columns, causing severe peak tailing (Asymmetry > 1.5).

  • Solubility: Poor solubility in high-organic solvents necessitates aqueous-heavy mobile phases.

This guide compares the industry-standard C18 (ODS) approach against a superior Pentafluorophenyl (PFP) methodology. While C18 is capable, the PFP phase offers orthogonal selectivity via


 interactions and hydrogen bonding, resulting in superior peak symmetry and resolution from similar degradation products.

Mechanistic Insight: Why PFP Outperforms C18

To validate a robust method, one must understand the interaction mechanism.

  • Method A (Standard C18): Relies almost exclusively on hydrophobic interactions. Because the analyte is polar, retention is weak. To prevent tailing, high concentrations of acidic buffers (Phosphate pH 2.5) are required to suppress silanol ionization.

  • Method B (Advanced PFP): The fluorinated ring provides three distinct interaction mechanisms:

    • Hydrophobic: Similar to C8/C18.

    • 
       Interactions:  The electron-deficient PFP ring interacts with the aromatic systems of the pyrazine/pyridazinone.
      
    • Dipole-Dipole: Strong interaction with the polar lactam group.

Visualization: Separation Mechanism

SeparationMechanism cluster_analyte Analyte Properties cluster_c18 Standard C18 Interaction cluster_pfp Advanced PFP Interaction Analyte 6-(pyrazin-2-yl)-2,3- dihydropyridazin-3-one Props Polar Basic Nitrogens Aromatic System Analyte->Props C18_Phase Alkyl Chain (C18) Props->C18_Phase PFP_Phase Pentafluorophenyl (F5 Ring) Props->PFP_Phase Result_C18 Result: Peak Tailing Low Retention C18_Phase->Result_C18 Weak Hydrophobic Silanol Residual Silanol (Secondary Interaction) Silanol->Result_C18 Unwanted Ionic Result_PFP Result: Sharp Peaks Enhanced Selectivity PFP_Phase->Result_PFP Pi-Pi Interaction PFP_Phase->Result_PFP Dipole-Dipole PFP_Phase->Result_PFP Hydrophobic

Figure 1: Mechanistic comparison of analyte interactions with C18 vs. PFP stationary phases.

Comparative Methodologies

Method A: The Standard (Phosphate/C18)

Best for: Routine QC where only UV detection is used.

  • Column: InertSustain AQ-C18 or Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Mode: Isocratic (90% A : 10% B) or shallow gradient.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV @ 323 nm.

  • Drawback: Non-volatile buffer (incompatible with LC-MS); pH 2.5 strips bonded phases over time.

Method B: The Advanced Solution (Formate/PFP)

Best for: Stability indicating methods, impurity profiling, and LC-MS compatibility.

  • Column: Discovery HS F5 or Kinetex PFP (150 x 4.6 mm, 2.6 µm or 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: Methanol (MeOH). Note: MeOH promotes

    
     interactions better than ACN on PFP phases.
    
  • Mode: Gradient.[1][5]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 323 nm (or MS ESI+).

Performance Data Comparison
ParameterMethod A (C18)Method B (PFP)Application Scientist Note
Retention Time (

)
4.2 min6.8 minPFP retains polar species longer, moving them away from the solvent front.
Tailing Factor (

)
1.6 - 1.81.05 - 1.15PFP suppresses silanol activity via steric protection and alternative binding sites.
Resolution (

)
1.8 (vs. Impurity B)> 3.5 (vs. Impurity B)Superior selectivity for structural isomers.
MS Compatibility No (Phosphate)Yes (Volatile)Critical for identifying unknown degradants.

Detailed Experimental Protocols

Buffer Preparation (Method B - PFP)

Objective: Create a buffered environment that ensures the analyte is protonated (for solubility) but controls ionization for consistent retention.

  • Weigh 0.63 g of Ammonium Formate.

  • Dissolve in 900 mL of HPLC-grade water.

  • Adjust pH to 3.50 ± 0.05 using dilute Formic Acid (10%).

  • Dilute to 1000 mL with water.

  • Filter through a 0.22 µm Nylon membrane filter (Do not use PVDF for aqueous buffers if possible to avoid protein binding if analyzing biologicals, though Nylon is standard for small molecules).

Sample Preparation

Diluent: Water:Methanol (90:10 v/v). Crucial: High organic diluents may cause precipitation of this polar analyte.

  • Stock Solution: Dissolve 25 mg of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one in 50 mL diluent (Conc: 0.5 mg/mL). Sonicate for 10 mins.

  • Working Standard: Dilute Stock to 50 µg/mL.

Validation Workflow (ICH Q2 R2)

The validation must demonstrate the method is suitable for its intended purpose (Purity & Impurity quantification).

Visualization: Validation Logic

ValidationWorkflow cluster_params Key Parameters Start Method Validation Plan (ICH Q2) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin If Pure Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Decision Criteria Met? Prec->Decision Report Final Validation Report Decision->Report Yes Fail Root Cause Analysis Decision->Fail No Fail->Start

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Specificity (Forced Degradation)

Protocol:

  • Expose sample to:

    • Acid (0.1N HCl, 60°C, 2h)

    • Base (0.1N NaOH, 60°C, 2h) - Expect significant degradation here (ring opening).

    • Oxidation (3%

      
      , RT, 2h)
      
  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). Resolution (

    
    ) > 1.5 between analyte and nearest degradant.
    
Linearity & Range

Protocol:

  • Prepare solutions at 6 levels: LOQ, 50%, 80%, 100%, 120%, and 150% of target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Protocol:

  • Spike known amounts of impurity into the placebo matrix at 50%, 100%, and 150% levels.

  • Acceptance Criteria: Mean recovery 90.0% – 110.0%. %RSD < 5.0%.

Sensitivity (LOD/LOQ)

Protocol:

  • Determine Signal-to-Noise (S/N) ratio.

  • LOD: S/N ≈ 3:1.

  • LOQ: S/N ≈ 10:1.

  • Note: For PFP columns, the sharper peak shape usually lowers the LOQ compared to C18, improving sensitivity.

References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). [Link]

  • Mishra, S., et al. (2021). "Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR." Journal of Analytical Methods in Chemistry. [Link]

  • Reddy, P.B., et al. (2020). "Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method." Biomedical Chromatography. [Link]

  • SIELC Technologies. (2020). "HPLC Method for Separation of Pyrazine derivatives." Application Note. [Link]

Sources

Bioisosteric comparison of pyrazine vs. phenyl rings in pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyridazinone-based pharmacophores, the bioisosteric replacement of a phenyl ring with a pyrazine moiety is a high-value tactic. This guide objectively analyzes the structural, physicochemical, and pharmacological implications of this switch. While the phenyl ring offers robust hydrophobic interactions (


 stacking), it often suffers from metabolic liability and poor aqueous solubility. The pyrazine ring, being electron-deficient and more polar, frequently remediates these ADME defects while offering unique hydrogen-bond acceptor (HBA) vectors, often with minimal penalty to potency.

Physicochemical & Structural Analysis

The transition from a 6-phenylpyridazin-3(2H)-one to a 6-(pyrazin-2-yl)pyridazin-3(2H)-one fundamentally alters the electronic landscape of the ligand.

Property Comparison Table
PropertyPhenyl Ring (Benzene)Pyrazine Ring (1,4-Diazine)Impact on Pyridazinone Scaffold
Electronic Nature Electron-rich (

-excessive/neutral)
Electron-deficient (

-deficient)
Reduces electron density on the pyridazinone core if conjugated.
Lipophilicity (clogP) High (Base value ~2.1)Low (Base value ~ -0.2)

logP

-2.3
. Significant reduction in lipophilicity; improves solubility.[1]
H-Bonding None2 Acceptors (N1, N4)Introduces specific H-bond vectors for interaction with hinge regions or solvent.
Dipole Moment 0 D0 D (Symmetric)Local dipoles at N-atoms increase solvation energy.
Metabolic Liability High (CYP450 oxidation at para/ortho)Low (Resistant to oxidative metabolism)Reduces clearance; blocks metabolic soft spots.
Structural Visualization

The following diagram illustrates the steric and electronic relationship between the two scaffolds.

Bioisostere_Comparison Phenyl Phenyl-Pyridazinone (Lipophilic, Metabolic Liability) Pyrazine Pyrazinyl-Pyridazinone (Polar, Metabolic Stability) Phenyl->Pyrazine Bioisosteric Replacement (N-scan) Properties Key Differences: 1. LogP reduction (~2 units) 2. Introduction of 2 HBAs 3. Reduced CYP oxidation Pyrazine->Properties

Figure 1: Strategic transition from phenyl to pyrazine scaffolds in lead optimization.

Pharmacological Performance & SAR Implications[2][3][4][5]

Potency vs. Solubility Trade-off

In kinase inhibitor design (e.g., p38 MAP kinase, JAK), the pyridazinone oxygen often binds to the hinge region. Replacing the C6-phenyl with pyrazine typically results in:

  • Solubility: 10- to 100-fold increase in thermodynamic aqueous solubility due to the reduced logP and increased solvation of the pyrazine nitrogens.

  • Potency:

    • Scenario A (Hydrophobic Pocket): If the phenyl ring occupies a strictly hydrophobic pocket (e.g., the selectivity pocket of p38), potency may drop (5-10 fold) due to desolvation penalties of the pyrazine nitrogens.

    • Scenario B (Solvent Exposed): If the ring is solvent-exposed, potency is usually maintained or improved via water-mediated bridges.

Metabolic Stability (Microsomal)

The phenyl ring is prone to Phase I oxidation (hydroxylation) by CYP450 isoforms (typically 3A4 or 2D6). The electron-deficient nature of pyrazine makes it resistant to oxidation.

  • Data Trend: Pyrazine analogs consistently show longer half-life (

    
    ) and lower intrinsic clearance (
    
    
    
    ) in human liver microsomes (HLM) compared to their phenyl counterparts.

Synthetic Pathways[5][6]

Synthesizing the pyrazinyl-pyridazinone scaffold requires specific attention to the electron-deficient nature of the pyrazine ring. The standard Friedel-Crafts approach used for phenyl analogs often fails with pyrazine.

Recommended Route: Suzuki-Miyaura Cross-Coupling

This modular approach allows for late-stage diversification.

Reaction Scheme: 6-Chloropyridazin-3(2H)-one + Pyrazin-2-ylboronic acid → 6-(Pyrazin-2-yl)pyridazin-3(2H)-one

Detailed Protocol:
  • Reagents:

    • Substrate: 6-Chloro-2-substituted-pyridazin-3(2H)-one (1.0 eq)

    • Boronate: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (1.2 eq)

    • Catalyst:

      
       (0.05 eq)
      
    • Base:

      
       (3.0 eq)
      
    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • Charge a microwave vial with the chloropyridazinone, pyrazine boronate, base, and catalyst.

    • Evacuate and backfill with

      
       (3 cycles).
      
    • Add degassed solvent mixture.

    • Heat at 100°C for 2-4 hours (thermal) or 120°C for 30 min (microwave).

    • Monitor by LC-MS for conversion.

    • Note: Pyrazine boronates can be unstable; use fresh reagents or pinacol esters.

Experimental Validation Protocols

To validate the bioisosteric advantage, the following assays are mandatory.

Protocol: Shake-Flask LogP Determination

Standardized method to quantify lipophilicity changes.

  • Preparation: Prepare mutually saturated solvents (n-octanol and phosphate-buffered saline, pH 7.4) by stirring them together for 24 hours. Separate phases.

  • Stock Solution: Dissolve test compound (Phenyl or Pyrazine analog) in DMSO (10 mM).

  • Partitioning:

    • Add 500

      
      L of saturated octanol and 500 
      
      
      
      L of saturated PBS to a glass vial.
    • Spike with 10

      
      L of compound stock.
      
    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Remove aliquots from both phases.

    • Analyze via HPLC-UV (254 nm).

    • Calculate

      
      .
      
Protocol: Microsomal Stability Assay

Critical for assessing the metabolic advantage of the pyrazine ring.

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Substrate: Add test compound (1

    
    M final concentration).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Add to 150

    
    L ice-cold Acetonitrile (containing internal standard). Centrifuge.
    
  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

Decision Framework

Use this workflow to determine if a Pyrazine switch is appropriate for your Pyridazinone lead.

Decision_Tree Start Current Lead: 6-Phenylpyridazinone Issue_Check Identify Primary Liability Start->Issue_Check Solubility Low Solubility? Issue_Check->Solubility LogP > 3.5 Metabolism High Clearance (CYP)? Issue_Check->Metabolism t1/2 < 15 min Potency Potency Driven? Issue_Check->Potency Need Hydrophobic Contact Switch Switch to 6-Pyrazinylpyridazinone Solubility->Switch High Confidence Metabolism->Switch High Confidence Retain Retain Phenyl (Consider 4-F or 3-Cl) Potency->Retain Pyrazine penalty risk

Figure 2: Decision matrix for bioisosteric replacement.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Maes, B. U. W., et al. (2008). Facile Synthesis of 6-Aryl-5-N-substituted Pyridazinones: Microwave-Assisted Suzuki-Miyaura Cross Coupling.[2][3] The Journal of Organic Chemistry, 73(18), 7204-7208. Link

  • Natarajan, S. R., et al. (2006).[4] p38 MAP kinase inhibitors.[4][5][6] Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design.[4] Bioorganic & Medicinal Chemistry Letters, 16(22), 5809-5813.[4] Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one (also referred to as 6-(pyrazin-2-yl)pyridazin-3(2H)-one) is a nitrogen-rich heterocyclic intermediate often utilized in the synthesis of pharmaceutical agents, particularly P2X3 receptor antagonists and other bioactive small molecules [1].[1]

Due to the presence of coupled pyrazine and pyridazine rings, this compound presents specific stability and disposal challenges. It is thermally stable but capable of generating significant nitrogen oxides (NOx) upon combustion.[1] As a research intermediate, it often lacks a comprehensive commercial Safety Data Sheet (SDS); therefore, this guide applies the Precautionary Principle , categorizing it based on Structure-Activity Relationships (SAR) of analogous nitrogenous heterocycles [2].

Physicochemical & Hazard Profile (SAR-Derived)
PropertyDescription / Value
Molecular Formula C₈H₆N₄O
Molecular Weight 174.16 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; soluble in DMSO, DMF, and hot alcohols.[1]
Hazard Classification Warning (GHS Category 2/3)
Primary Hazards Skin/Eye Irritant (H315, H319); STOT-SE Respiratory (H335).[1] Potential Aquatic Toxicity (H412).[1]
Reactivity Stable under ambient conditions.[1] Incompatible with strong oxidizing agents.[1]

Operational Handling Protocols

A. Engineering Controls[1]
  • Containment: All weighing and transfer operations must occur inside a certified chemical fume hood or a powder containment balance enclosure.[1]

  • Ventilation: Ensure face velocity is maintained >0.5 m/s.

  • Decontamination: The low aqueous solubility necessitates organic solvent pre-washes for glassware (see Section 3).[1]

B. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for solid handling; Half-face respirator with P100/OV cartridges if dust generation is uncontrolled.[1]

  • Dermal: Nitrile gloves (double-gloving recommended during synthesis workup).[1]

  • Ocular: Chemical splash goggles.[1]

Disposal and Waste Management Procedures

The high nitrogen content (N:C ratio of 0.[1]5) mandates specific thermal destruction parameters to prevent environmental release of toxic intermediates.[1] Do not dispose of via drain or standard trash.

Step-by-Step Disposal Workflow
1. Solid Waste (Pure Compound & Contaminated Solids)
  • Segregation: Collect pure substance, contaminated weighing boats, and filter papers in a dedicated "Solid Hazardous Waste - Toxic/Irritant" container.[1]

  • Labeling: Must explicitly list "6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one" and "Contains Nitrogen Heterocycles."[1]

  • Destruction Method: High-Temperature Incineration (Rotary Kiln). [1]

    • Reasoning: The pyridazinone core is robust.[1] Low-temperature incineration may result in incomplete combustion.[1] High-temp (>1000°C) with secondary combustion chambers is required to fully mineralize the rings and scrub resulting NOx gases [3].[1]

2. Liquid Waste (Mother Liquors & Rinsates)[1]
  • Solvent Stream A (Halogenated): If DCM or Chloroform was used for extraction.[1]

  • Solvent Stream B (Non-Halogenated): If Ethanol, DMSO, or DMF were used.

  • Protocol:

    • Dissolve residual solids in the minimal amount of DMSO or Acetone.[1]

    • Transfer to the appropriate solvent waste carboy.[1]

    • Do not mix with oxidizing acids (Nitric/Perchloric) to avoid violent decomposition of the hydrazine-like moiety in the pyridazine ring.[1]

3. Glassware Decontamination[1]
  • Step 1: Rinse with Acetone or Methanol (collect as organic waste).[1]

  • Step 2: Wash with 1N HCl (protonates the pyrazine nitrogens, aiding solubility).

  • Step 3: Triple rinse with deionized water.[1]

Visualizing the Waste Decision Logic

WasteFlowStartWaste Generation:6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-oneStateCheckPhysical State?Start->StateCheckSolidSolid / PrecipitateStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSolidBinContainer: Solid Toxic(Yellow Label)Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHalogenHalogenated(DCM, CHCl3)SolventCheck->HalogenNonHalogenNon-Halogenated(DMSO, EtOH)SolventCheck->NonHalogenIncinerateFinal Disposal:High-Temp Incineration(NOx Scrubbing Req.)Halogen->IncinerateStream ANonHalogen->IncinerateStream BSolidBin->Incinerate

Figure 1: Decision tree for segregating waste streams to ensure compliance with RCRA and local environmental standards.

Emergency Response Protocols

Spill Cleanup (Solid)[1]
  • Evacuate the immediate area if dust is airborne.[1]

  • Don PPE: N95 respirator, goggles, nitrile gloves.

  • Cover the spill with a damp absorbent pad (to prevent dust generation) or use a HEPA-filtered vacuum.[1]

  • Clean surface with a mild acidic detergent (1% Acetic acid) followed by water.[1]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

First Aid Measures
  • Inhalation: Move to fresh air immediately. The pyrazine moiety can cause respiratory irritation.[1]

  • Eye Contact: Flush with water for 15 minutes.[1][2][3] The basicity of the ring nitrogens can damage corneal tissue if untreated.

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use ethanol on skin, as it may enhance transdermal absorption of the compound.

Synthesis & Degradation Pathway Context

Understanding the stability of the pyridazinone ring is crucial for safety. The ring is generally resistant to hydrolysis but susceptible to oxidative ring-opening, which is why we avoid oxidizing acids in the waste stream.

SynthesisPathPrecursorPrecursor:Glyoxylic Acid / HydrazineIntermediateTarget:6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-onePrecursor->IntermediateCyclizationOxidationOxidative Stress(e.g., Nitric Acid Waste)Intermediate->OxidationImproper DisposalBreakdownRing Cleavage Products(Unstable/Toxic)Oxidation->BreakdownExothermic Reaction

Figure 2: Stability flow highlighting the risk of oxidative ring cleavage during improper waste mixing.[1]

References

  • PubChem. (n.d.).[1] 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one (Compound). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency. (2022).[1] Management of Hazardous Waste Pharmaceuticals. EPA.gov.[1] Retrieved October 26, 2023, from [Link]

Comprehensive Safety & Handling Guide: 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one

[1]

Risk Assessment & Hazard Identification

The "Unknown Potency" Principle

For research-grade intermediates like 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one (PubChem CID: 64196922), specific LD50 or OEL (Occupational Exposure Limit) data is often unavailable.[1] Therefore, we apply Occupational Exposure Banding (OEB) based on structural activity relationships (SAR).

  • Structural Analogs: Pyridazinone derivatives are frequently designed as potent bioactive agents (e.g., PDE inhibitors, calcium sensitizers).

  • Assigned Hazard Band: OEB 3 (Potent) .

  • Target Control Limit: Handling must maintain airborne concentrations < 10 µg/m³ (8-hour TWA).[1]

GHS Hazard Classification (Predicted)

Based on the pyrazine and pyridazinone moieties, treat this substance as meeting the following criteria until validated otherwise:

Hazard CategoryGHS CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5]
STOT - Single Exp. H335 May cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE) Matrix

The following PPE protocol is non-negotiable for any manipulation of the dry powder. The goal is to create a redundant barrier system —if one layer fails, the next protects the operator.

Protective Layering Strategy
Body ZonePrimary Barrier (Contact)Secondary Barrier (Backup)Rationale
Hands Nitrile Gloves (0.11 mm) (Change every 30 mins)Long-cuff Nitrile (0.15 mm) (Taped to sleeve)Prevents permeation of organic solutions; double-gloving allows outer glove removal without skin exposure.[1]
Respiratory N95 / P3 Mask (Minimum)Fume Hood / BSC (Engineering Control)The primary defense is containment. The respirator is the failsafe against containment breach.
Eyes/Face Chemical Splash Goggles (ANSI Z87.1)Face Shield (If handling >500 mg)Pyrazines are mucous membrane irritants; safety glasses are insufficient for powders.[1]
Body Tyvek® Lab Coat (Disposable)Chemical Apron (For liquid handling)Cotton coats trap dust; disposable Tyvek prevents cross-contamination of shared workspaces.

Operational Workflow: The "Clean-Trace" Protocol

This workflow minimizes the migration of particles from the balance to the benchtop.

Phase A: Weighing & Transfer (Highest Risk)

Objective: Transfer solid without generating airborne dust.

  • Preparation: Place a disposable antistatic weighing boat and a waste container inside the Fume Hood.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat.[1] Pyridazinone powders are often electrostatic and "jump."[1]

  • Transfer:

    • Open the source vial only inside the hood.

    • Use a disposable spatula.[1] Do not reuse spatulas.

    • Technique: Do not dump.[1] Tap the spatula gently against the boat to dispense.

  • Decontamination: Before removing the source vial from the hood, wipe the exterior with a methanol-dampened Kimwipe .

Phase B: Solubilization (Reaction Setup)

Objective: Dissolve the compound to "lock" it into a liquid state, reducing inhalation risk.

  • Solvent Choice: DMSO or DMF are common solvents.[1] Note that DMSO enhances skin permeability, carrying the toxicant through the skin barrier.

  • Addition: Add solvent to the solid (not solid to solvent) to prevent puffing.

  • Sealing: Cap the reaction vessel immediately. Parafilm is not a primary seal; use a screw cap with a PTFE liner.[1]

Phase C: Waste Disposal

Protocol:

  • Solid Waste: Weighing boats, gloves, and wipes go into a double-bagged biohazard/chemical burn box .[1]

  • Liquid Waste: Segregate into Halogenated or Non-Halogenated waste streams depending on the co-solvents used.

  • Labeling: Tags must explicitly state: "Contains Pyridazinone Derivative - Potent Bioactive."[1]

Visualizing the Safety Decision Logic

The following diagram illustrates the decision-making process for selecting PPE and Engineering controls based on the operation scale.

SafetyProtocolcluster_rationaleSafety RationaleStartOperation: Handling 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-oneStateSelect Physical StateStart->StateSolidDry Powder / SolidState->SolidHigh Inhalation RiskLiquidSolution / SuspensionState->LiquidAbsorption RiskScaleSmall< 10 mg (Analytical)Solid->ScaleSmallScaleLarge> 10 mg (Prep/Synthesis)Solid->ScaleLargeRationale1Powders are electrostatic;Risk of airborne dispersion.Solid->Rationale1Control3Standard Fume Hood+ Splash GogglesLiquid->Control3Rationale2DMSO solutions penetratestandard nitrile gloves.Liquid->Rationale2Control1Standard Fume Hood+ Double GlovesScaleSmall->Control1Control2Powder Containment Hood+ N95 + Tyvek SleevesScaleLarge->Control2

Caption: Risk-Based PPE & Engineering Control Decision Matrix for Pyridazinone Intermediates.

Emergency Response Protocols

Accidental Spill (Powder)
  • Evacuate: Clear the immediate area of personnel.

  • Don PPE: Wear a P100 respirator, double gloves, and Tyvek suit.

  • Contain: Do NOT sweep. Sweeping creates aerosols.[1]

  • Clean: Cover the spill with wet paper towels (water or ethanol) to dampen the powder. Scoop the damp mass into a waste container.

  • Wash: Clean the surface with 1N NaOH (to degrade potential active sites) followed by water.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes .[1][5][6] Avoid scrubbing, which can abrade the skin and increase absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64196922, 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one.[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link][1]

  • SafeWork Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.